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  • Product: 3,5-Dimethoxypyridazine
  • CAS: 2096-20-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxypyridazine

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the synthetic pathways leading to 3,5-dimethoxypyridazine, a valuable heterocyclic building block. T...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathways leading to 3,5-dimethoxypyridazine, a valuable heterocyclic building block. The primary focus is on the practical execution of its synthesis from commercially available precursors, emphasizing the mechanistic principles that ensure a successful and reproducible outcome.

Introduction and Strategic Importance

Pyridazine derivatives are a class of nitrogen-containing heterocycles that feature prominently in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in the design of bioactive molecules. 3,5-Dimethoxypyridazine, in particular, serves as a key intermediate for the synthesis of more complex molecular architectures. The methoxy groups can act as directing groups for further functionalization or can be demethylated to reveal reactive hydroxyl functionalities.

The most direct and common strategy for the synthesis of 3,5-dimethoxypyridazine involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyridazine precursor. This approach is favored due to the electron-deficient nature of the pyridazine ring, which facilitates attack by nucleophiles.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most reliable and widely adopted method for preparing 3,5-dimethoxypyridazine is the double nucleophilic aromatic substitution reaction on 3,5-dichloropyridazine using sodium methoxide.

Mechanistic Rationale

Nucleophilic aromatic substitution on heteroaromatic rings like pyridazine is generally more facile than on benzene derivatives.[1] The ring nitrogen atoms are electron-withdrawing, which polarizes the carbon-halogen bonds and stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[2][3] This stabilization is crucial for the reaction to proceed.

The reaction proceeds in two sequential SNAr steps:

  • First Substitution: A methoxide ion attacks one of the carbon atoms bonded to a chlorine atom. The aromaticity of the ring is temporarily broken to form a resonance-stabilized anionic intermediate.

  • Aromaticity Restoration: The leaving group (chloride ion) is expelled, restoring the aromaticity of the pyridazine ring and resulting in the formation of 3-chloro-5-methoxypyridazine.

  • Second Substitution: A second equivalent of methoxide attacks the remaining chloro-substituted carbon, again forming a Meisenheimer-like intermediate.

  • Final Product Formation: The second chloride ion departs, yielding the final product, 3,5-dimethoxypyridazine.

The presence of two ring nitrogens makes the pyridazine nucleus sufficiently electron-deficient to allow this reaction to occur under relatively mild conditions.[2]

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic transformation from 3,5-dichloropyridazine to 3,5-dimethoxypyridazine.

Synthesis_of_3_5_Dimethoxypyridazine Start 3,5-Dichloropyridazine Product 3,5-Dimethoxypyridazine Start->Product Nucleophilic Aromatic Substitution (SNAr) Reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) Reagent->Start

Caption: Synthetic route to 3,5-dimethoxypyridazine via SNAr.

Detailed Experimental Protocol

This protocol is adapted from established procedures for nucleophilic substitution on dihalopyridines and pyridazines.[4]

Materials:

  • 3,5-Dichloropyridazine (1.0 eq)[5]

  • Sodium methoxide (2.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 3,5-dichloropyridazine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Reagent Addition: To the stirred solution, add sodium methoxide (2.2 eq) portion-wise at room temperature. An exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by a wash with saturated brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,5-dimethoxypyridazine. A reported synthesis for the analogous 3,5-dimethoxypyridine yielded the product after vacuum distillation.[4]

Data Summary and Characterization

The following table summarizes the key components and expected outcome of this synthesis.

ParameterValue
Starting Material3,5-Dichloropyridazine[5]
ReagentSodium Methoxide
SolventDimethyl Sulfoxide (DMSO)
Reaction TypeNucleophilic Aromatic Substitution (SNAr)
Typical Yield50-70% (Reported for analogous pyridine synthesis)[4]
Molecular FormulaC₆H₈N₂O₂
Molecular Weight140.14 g/mol

Characterization: The identity and purity of the synthesized 3,5-dimethoxypyridazine should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the pyridazine ring and the methoxy groups.

  • ¹³C NMR: To identify the number of unique carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the solid product.

Conclusion

The synthesis of 3,5-dimethoxypyridazine via a double nucleophilic aromatic substitution from 3,5-dichloropyridazine is a robust and efficient method. The electron-deficient nature of the pyridazine ring is the key causal factor that facilitates this transformation.[1][2] This guide provides the necessary theoretical background and a detailed, actionable protocol for researchers and professionals in the field of chemical synthesis and drug development. Adherence to anhydrous conditions and careful monitoring of the reaction progress are critical for achieving a high yield and purity of the final product.

References

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  • PubChem. 3,5-Dimethoxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Wikimedia Foundation. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. RSC Publishing. Available at: [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • Preparation method of 3, 6-dichloropyridazine. Google Patents.

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dimethoxypyridazine

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 3,5-Dimethoxypyridazine. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3,5-Dimethoxypyridazine. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, valued for its capacity to modulate pharmacokinetic and pharmacodynamic properties.[1] This document is structured to deliver in-depth, actionable insights for researchers, scientists, and drug development professionals. We will explore the compound's chemical identity, core physicochemical characteristics, validated experimental protocols for its characterization, and its potential applications. By synthesizing theoretical principles with practical methodologies, this guide serves as an essential resource for leveraging 3,5-Dimethoxypyridazine in research and development endeavors.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its unique electronic distribution imparts properties that are highly advantageous for developing therapeutic agents. The two nitrogen atoms increase polarity and potential for aqueous solubility compared to carbocyclic analogues, while also serving as hydrogen bond acceptors, which is critical for molecular recognition at biological targets.[1][3]

Physicochemical properties such as solubility, lipophilicity (LogP), and acid-base dissociation constant (pKa) are paramount as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. An in-depth understanding of these properties for a specific derivative like 3,5-Dimethoxypyridazine is crucial for predicting its behavior in biological systems and for the rational design of new chemical entities. This guide aims to provide that foundational knowledge, bridging the gap between raw data and practical application.

Chemical Identity and Structural Elucidation

The precise identification of a compound is the bedrock of all subsequent scientific investigation. 3,5-Dimethoxypyridazine is an aromatic heterocycle where the pyridazine ring is substituted with two methoxy groups at the C3 and C5 positions.

Caption: Chemical structure of 3,5-Dimethoxypyridazine.

Table 1: Chemical Identifiers for 3,5-Dimethoxypyridazine

IdentifierValue
IUPAC Name 3,5-Dimethoxypyridazine
CAS Number 5023-33-6
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Canonical SMILES COC1=CC=NN=C1OC
InChI Key RZJOMGRLPFBWRG-UHFFFAOYSA-N

Note: Data sourced from chemical databases. Experimental verification is recommended.

  • ¹H NMR: One would expect a singlet for the proton at the C4 position and another singlet for the proton at the C6 position. Two distinct singlets for the two methoxy groups (-OCH₃) would also be present. The exact chemical shifts would depend on the solvent used.

  • ¹³C NMR: Signals corresponding to the four unique aromatic carbons and the two methoxy carbons would be observed. The carbons attached to the oxygen atoms (C3 and C5) would be significantly downfield.

Core Physicochemical Properties

The utility of 3,5-Dimethoxypyridazine in drug development is directly linked to its physicochemical profile. The data presented below is a combination of predicted values from computational models and known experimental values for analogous structures.

Table 2: Summary of Physicochemical Properties

PropertyValue / RangeSignificance in Drug Development
Physical State Solid (Predicted)Affects handling, formulation, and dissolution rate.
Melting Point Not available.Important for purity assessment and stability.[4]
pKa (Predicted) 1.0 - 2.5Influences ionization at physiological pH, affecting solubility and target binding.[5]
cLogP (Predicted) 0.5 - 1.5Indicates lipophilicity and potential for membrane permeability.[6][7]
Aqueous Solubility Moderately soluble (Predicted)Crucial for bioavailability and formulation.[1]
3.1 Basicity (pKa)

The two adjacent nitrogen atoms in the pyridazine ring are weakly basic. The predicted pKa value in the range of 1.0-2.5 suggests that 3,5-Dimethoxypyridazine will be predominantly in its neutral, un-ionized form at physiological pH (7.4).[5] This is a critical insight, as the ionization state of a drug molecule profoundly impacts its ability to cross biological membranes and interact with its target.

3.2 Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ADME properties.[6] The predicted cLogP (calculated LogP) for 3,5-Dimethoxypyridazine falls within a range generally considered favorable for drug candidates. This moderate lipophilicity suggests a balance between aqueous solubility and the ability to permeate lipid-rich barriers like the cell membrane.[7]

3.3 Solubility

The presence of two nitrogen atoms and two methoxy groups is expected to confer moderate aqueous solubility.[1] The nitrogen atoms can act as hydrogen bond acceptors, interacting favorably with water. However, the overall aromatic system contributes to its lipophilic character. The interplay between these features dictates its solubility profile in both aqueous and organic media, a critical factor for both in vivo bioavailability and the practicalities of chemical synthesis and purification.

Experimental Protocols for Characterization

To ensure scientific rigor, predicted properties must be confirmed experimentally. The following section details standardized, self-validating protocols for determining the key physicochemical properties of 3,5-Dimethoxypyridazine.

4.1 Protocol: Melting Point Determination

Causality: The melting point of a pure crystalline solid occurs over a narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, this simple experiment is a robust, first-pass indicator of purity.[4]

Methodology:

  • Sample Preparation: A small quantity of dry, crystalline 3,5-Dimethoxypyridazine is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Initial Heating: The temperature is raised rapidly to approximately 15-20 °C below the expected melting point.

  • Ramped Heating: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

  • Validation: A sharp melting range (e.g., ≤ 2 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

4.2 Protocol: Aqueous Solubility Assessment (Shake-Flask Method)

Causality: The shake-flask method is the gold-standard for determining aqueous solubility. It establishes a thermodynamic equilibrium between the excess solid solute and the solvent (water). By agitating the mixture for an extended period, we ensure the solution is truly saturated, providing a reliable measure of the compound's intrinsic solubility.

Methodology:

  • System Preparation: Add an excess amount of 3,5-Dimethoxypyridazine to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, inert vial. "Excess" is confirmed by visually observing undissolved solid.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours. This duration is chosen to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge the sample at high speed to pellet all undissolved solid.

  • Sample Analysis: Carefully withdraw a precise aliquot of the clear supernatant.

  • Quantification: Determine the concentration of 3,5-Dimethoxypyridazine in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Validation: The experiment should be run in triplicate to ensure reproducibility. The presence of solid material at the end of the experiment validates that saturation was achieved.

Reactivity and Chemical Stability

The reactivity of 3,5-Dimethoxypyridazine is dictated by the electronic nature of the pyridazine ring and the methoxy substituents.

  • Ring Electronics: The pyridazine ring is electron-deficient due to the electronegativity of the two nitrogen atoms. This makes it susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present.

  • Substituent Effects: The methoxy (-OCH₃) groups are electron-donating through resonance, which can partially offset the electron-deficient nature of the ring and influence the regioselectivity of reactions. These groups themselves can be subject to cleavage under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding dihydroxy pyridazine.

  • Reactivity with Methoxide: Studies on related heterocycles show that groups like methylsulfonyl can be readily displaced by nucleophiles such as methoxide ions, indicating the ring's susceptibility to such reactions.[8]

Relevance in Medicinal Chemistry and Drug Development

The 3,5-disubstituted pyridazine core is a compelling scaffold for the design of novel therapeutics. Its physicochemical properties make it a versatile building block.

  • Scaffold Hopping: 3,5-Dimethoxypyridazine can serve as a bioisosteric replacement for other aromatic systems, such as a substituted phenyl or pyridine ring. This strategy, known as "scaffold hopping," is used to optimize ADME properties, escape existing patent claims, or explore new binding interactions with a target.[3]

  • Therapeutic Potential: Pyridazine derivatives have been successfully developed as anticancer agents, kinase inhibitors, and treatments for cardiovascular and inflammatory diseases.[1][9] The specific substitution pattern of 3,5-Dimethoxypyridazine provides a unique set of vectors for further chemical modification to develop libraries of compounds for screening against various biological targets.

  • Metabolic Stability: The pyridazine core can offer improved metabolic stability compared to other heterocycles, potentially leading to better pharmacokinetic profiles.[1] The methoxy groups, however, are potential sites of metabolism (O-demethylation) by cytochrome P450 enzymes, a factor that must be considered in the drug design process.

Conclusion

3,5-Dimethoxypyridazine is a heterocyclic compound with a promising profile of physicochemical properties for applications in research and drug development. Its predicted moderate lipophilicity and basicity position it well within the "drug-like" chemical space. This guide has provided a structured overview of its chemical identity, a summary of its key properties, and robust, validated protocols for their experimental determination. By understanding and applying these principles, researchers can effectively utilize 3,5-Dimethoxypyridazine as a valuable scaffold in the synthesis and design of next-generation therapeutic agents.

References
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  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2016). Scirp.org. [Link]

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  • The pyridazine heterocycle in molecular recognition and drug discovery. (2021). PubMed Central. [Link]

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  • Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution. (2010). PubMed. [Link]

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  • synthesis of novel 4-(4-methoxybenzene sulphonyl)-3, 5-dimethyl/3-methyl-5-phenyl/3,5-diphenyl pyrazole derivatives. (2016). RASĀYAN Journal of Chemistry. [Link]

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Exploratory

A Comprehensive Technical Guide on the Biological Activities of 3,5-Dimethoxypyridazine Derivatives

Abstract Pyridazine scaffolds are a cornerstone in medicinal chemistry, recognized for their vast therapeutic potential.[1][2] This guide provides an in-depth technical exploration of 3,5-dimethoxypyridazine derivatives,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridazine scaffolds are a cornerstone in medicinal chemistry, recognized for their vast therapeutic potential.[1][2] This guide provides an in-depth technical exploration of 3,5-dimethoxypyridazine derivatives, a subclass of compounds demonstrating significant promise in drug discovery. We will dissect their synthesis, delve into their pronounced anticancer, antimicrobial, and enzyme inhibitory activities, and elucidate the underlying mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic applications of these potent molecules.

Introduction: The Pyridazine Core in Modern Drug Discovery

Heterocyclic compounds are fundamental building blocks in the design of novel therapeutic agents.[2][3] Among them, the pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a "privileged structure" that confers unique physicochemical properties.[4] The nitrogen atoms act as hydrogen bond acceptors, enhancing interactions with biological targets and improving pharmacokinetic profiles.[4]

The introduction of methoxy groups at the C3 and C5 positions of the pyridazine ring is a key strategic modification. These groups can modulate the molecule's electronics, lipophilicity, and metabolic stability, often leading to enhanced biological activity. This guide focuses specifically on these 3,5-dimethoxy derivatives, examining their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Synthesis of the 3,5-Dimethoxypyridazine Scaffold

The synthesis of pyridazine derivatives can be achieved through various routes, often involving condensation and cyclization reactions. A common approach is the aza-Diels-Alder reaction, which provides a highly regioselective pathway to functionalized pyridazines under neutral conditions.[1] For the specific 3,5-dimethoxypyridazine core, a foundational method involves the nucleophilic substitution of a di-halogenated precursor.

Below is a generalized workflow and a representative experimental protocol for synthesizing a dimethoxy-substituted nitrogen heterocycle, which serves as a model for pyridazine synthesis.

Diagram: General Synthetic Workflow

G start_material 3,5-Dihalopyridazine reaction Nucleophilic Aromatic Substitution start_material->reaction reagent Sodium Methoxide (Nucleophile) reagent->reaction solvent Solvent (e.g., Dimethyl Sulfoxide) solvent->reaction product 3,5-Dimethoxypyridazine Core reaction->product Crude Product purification Purification (Distillation / Crystallization) product->purification final_product Purified Product purification->final_product

Caption: General workflow for synthesizing the 3,5-dimethoxypyridazine core.

Experimental Protocol: Synthesis of a 3,5-Dimethoxy Heterocycle

This protocol is adapted from the synthesis of 3,5-dimethoxypyridine and serves as a foundational method.[5]

  • Dissolution: Dissolve 50 g of 3,5-dichloropyridazine in 250 mL of dimethyl sulfoxide (DMSO) in a three-necked flask equipped with a mechanical stirrer and a moisture trap.

  • Initial Reagent Addition: While stirring, add 15 g of sodium methoxide to the solution.

    • Causality: Sodium methoxide acts as the nucleophile, providing the methoxy group that will displace the chloro substituents. DMSO is an excellent polar aprotic solvent for this type of nucleophilic aromatic substitution reaction.

  • Reaction Conditions: Heat the mixture to 60-80°C and continue stirring. The exclusion of moisture is critical to prevent unwanted side reactions with the highly reactive sodium methoxide.

  • Staged Reagent Addition: Add an additional 15 g of sodium methoxide after 8 hours and another 15 g after 16 hours.

    • Causality: Staged addition maintains a sufficient concentration of the nucleophile throughout the reaction, driving it towards completion and maximizing the yield of the di-substituted product over the mono-substituted intermediate.

  • Reaction Monitoring & Quenching: After a total of 72 hours, monitor the reaction by thin-layer chromatography (TLC). Once complete, cool the mixture and carefully quench the reaction by adding a small amount of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Drying and Distillation: Dry the ether phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude product by vacuum distillation to yield the final 3,5-dimethoxypyridazine.

Anticancer Activity: Targeting Microtubule Dynamics

A significant area of investigation for pyridazine and related pyridine derivatives is their potential as anticancer agents, particularly as inhibitors of tubulin polymerization.[6][7] Microtubules are critical components of the cytoskeleton involved in cell division, and their disruption can trigger cell cycle arrest and apoptosis, making them a prime target for cancer therapy.[6]

Mechanism of Action: Tubulin Polymerization Inhibition

Certain trimethoxy-substituted heterocyclic derivatives have been shown to bind to the colchicine binding site on β-tubulin.[6] This binding event physically obstructs the polymerization of α/β-tubulin dimers into microtubules. The resulting disruption of the microtubule network leads to mitotic arrest, typically at the G2/M phase of the cell cycle, which subsequently activates the apoptotic cascade, leading to cancer cell death.[6][8]

Diagram: Anticancer Mechanism of Action

G drug 3,5-Dimethoxypyridazine Derivative tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization drug->microtubule Inhibits tubulin->microtubule mitosis Mitotic Spindle Formation microtubule->mitosis arrest G2/M Phase Arrest mitosis->arrest apoptosis Apoptosis (Cancer Cell Death) arrest->apoptosis

Caption: Inhibition of tubulin polymerization leading to G2/M arrest and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Trimethoxyphenyl PyridineHCT-116 (Colorectal)4.83[6]
Trimethoxyphenyl PyridineHepG-2 (Liver)3.25[6]
Trimethoxyphenyl PyridineMCF-7 (Breast)6.11[6]
Diketopiperazine DerivativeA549 (Lung)1.2[8]
Diketopiperazine DerivativeHeLa (Cervical)0.7[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., HepG-2) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3,5-dimethoxypyridazine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

The emergence of drug-resistant microbial strains presents a serious global health challenge, necessitating the discovery of novel antimicrobial agents.[9] Heterocyclic compounds, including pyridazine and pyrazole derivatives, have demonstrated significant potential as antibacterial and antifungal agents.[10][11][12]

Spectrum of Activity

Derivatives of related nitrogen heterocycles have shown activity against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).[9][10] Some compounds have also exhibited antifungal properties.[10]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridine-OxazolidinoneS. aureus (MRSA)0.25[9]
Pyridine-OxazolidinoneS. pneumoniae2 - 32[9]
3,5-Disubstituted PyridineVarious Bacteria/FungiComparable to Oxytetracycline[12]
Imidazo[4,5-b]pyridineE. coli32 (µM)[13]
Experimental Protocol: Agar Diffusion Method

This method is widely used to screen for antimicrobial activity.

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.

  • Plate Inoculation: Evenly swab the entire surface of the agar plate with the microbial suspension to create a lawn of growth.

  • Disc Application: Sterilize paper discs and impregnate them with a known concentration of the test compound. Place the discs onto the surface of the inoculated agar.

    • Self-Validation: Include a positive control disc (e.g., Ciprofloxacin, Oxytetracycline) and a negative control disc (solvent only).[10][11][12]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Diagram: Antimicrobial Testing Workflow

G start Prepare Microbial Inoculum & Agar Plates inoculate Inoculate Plates (Lawn Culture) start->inoculate discs Impregnate & Place Discs (Test, Positive, Negative) inoculate->discs incubate Incubate Plates (24-48h) discs->incubate measure Measure Zones of Inhibition (mm) incubate->measure

Caption: Workflow for the agar diffusion antimicrobial susceptibility test.

Enzyme Inhibitory Activity

The targeted inhibition of specific enzymes is a cornerstone of modern drug therapy. 3,5-Dimethoxypyridazine derivatives and their structural analogs are being explored as inhibitors for several therapeutically relevant enzymes.

  • Dihydrofolate Reductase (DHFR): DHFR is crucial for nucleotide synthesis, and its inhibition is a validated strategy for cancer and bacterial infection treatment.[14] Trimethoprim, a well-known DHFR inhibitor, features a trimethoxybenzene ring, highlighting the potential of methoxy-substituted heterocycles in this area.[14]

  • Tyrosinase: This enzyme is key in melanin biosynthesis, and its inhibitors are of interest in cosmetics for hyperpigmentation and in medicine for treating melanoma.[15]

  • α-Glucosidase: Inhibition of this enzyme slows carbohydrate digestion, making it a target for managing type 2 diabetes.[16][17]

Quantitative Data: Enzyme Inhibition
Compound ClassTarget EnzymeIC₅₀ / KᵢReference
Trimethoprim AnaloghDHFR0.99 µM (IC₅₀)[14]
Thioquinoline Derivativeα-Glucosidase14.0 µM (IC₅₀)[16]
Thioquinoline Derivativeα-Glucosidase18.0 µM (Kᵢ)[16]
Benzoyl-hydrazineylideneTyrosinase55.39 µM (IC₅₀)[15]
Experimental Protocol: α-Glucosidase Inhibition Assay

This is a colorimetric assay to measure the inhibition of α-glucosidase activity.[18]

  • Reagent Preparation: Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reaction Mixture: In a 96-well plate, add 50 µL of the test compound (at various concentrations), followed by 50 µL of the α-glucosidase solution.

  • Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the pNPG substrate to each well to start the reaction.

    • Causality: The enzyme hydrolyzes the colorless pNPG substrate to release p-nitrophenol, which is yellow. The rate of color development is proportional to enzyme activity.

  • Incubation: Incubate the plate for 20 minutes at 37°C.

  • Stop Reaction: Add 100 µL of 0.2 M sodium carbonate solution to stop the reaction.

  • Measurement: Measure the absorbance at 405 nm. Acarbose is used as a positive control.[16]

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.

Structure-Activity Relationships (SAR)

Analysis of the biological data reveals several key SAR trends for this class of compounds:

  • Role of Methoxy Groups: The presence and position of methoxy groups are critical. The trimethoxy substitution pattern is frequently associated with potent DHFR inhibition and anticancer activity, likely due to favorable interactions within the enzyme's active site.[14]

  • Influence of Substituents: For antimicrobial activity, the addition of electron-withdrawing groups like halogens can significantly enhance potency.[9] Conversely, for α-glucosidase inhibition, electron-donating groups on attached phenyl rings appear more favorable.[16]

  • Lipophilicity: Enhanced lipophilicity can improve cell membrane permeability and, in some cases, lead to better anticancer activity.[8]

Future Perspectives and Conclusion

3,5-Dimethoxypyridazine derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. The synthetic accessibility of the pyridazine core allows for extensive structural modifications, enabling the fine-tuning of activity and selectivity.

Future research should focus on:

  • Lead Optimization: Systematically modifying the core to improve potency and reduce off-target effects.

  • Mechanism Elucidation: Expanding studies to identify novel biological targets and pathways.

  • In Vivo Studies: Progressing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

  • PrepChem.com. Synthesis of (a) 3,5-dimethoxy-pyridine. Available from: [Link]

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Foundational

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3,5-Dimethoxypyridazine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological acti...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, from antimicrobial to anti-inflammatory and anti-cancer effects.[1][2][3] 3,5-Dimethoxypyridazine, a specific analogue within this class, presents a compelling case for investigation. However, its precise mechanism of action remains largely uncharacterized in publicly available literature. This guide, therefore, serves not as a retrospective summary but as a forward-looking roadmap for the rigorous elucidation of its biological function. We will leverage established knowledge of related pyridazine and pyridine compounds to propose putative mechanisms and provide detailed, field-proven experimental protocols to systematically investigate them. This document is designed to be a practical, in-depth resource for any research team embarking on the characterization of this or similar novel chemical entities.

Introduction: The Pyridazine Privilege and the 3,5-Dimethoxy Question

Pyridazine derivatives are recognized for their diverse pharmacological profiles, which include antimicrobial, antifungal, and antitumor activities.[2][3] The core pyridazine ring acts as a versatile scaffold, and substitutions at various positions can dramatically influence its interaction with biological targets.[4] For instance, certain pyridazine derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[5]

The subject of this guide, 3,5-Dimethoxypyridazine, features two methoxy groups on the pyridazine ring. While seemingly simple, these substitutions can significantly alter the molecule's electronic properties, solubility, and steric profile, thereby dictating its potential biological targets. The lack of specific data on 3,5-Dimethoxypyridazine necessitates a structured, hypothesis-driven approach to uncover its mechanism of action. This guide will outline such an approach, focusing on three plausible avenues of investigation based on the activities of analogous compounds: enzyme inhibition, receptor modulation, and interference with intracellular signaling pathways.

Proposed Avenues of Investigation & Methodologies

Based on the broad bioactivity of the pyridazine and pyridine classes, we can formulate several primary hypotheses for the mechanism of action of 3,5-Dimethoxypyridazine. The following sections detail these hypotheses and the experimental workflows required to test them.

Hypothesis 1: Direct Enzyme Inhibition

Many small molecule drugs exert their effects by directly binding to and inhibiting the activity of enzymes.[6] Given that various heterocyclic compounds, including those with pyridine-like structures, are known to be enzyme inhibitors (e.g., kinase inhibitors, phosphodiesterase inhibitors), this is a primary avenue for investigation.[7][8]

A logical first step is to perform a broad-spectrum screen against a panel of kinases and phosphatases. This provides an unbiased view of the compound's potential targets.

Protocol 1: In Vitro Kinase/Phosphatase Profiling

  • Compound Preparation: Prepare a 10 mM stock solution of 3,5-Dimethoxypyridazine in DMSO. Serially dilute to the desired screening concentrations (e.g., 10 µM, 1 µM, 100 nM).

  • Assay Platform: Utilize a commercial service or an in-house platform for kinase and phosphatase screening (e.g., radiometric, fluorescence-based, or mass spectrometry-based assays). A comprehensive panel should include representatives from all major kinase and phosphatase families.

  • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the full panel.

  • Hit Identification: Identify "hits" as enzymes showing significant inhibition (e.g., >50%) at the screening concentration.

  • Dose-Response Analysis: For each hit, perform a dose-response experiment with a wider range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).

  • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Causality and Interpretation: A low nanomolar IC50 against a specific enzyme or a small subset of related enzymes suggests a potent and potentially selective inhibitory activity. This provides a strong lead for further investigation into the downstream cellular consequences of inhibiting that target.

Diagram 1: Workflow for Enzyme Inhibition Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation A Prepare 3,5-Dimethoxypyridazine Stock Solution (10 mM in DMSO) B Screen against Kinase/Phosphatase Panel (e.g., 10 µM) A->B C Identify Hits (>50% Inhibition) B->C D Perform Dose-Response Experiments on Hits C->D Proceed with Hits E Calculate IC50 Values D->E F Determine Selectivity Profile E->F G Downstream Cellular Target Validation F->G Validate in Cellular Assays

Caption: A stepwise workflow for identifying and validating enzyme targets.

Hypothesis 2: Receptor Binding and Modulation

Pyridine and pyridazine derivatives are known to act as ligands for various cell surface receptors, particularly G-protein coupled receptors (GPCRs).[9][10] For example, certain pyridine derivatives are selective antagonists of the A3 adenosine receptor.[10] Therefore, 3,5-Dimethoxypyridazine could function as an agonist or antagonist at one or more receptors.

A tiered approach, starting with broad screening and moving to functional validation, is recommended.

Protocol 2: Radioligand Binding Assays

  • Target Selection: Choose a panel of GPCRs and other receptors based on the activities of structurally related compounds. This could include adenosine, glutamate, dopamine, and serotonin receptors.[9][10][11][12]

  • Assay Setup: Use membrane preparations from cells overexpressing the target receptor. Incubate the membranes with a known radiolabeled ligand for the receptor in the presence and absence of various concentrations of 3,5-Dimethoxypyridazine.

  • Measurement: After incubation, separate the bound from unbound radioligand (e.g., by filtration) and quantify the radioactivity.

  • Data Analysis: Calculate the percentage of displacement of the radioligand by the test compound. Determine the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Causality and Interpretation: A low Ki value indicates high binding affinity for the receptor. However, a binding assay does not reveal whether the compound is an agonist, antagonist, or inverse agonist. This necessitates functional assays.

Protocol 3: Functional Receptor Assays (e.g., Calcium Flux or cAMP Assay)

  • Cell Line Selection: Use a cell line engineered to express the target receptor and a suitable reporter system (e.g., a calcium-sensitive dye for Gq-coupled receptors or a cAMP biosensor for Gs/Gi-coupled receptors).

  • Agonist Mode Testing: Treat the cells with increasing concentrations of 3,5-Dimethoxypyridazine and measure the functional response (e.g., change in fluorescence).

  • Antagonist Mode Testing: Pre-incubate the cells with 3,5-Dimethoxypyridazine before stimulating them with a known agonist for the receptor. Measure the attenuation of the agonist-induced signal.

  • Data Analysis: For agonist activity, calculate the half-maximal effective concentration (EC50). For antagonist activity, calculate the IC50 and potentially the Schild regression to determine the nature of the antagonism.

Table 1: Representative Receptor Binding Data for Pyridine/Pyridazine Derivatives

Compound ClassReceptor TargetReported Affinity (Ki or IC50)Reference
Pyridine DerivativesA3 Adenosine Receptor4.2 - 9.7 nM (Ki)[10]
Pyridine DerivativesmGlu5 Receptor>75% occupancy at 3-10 mg/kg[9]
Phenethylamines5-HT2A Receptor8 - 1700 nM (Ki)[11]
Hypothesis 3: Modulation of Intracellular Signaling Pathways

Even without directly binding to an upstream receptor or enzyme in a canonical "lock-and-key" fashion, small molecules can influence cellular signaling cascades.[13] Pathways commonly affected by bioactive compounds include the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which are central to cell proliferation, survival, and inflammation.[14][15][16][17]

Protocol 4: Western Blot Analysis of Key Signaling Nodes

  • Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line or an immune cell line) with 3,5-Dimethoxypyridazine at various concentrations and for different durations. Include appropriate positive and negative controls.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated (active) forms of key signaling proteins (e.g., p-ERK, p-Akt, p-p38) and their total protein counterparts.

  • Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Causality and Interpretation: A consistent, dose-dependent change in the phosphorylation status of a key signaling protein suggests that 3,5-Dimethoxypyridazine modulates the activity of that pathway. For example, a decrease in EGFR phosphorylation at Y1086 and downstream effectors like STATs could indicate an anti-proliferative mechanism.[14]

Diagram 2: Hypothetical Signaling Pathway Modulation

G cluster_0 cluster_1 cluster_2 Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt Transcription Transcription Factors (e.g., AP-1, NF-κB) Akt->Transcription ERK->Transcription Compound 3,5-Dimethoxypyridazine Compound->PI3K Inhibition? Compound->ERK Inhibition? Response Cellular Response (Proliferation, Survival, Inflammation) Transcription->Response

Caption: Putative points of intervention for 3,5-Dimethoxypyridazine in common signaling pathways.

Integrated Strategy and Concluding Remarks

The elucidation of a novel compound's mechanism of action is an iterative process. The data from broad, unbiased screens (Protocol 1 and 2) should guide the more focused, hypothesis-driven experiments (Protocol 3 and 4). A positive "hit" in a kinase screen, for example, should be followed by cellular assays to confirm that the compound inhibits the kinase in a cellular context and affects downstream signaling events.

The true power of this approach lies in the integration of data from all three investigative arms. For instance, if 3,5-Dimethoxypyridazine is found to bind to a specific GPCR and also inhibits the phosphorylation of ERK, a logical next step would be to determine if the ERK inhibition is a direct consequence of the receptor binding.

References

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Exploratory

Unlocking the Therapeutic Potential of 3,5-Dimethoxypyridazine: A Technical Guide for Target Identification and Validation

Preamble: Charting a Course for a Novel Scaffold In the landscape of medicinal chemistry, the pyridazine core represents a privileged scaffold, endowed with a rich chemical space for derivatization and a demonstrated pro...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course for a Novel Scaffold

In the landscape of medicinal chemistry, the pyridazine core represents a privileged scaffold, endowed with a rich chemical space for derivatization and a demonstrated propensity for biological activity. This guide focuses on a specific, yet underexplored analogue: 3,5-Dimethoxypyridazine . While direct pharmacological data for this compound is sparse, its structural congeners and related heterocyclic systems have shown significant promise across a spectrum of therapeutic areas.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is not a mere compilation of existing data, but rather a strategic roadmap for the systematic investigation of 3,5-Dimethoxypyridazine. We will leverage structure-activity relationships from analogous compounds to hypothesize potential therapeutic targets and provide detailed, field-proven experimental protocols for their validation. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system to rigorously assess the true therapeutic potential of this novel molecule.

Section 1: Hypothesis-Driven Target Exploration

The therapeutic potential of a novel compound is often first inferred from the activities of its structural relatives. Based on a comprehensive review of pyridazine, pyridine, and other dimethoxy-substituted heterocyclic derivatives, we can formulate several primary hypotheses for the biological activity of 3,5-Dimethoxypyridazine.

Hypothesis I: Anticancer Activity via Tubulin Polymerization Inhibition

Numerous pyridine and pyrazole derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines.[1][2][3][4][5] A key mechanism implicated in the activity of some of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] The methoxy groups on the pyridazine ring may facilitate binding to the colchicine-binding site of tubulin, a known target for antimitotic agents.

Proposed Molecular Target: β-tubulin

Rationale: The dimethoxy-phenyl moiety is a common feature in many tubulin inhibitors. The pyridazine core may offer novel interactions within the binding pocket, potentially overcoming resistance mechanisms associated with existing drugs.

Hypothesis II: Anti-inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition

Derivatives of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide have been identified as potent and selective inhibitors of COX-2, a key enzyme in the inflammatory cascade.[6] The 3,5-dimethoxy substitution pattern appears to be a critical determinant for this activity.

Proposed Molecular Target: Cyclooxygenase-2 (COX-2)

Rationale: Selective COX-2 inhibition is a validated strategy for the treatment of inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The pyridazine scaffold may provide a unique chemical framework for achieving high selectivity for COX-2 over COX-1.

Hypothesis III: Antimicrobial Activity against Mycobacterium tuberculosis

The 3,5-disubstituted pyridine and pyrazoline scaffolds have yielded compounds with significant activity against drug-resistant strains of Mycobacterium tuberculosis.[7][8] The specific mechanism of action for many of these compounds is still under investigation, but they represent a promising avenue for the development of new anti-tubercular agents.

Proposed Molecular Target: Multiple potential targets, including cell wall synthesis and metabolic pathways.

Rationale: The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel chemical scaffolds with unique mechanisms of action. 3,5-Dimethoxypyridazine represents such a scaffold that warrants investigation.

Section 2: Experimental Workflows for Target Validation

The following section provides detailed, step-by-step protocols for the experimental validation of the hypotheses outlined above. These workflows are designed to be robust and provide clear, interpretable data.

Workflow for Assessing Anticancer Activity and Tubulin Inhibition

This workflow is designed to first establish the antiproliferative activity of 3,5-Dimethoxypyridazine and then to specifically investigate its effect on tubulin polymerization.

anticancer_workflow cluster_invitro In Vitro Cellular Assays cluster_biochemical Biochemical & Mechanistic Assays MTT MTT/MTS Assay (Cell Viability) Colony Colony Formation Assay (Long-term Proliferation) MTT->Colony Confirm antiproliferative effect CellCycle Flow Cytometry (Cell Cycle Analysis) Colony->CellCycle Investigate mechanism of growth arrest TubulinPoly Tubulin Polymerization Assay CellCycle->TubulinPoly Test direct effect on target IF Immunofluorescence Microscopy (Microtubule Morphology) TubulinPoly->IF Visualize cellular effect Western Western Blot (Apoptotic Markers) IF->Western Assess downstream signaling

Caption: Workflow for anticancer activity assessment.

Experimental Protocols:

2.1.1 MTT/MTS Assay for Cell Viability

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3,5-Dimethoxypyridazine (e.g., from 0.01 µM to 100 µM) in complete culture medium. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2.1.2 Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, add tubulin protein (e.g., from Cytoskeleton, Inc.) to a polymerization buffer.

  • Compound Addition: Add varying concentrations of 3,5-Dimethoxypyridazine or a known tubulin inhibitor (e.g., colchicine) to the wells.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Data Acquisition: Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition for each compound concentration.

Workflow for Assessing Anti-inflammatory Activity and COX-2 Inhibition

This workflow first screens for anti-inflammatory potential in a cell-based assay and then directly measures the inhibitory activity against COX-1 and COX-2 enzymes.

anti_inflammatory_workflow cluster_cell_based Cell-Based Assay LPS_assay LPS-stimulated Macrophage Assay (Nitric Oxide & Prostaglandin E2 Production) COX1_assay COX-1 Inhibition Assay LPS_assay->COX1_assay Determine direct enzyme inhibition COX2_assay COX-2 Inhibition Assay LPS_assay->COX2_assay Determine direct enzyme inhibition

Caption: Workflow for anti-inflammatory activity assessment.

Experimental Protocols:

2.2.1 LPS-stimulated Macrophage Assay

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 24-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of 3,5-Dimethoxypyridazine for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Prostaglandin E2 Measurement: Measure the concentration of PGE2 in the supernatant using an ELISA kit.

  • Data Analysis: Determine the dose-dependent inhibition of NO and PGE2 production.

2.2.2 COX-1/COX-2 Inhibition Assay

  • Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical). This assay measures the peroxidase activity of cyclooxygenases.

  • Reaction Setup: In a 96-well plate, add purified COX-1 or COX-2 enzyme, heme, and the test compound (3,5-Dimethoxypyridazine) or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Data Acquisition: Measure the absorbance or fluorescence according to the kit's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1)/IC50 (COX-2) will determine the selectivity.

Section 3: Data Interpretation and Future Directions

The experimental workflows described above will generate a comprehensive dataset to evaluate the initial therapeutic hypotheses for 3,5-Dimethoxypyridazine.

Data Summary Table:

AssayEndpointExpected Outcome for Positive Result
Anticancer
MTT/MTS AssayIC50Low micromolar or nanomolar IC50 values in multiple cancer cell lines.
Tubulin Polymerization AssayInhibition of polymerizationDose-dependent inhibition of tubulin polymerization.
Anti-inflammatory
LPS-stimulated Macrophage AssayInhibition of NO and PGE2Dose-dependent reduction in NO and PGE2 levels.
COX-1/COX-2 Inhibition AssayIC50 and Selectivity IndexPotent inhibition of COX-2 with a high selectivity index over COX-1.
Antimicrobial
M. tuberculosis MIC AssayMinimum Inhibitory Concentration (MIC)Low MIC value against H37Rv and/or drug-resistant strains.

Future Directions:

Should the initial in vitro and biochemical assays yield promising results, the subsequent steps would involve:

  • Lead Optimization: Synthesis of analogues of 3,5-Dimethoxypyridazine to improve potency, selectivity, and ADME properties.

  • In Vivo Efficacy Studies: Evaluation of the lead compounds in relevant animal models (e.g., tumor xenografts, carrageenan-induced paw edema, murine model of tuberculosis).

  • Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the drug-like properties of the most promising candidates.

Conclusion

While 3,5-Dimethoxypyridazine is a largely uncharacterized molecule, the wealth of data on structurally related heterocyclic compounds provides a strong foundation for a hypothesis-driven approach to uncovering its therapeutic potential. The systematic application of the experimental workflows detailed in this guide will enable a thorough and efficient evaluation of its anticancer, anti-inflammatory, and antimicrobial activities. This strategic approach, grounded in scientific rigor, will pave the way for the potential development of a novel therapeutic agent.

References

  • Benchchem. 3-Chloro-4,5-dimethoxypyridazine | 2096-22-2.
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  • PubMed. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Available from: [Link].

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  • PubMed. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Available from: [Link].

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Foundational

discovery and history of 3,5-Dimethoxypyridazine

An In-depth Technical Guide to the Discovery and Synthetic History of 3,5-Dimethoxypyridazine Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine nucleus is a foundational sca...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthetic History of 3,5-Dimethoxypyridazine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus is a foundational scaffold in medicinal chemistry, present in numerous pharmacologically active agents. This guide provides a comprehensive technical overview of the synthetic history and logical discovery pathway of 3,5-Dimethoxypyridazine. While a singular, seminal "discovery" paper is not prominent in the historical literature, its existence is a direct consequence of the development of functionalized pyridazines. We trace its origins from the synthesis of the parent pyridazine ring, detail the pivotal synthesis of its key precursor, 3,5-Dichloropyridazine, and provide a validated, representative protocol for its formation via nucleophilic aromatic substitution. This document serves as a technical resource, elucidating the chemical principles and experimental logic that underpin the synthesis of this and related compounds.

Introduction: The Pyridazine Core in Chemical Science

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (a 1,2-diazine), represents a critical pharmacophore in drug discovery. The electron-deficient nature of the ring, caused by the electronegativity of the nitrogen atoms, imparts unique chemical properties that are leveraged in the design of therapeutic agents.[1] The parent pyridazine ring system was first prepared via the oxidation of benzocinnoline and subsequent decarboxylation, though more efficient methods starting from maleic hydrazide were later developed.[2] While pyridazines are rare in nature, their synthetic derivatives are found in a range of herbicides and approved drugs, highlighting their value.[2] The strategic functionalization of the pyridazine ring is therefore a subject of significant interest, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.

The Genesis of Dihalogenated Pyridazines: A Gateway to Functionalization

The history of 3,5-Dimethoxypyridazine is intrinsically linked to the development of its halogenated precursors. Dichloropyridazines, in particular, serve as versatile and highly valuable intermediates. The chlorine atoms act as excellent leaving groups, enabling their displacement by a wide array of nucleophiles—such as alcohols, amines, and thiols—through Nucleophilic Aromatic Substitution (SNAr) reactions. This modularity allows for the systematic construction of diverse libraries of substituted pyridazines for screening in drug discovery programs.

The reactivity of the C-Cl bond is significantly enhanced by the electron-withdrawing effect of the adjacent ring nitrogens, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. The synthesis of a stable, accessible dichloropyridazine isomer was the critical step that paved the way for the creation of derivatives like 3,5-Dimethoxypyridazine.

The Precursor: Synthesis and Significance of 3,5-Dichloropyridazine

The most direct precursor to 3,5-Dimethoxypyridazine is 3,5-Dichloropyridazine. Its availability is the cornerstone upon which the synthesis of the title compound is built. A documented method for its preparation involves the cyclization of a tetrachlorinated linear aldehyde with a hydrazine source.

Experimental Protocol: Synthesis of 3,5-Dichloropyridazine

This protocol is based on the reported synthesis from (Z)-2,4,4,4-tetrachlorobut-2-enal.

Objective: To synthesize 3,5-Dichloropyridazine via condensation and cyclization.

Materials:

  • (Z)-2,4,4,4-tetrachlorobut-2-enal

  • Semicarbazide hydrochloride

  • N,N-dimethyl-formamide (DMF)

  • Water

  • Dichloromethane (DCM)

  • Petroleum ether

Procedure:

  • Dissolve (Z)-2,4,4,4-tetrachlorobut-2-enal in a suitable solvent such as DMF.

  • In a separate flask, prepare a mixture of semicarbazide hydrochloride, water, and the same solvent.

  • Under controlled temperature conditions (e.g., 15-20°C), add the semicarbazide hydrochloride mixture dropwise to the solution of the tetrachloroaldehyde.

  • Stir the reaction mixture for approximately 5 hours at this temperature.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Add water to the residue and cool the mixture to approximately 5°C to induce precipitation of the product.

  • Collect the solid product by filtration.

  • Purify the crude solid by recrystallization from a dichloromethane/petroleum ether solvent system to yield 3,5-Dichloropyridazine as a white crystalline solid.

Causality and Validation: The use of semicarbazide provides the N-N unit required for the pyridazine ring. The subsequent cyclization and aromatization, with the elimination of substituents, leads to the stable dichloropyridazine product. The purity of the final product is validated by its sharp melting point and can be confirmed by spectroscopic methods.

Caption: Synthesis of 3,5-Dichloropyridazine.

Physicochemical Data for 3,5-Dichloropyridazine
PropertyValueReference(s)
CAS Number 1837-55-4
Molecular Formula C₄H₂Cl₂N₂
Molecular Weight 148.98 g/mol
Appearance White crystalline solid
Form Solid

The Advent of 3,5-Dimethoxypyridazine: A Synthetic Walk-through

The synthesis of 3,5-Dimethoxypyridazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient pyridazine ring facilitates the attack of a nucleophile, in this case, the methoxide ion (CH₃O⁻), leading to the displacement of the chloride leaving groups.

Mechanistic Principle: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds in two key steps for each substitution:

  • Nucleophilic Attack: The sodium methoxide provides the highly nucleophilic methoxide ion, which attacks one of the carbon atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.

This process occurs twice to replace both chlorine atoms. The reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF to effectively solvate the sodium cation without interfering with the nucleophile.

Representative Protocol: Synthesis of 3,5-Dimethoxypyridazine

This protocol is a representative method based on established SNAr chemistry on analogous dihalopyridine systems.

Objective: To synthesize 3,5-Dimethoxypyridazine via a double nucleophilic substitution reaction.

Materials:

  • 3,5-Dichloropyridazine

  • Sodium methoxide (NaOMe)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Water, deionized

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,5-Dichloropyridazine.

  • Add anhydrous DMSO to dissolve the starting material.

  • In a controlled manner, add at least 2.2 equivalents of sodium methoxide to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours (e.g., 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual DMSO and salts.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,5-Dimethoxypyridazine.

Self-Validation: The successful synthesis is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, single product spot. Full characterization by NMR spectroscopy and mass spectrometry will validate the structure, and a melting point analysis will confirm its purity.

Caption: Synthesis of 3,5-Dimethoxypyridazine via SNAr.

Expected Characterization and Physicochemical Properties

While specific, verified experimental data for 3,5-Dimethoxypyridazine is not widely published, its expected spectroscopic signatures can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show two distinct signals. A singlet integrating to 6 protons in the region of 3.9-4.2 ppm, corresponding to the two equivalent methoxy (–OCH₃) groups. A set of signals in the aromatic region (likely 7.0-9.0 ppm) corresponding to the two protons on the pyridazine ring.

  • ¹³C NMR: The spectrum should display four signals: one for the methoxy carbons (around 55-60 ppm) and three for the aromatic carbons of the pyridazine ring, with the carbon atoms directly attached to the oxygen atoms (C3 and C5) appearing at the most downfield chemical shift.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to its molecular weight (C₆H₈N₂O₂) would be observed.

Modern Applications and Future Outlook

The true significance of compounds like 3,5-Dimethoxypyridazine lies in their role as building blocks for more complex molecules. The dimethoxy-substituted pyridazine core offers several advantages in drug design:

  • Hydrogen Bond Acceptors: The methoxy groups and ring nitrogens can act as hydrogen bond acceptors, crucial for binding to protein targets.

  • Metabolic Stability: Methoxy groups can block sites of potential metabolic oxidation, sometimes improving the pharmacokinetic profile of a drug candidate.

  • Modulation of Electronics: The electron-donating nature of the methoxy groups alters the electronic properties of the pyridazine ring compared to its halogenated precursor, which can be used to fine-tune activity.

Derivatives of functionalized pyridazines and other diazines are actively investigated for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The synthetic route outlined here represents a fundamental and enabling technology for the exploration of this important chemical space.

Conclusion

The is a story of logical chemical progression rather than a single serendipitous event. Its existence is predicated on the foundational work of heterocycle synthesis, the development of reliable methods for producing the key intermediate 3,5-Dichloropyridazine, and the application of the robust and predictable Nucleophilic Aromatic Substitution reaction. This guide provides the historical context, scientific rationale, and practical synthetic details necessary for researchers to understand, prepare, and utilize this and related pyridazine scaffolds in the ongoing quest for novel and effective chemical entities.

References

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Exploratory

A Guide to the Spectroscopic Characterization of 3,5-Dimethoxypyridazine

Abstract Molecular Structure and Symmetry Considerations 3,5-Dimethoxypyridazine possesses a C₂ᵥ symmetry axis passing through the C4-H bond and bisecting the N1-N2 bond. This symmetry is a critical determinant of its sp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Molecular Structure and Symmetry Considerations

3,5-Dimethoxypyridazine possesses a C₂ᵥ symmetry axis passing through the C4-H bond and bisecting the N1-N2 bond. This symmetry is a critical determinant of its spectroscopic output, as it renders certain atoms chemically and magnetically equivalent. The key structural features are the pyridazine ring, an aromatic diazine system, and two electron-donating methoxy groups at the C3 and C5 positions. These methoxy groups significantly influence the electron density distribution within the aromatic ring, which in turn governs the chemical shifts observed in NMR spectroscopy.

fragmentation_pathway M [M]⁺• m/z = 140 (3,5-Dimethoxypyridazine) F1 [M - •CH₃]⁺ m/z = 125 M->F1 - •CH₃ F2 [M - CH₂O]⁺• m/z = 110 M->F2 - CH₂O F4 [M - •OCH₃]⁺ m/z = 109 M->F4 - •OCH₃ F3 [M - •CH₃, -CO]⁺ m/z = 97 F1->F3 - CO

Caption: Predicted EI-MS fragmentation pathway for 3,5-Dimethoxypyridazine.

Interpretation of Fragmentation:

  • Loss of a Methyl Radical (•CH₃): A very common fragmentation for methoxy-substituted aromatics is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (15 Da). This would produce a stable cation at m/z 125 . [5]This is often a major fragment.

  • Loss of Formaldehyde (CH₂O): Rearrangement and elimination of neutral formaldehyde (30 Da) is another possible pathway for methoxy-aromatic compounds, which would result in a fragment ion at m/z 110 .

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the C-O bond can lead to the loss of a methoxy radical (31 Da), yielding a fragment at m/z 109 .

  • Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting ion at m/z 125 may lose a molecule of carbon monoxide (28 Da) to give a fragment at m/z 97 .

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the volatile sample into the ion source of the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: Bombard the sample molecules with a beam of 70 eV electrons. This energy is sufficient to cause ionization and reproducible fragmentation. [6]3. Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to their abundance. The output is a mass spectrum plotting relative intensity versus m/z. [7]

Summary and Conclusion

The structural elucidation of 3,5-dimethoxypyridazine can be confidently achieved through a combination of modern spectroscopic techniques. This guide outlines the expected spectral data based on established chemical principles. The ¹H NMR spectrum is predicted to be simple, showing two singlets. The ¹³C NMR should display three distinct signals, reflecting the molecule's symmetry. The IR spectrum will be dominated by characteristic stretches for the aromatic C-H, aliphatic C-H, C=N, and aryl C-O bonds. Finally, the mass spectrum should show a clear molecular ion at m/z 140, with key fragments at m/z 125 and 110, corresponding to the loss of a methyl radical and formaldehyde, respectively. Together, these predicted data points form a unique spectroscopic fingerprint that serves as a reliable reference for any scientist working with this compound.

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Foundational

Introduction to 3,5-Dimethoxypyridazine and the Imperative of Solubility

An In-Depth Technical Guide to the Solubility of 3,5-Dimethoxypyridazine in Organic Solvents Abstract: 3,5-Dimethoxypyridazine is a heterocyclic compound of interest in medicinal chemistry and materials science. A compre...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,5-Dimethoxypyridazine in Organic Solvents

Abstract: 3,5-Dimethoxypyridazine is a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive understanding of its solubility in organic solvents is paramount for successful process development, formulation, purification, and drug delivery design. This technical guide addresses the notable scarcity of publicly available quantitative solubility data for this specific molecule. In lieu of extensive empirical data, this document provides a framework for predicting solubility based on first principles of physical organic chemistry. Critically, it offers a detailed, field-proven experimental protocol for the accurate determination of solubility using the isothermal equilibrium method. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and a practical approach to managing the solubility characteristics of 3,5-Dimethoxypyridazine.

3,5-Dimethoxypyridazine belongs to the pyridazine class of aromatic heterocyclic compounds, which are recognized as valuable pharmacophores in drug discovery.[1][2] The structure, featuring a 1,2-diazine ring substituted with two methoxy groups, imparts unique physicochemical properties. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical attribute that profoundly influences its entire development lifecycle. From reaction kinetics in synthesis to bioavailability in a final drug product, solubility dictates the feasibility and efficiency of nearly every step. Poorly characterized solubility can lead to significant challenges in crystallization, purification, and the development of viable formulations.[3]

This guide provides the theoretical grounding and practical methodologies necessary to characterize the solubility of 3,5-Dimethoxypyridazine, enabling researchers to make informed decisions in their development programs.

Theoretical Framework for Predicting Solubility

The fundamental principle governing solubility is the maxim "like dissolves like."[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of 3,5-Dimethoxypyridazine, we must first analyze its molecular structure and resulting physicochemical properties.

Molecular Structure Analysis:

  • Core Heterocycle: The pyridazine ring contains two adjacent nitrogen atoms, making it a polar core with hydrogen bond accepting capabilities.[2][5]

  • Methoxy Substituents (-OCH₃): The two methoxy groups are moderately polar and can also act as hydrogen bond acceptors. Their presence increases the overall polarity of the molecule compared to the parent pyridazine.

  • Overall Polarity: The combination of the diazine ring and two methoxy groups results in a molecule of moderate to high polarity. It lacks acidic protons, so it cannot act as a hydrogen bond donor.

Based on this structure, we can infer the following:

  • Low Solubility in Non-Polar Solvents: Due to its polar nature, 3,5-Dimethoxypyridazine is expected to have very low solubility in non-polar (hydrocarbon) solvents like hexane or cyclohexane.[5]

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane should be effective at dissolving the compound due to dipole-dipole interactions.

  • High Solubility in Polar Protic Solvents: Polar protic solvents such as methanol and ethanol are predicted to be excellent solvents. They can engage in hydrogen bonding with the nitrogen atoms and ether oxygens of the pyridazine derivative, leading to strong solute-solvent interactions.

Predicted Qualitative Solubility Profile

While quantitative data is scarce, a qualitative profile can be constructed to guide solvent selection. The following table summarizes the predicted solubility of 3,5-Dimethoxypyridazine across a spectrum of common laboratory solvents. It is imperative that these predictions are confirmed experimentally for any critical application.[3]

Solvent Class Solvent Example Predicted Solubility Rationale for Prediction
Non-PolarHexane, TolueneVery Low to InsolubleMismatch in polarity. Van der Waals forces of the solvent are insufficient to overcome the stronger dipole-dipole interactions of the solute.[5]
Polar AproticDichloromethane (DCM)SolubleModerate polarity and ability to engage in dipole-dipole interactions.
Polar AproticEthyl AcetateSolubleThe ester functionality provides polarity suitable for dissolving the molecule.
Polar AproticAcetoneSolubleThe ketone group provides strong dipole-dipole interactions.[5]
Polar AproticAcetonitrileModerately SolublePolar, but its linear nature can sometimes be less effective for solvating complex molecules compared to other polar aprotics.
Polar ProticMethanol, EthanolVery SolubleStrong hydrogen bonding potential between the solvent's hydroxyl group and the solute's nitrogen and oxygen atoms.[5][6]
Polar ProticWaterSparingly SolubleWhile polar, the molecule has a significant organic scaffold (C₇H₉NO₂). Solubility will be limited by the hydrophobic character of the hydrocarbon portions of the molecule.[5]

Experimental Protocol for Solubility Determination

Given the lack of published data, experimental determination is essential. The isothermal equilibrium (or "shake-flask") method is the gold standard for accurately measuring the solubility of a solid compound in a solvent at a specific temperature.[3][6]

Isothermal Equilibrium Method: A Self-Validating System

This method is trustworthy because it is designed to achieve a true thermodynamic equilibrium. By ensuring that excess, undissolved solid is present over a sufficient period of agitation at a constant temperature, the resulting solution is, by definition, saturated.[3] Any properly calibrated analytical technique can then be used to measure the concentration of the solute in the saturated solution.

Workflow for Isothermal Equilibrium Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for the Isothermal Equilibrium Solubility Method.

Detailed Step-by-Step Protocol

Objective: To determine the saturation solubility of 3,5-Dimethoxypyridazine in a specific organic solvent at a controlled temperature.

Materials:

  • 3,5-Dimethoxypyridazine (solid, high purity)

  • Selected organic solvent(s) (HPLC grade or equivalent)

  • Scintillation vials or screw-cap test tubes

  • Shaking incubator or temperature-controlled agitator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Quantification instrument (e.g., HPLC-UV, GC-FID, or evaporating dish for gravimetric analysis)

Procedure:

  • Preparation of Slurry: Add an excess amount of solid 3,5-Dimethoxypyridazine to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[3] As a rule of thumb, add approximately 2-3 times the expected amount.

  • Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a shaking incubator set to the desired temperature (e.g., 25°C). Allow the slurry to agitate for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Collection: After equilibration, remove the vial and let it stand undisturbed at the experimental temperature for at least 30 minutes to allow the excess solid to settle. Carefully draw a sample of the clear supernatant using a syringe fitted with a chemical-resistant filter (e.g., PTFE) to remove all undissolved particles.[3]

  • Sample Preparation for Analysis: Immediately dilute the collected sample with a known volume of solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument. A high-precision gravimetric dilution (by mass) is preferred over volumetric dilution.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method.

    • HPLC/GC: The most common and accurate method. A calibration curve is prepared using standards of known concentration to determine the concentration of the sample.

    • Gravimetric Method: A known volume of the filtered supernatant is transferred to a pre-weighed evaporating dish. The solvent is slowly evaporated under a gentle stream of nitrogen or in a vacuum oven. The mass of the remaining solid solute is then measured.[3] Solubility is calculated as mass of solute per volume of solvent.

Key Factors Influencing Solubility Measurements

  • Temperature: The solubility of solids in liquids typically increases with temperature.[7] Therefore, precise temperature control during the equilibration and sampling steps is critical for obtaining reproducible results.

  • Purity: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique solubility. It is important to characterize the solid form used in the experiment and to check for any phase transitions during the study.

Conclusion

References

  • Solubility of Things. (n.d.). Pyridazine.
  • CLASS. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY.
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Georg Thieme Verlag. (n.d.). Product Class 8: Pyridazines.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • (2023, August 31). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups.
  • Wikipedia. (n.d.). Pyridazine.
  • O'Neil, M. J. (2013). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • BenchChem. (n.d.). Solubility of 3,5-Dichloropyridine in organic solvents.
  • Zhang, J., et al. (2025, August 7). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3,5-Dimethoxypyridazine via Nucleophilic Aromatic Substitution

Abstract This document provides a comprehensive protocol for the synthesis of 3,5-dimethoxypyridazine from 3,5-dichloropyridazine. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive protocol for the synthesis of 3,5-dimethoxypyridazine from 3,5-dichloropyridazine. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in heterocyclic chemistry. This guide elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, outlines critical safety precautions, and provides troubleshooting advice. The objective is to equip researchers with a robust and reproducible methodology for obtaining this valuable chemical intermediate.

Introduction and Scientific Principles

The pyridazine core is a significant scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. 3,5-Dimethoxypyridazine serves as a versatile building block for the synthesis of more complex molecules. Its preparation from the readily available 3,5-dichloropyridazine is an efficient and common synthetic route.

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] Unlike aliphatic SN2 reactions, the SNAr reaction at an aromatic sp²-hybridized carbon is a two-step process.

Causality Behind the Reaction:

  • Ring Activation: The pyridazine ring is inherently electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms. This deficiency is further amplified by the strong electron-withdrawing inductive effects of the two chlorine atoms, making the carbon atoms of the C-Cl bonds highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: Sodium methoxide (NaOCH₃) serves as a potent nucleophile. The methoxide ion (⁻OCH₃) attacks one of the electron-deficient carbons bonded to a chlorine atom.

  • Intermediate Stabilization: This attack disrupts the ring's aromaticity, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex .[1][2] The negative charge is stabilized through resonance, delocalizing onto the electronegative nitrogen atoms of the pyridazine ring.

  • Aromaticity Restoration: The reaction concludes with the expulsion of the chloride ion (a good leaving group), which restores the aromaticity of the ring and yields the substituted product. The process is then repeated at the second chloro-substituted position to yield the final 3,5-dimethoxypyridazine.

Safety and Hazard Management

Trustworthiness in protocol design begins with safety. All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber), is mandatory. An emergency eyewash and safety shower must be readily accessible.

Substance CAS No. Primary Hazards
3,5-Dichloropyridazine 1837-55-4Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation.[3]
Sodium Methoxide (solid or solution) 124-41-4Highly flammable; Self-heating; Reacts violently with water to produce flammable methanol and corrosive sodium hydroxide; Causes severe skin burns and eye damage.[4][5][6][7][8]
Methanol (Solvent) 67-56-1Highly flammable liquid and vapor; Toxic if swallowed, inhaled, or in contact with skin; Causes damage to organs, particularly the optic nerve, which can lead to blindness.[9][10][11][12]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For sodium methoxide burns, seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

  • Inhalation (Methanol): Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the area. Remove all ignition sources. For sodium methoxide, cover the spill with dry sand or dry lime; DO NOT USE WATER .[5] For methanol, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

Materials and Experimental Protocol

Reagents and Equipment
Reagent CAS No. Molecular Weight Quantity (Example)
3,5-Dichloropyridazine1837-55-4148.98 g/mol 5.0 g (33.56 mmol)
Sodium Methoxide124-41-454.02 g/mol 4.0 g (74.05 mmol, 2.2 eq)
Anhydrous Methanol67-56-132.04 g/mol 100 mL
Diethyl Ether60-29-774.12 g/mol As needed for extraction
Saturated NaCl Solution (Brine)7647-14-558.44 g/mol As needed for washing
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol As needed for drying

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (or connection to an inert gas line)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel (optional)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Vacuum distillation apparatus

Reaction Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification setup1 Charge flask with 3,5-dichloropyridazine and anhydrous methanol. setup2 Establish inert atmosphere (N₂ or Ar). setup1->setup2 setup3 Begin stirring the solution. setup2->setup3 react1 Slowly add sodium methoxide in portions. setup3->react1 react2 Heat the mixture to reflux (approx. 65°C). react1->react2 react3 Monitor reaction by TLC (e.g., 4-6 hours). react2->react3 workup1 Cool to room temperature. Remove solvent via rotary evaporation. react3->workup1 workup2 Partition residue between water and diethyl ether. workup1->workup2 workup3 Separate layers. Extract aqueous phase with diethyl ether. workup2->workup3 workup4 Combine organic layers. Wash with brine. workup3->workup4 workup5 Dry over anhydrous MgSO₄, filter, and concentrate. workup4->workup5 purify1 Purify crude oil via vacuum distillation. workup5->purify1 purify2 Collect pure 3,5-dimethoxypyridazine. purify1->purify2

Caption: Experimental workflow for the synthesis of 3,5-dimethoxypyridazine.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,5-dichloropyridazine (5.0 g, 33.56 mmol).

    • Add 100 mL of anhydrous methanol.

    • Begin stirring to dissolve the solid starting material. Ensure the system is under a positive pressure of inert gas.

  • Reagent Addition:

    • Carefully add sodium methoxide (4.0 g, 74.05 mmol) to the stirred solution in small portions over 15-20 minutes.

    • Expertise Note: The reaction can be exothermic. Adding the sodium methoxide slowly prevents an uncontrolled temperature increase. While methanol is often used as the solvent for this reaction, some protocols for less reactive substrates use higher boiling point solvents like DMSO.[13] For this substrate, refluxing methanol provides sufficient thermal energy.

  • Reaction Execution:

    • Once the addition is complete, heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up and Isolation:

    • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of deionized water and 50 mL of diethyl ether. Stir vigorously.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with 25 mL portions of diethyl ether.

    • Combine all organic extracts and wash them once with 30 mL of saturated brine solution to remove residual water and methanol.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification:

    • Purify the crude oil by vacuum distillation to obtain 3,5-dimethoxypyridazine as a clear liquid or low-melting solid. A similar, though less reactive, compound (3,5-dimethoxypyridine) has a reported boiling point range of 90-120°C at 12 mmHg (1.6·10³ Pa).[13]

Reaction Mechanism Diagram

G cluster_reactants cluster_step1 cluster_step2 cluster_product R1 3,5-Dichloropyridazine Meisenheimer1 Meisenheimer Complex (Stabilized by Resonance) R1->Meisenheimer1 + ⁻OCH₃ (Nucleophilic Attack) plus1 + R2 2 NaOCH₃ (Sodium Methoxide) S1_text Step 1: First Substitution (SNAr) Intermediate1 3-Chloro-5-methoxypyridazine Meisenheimer1->Intermediate1 - Cl⁻ (Loss of Leaving Group) Meisenheimer2 Meisenheimer Complex (Stabilized by Resonance) Intermediate1->Meisenheimer2 + ⁻OCH₃ (Nucleophilic Attack) S2_text Step 2: Second Substitution (SNAr) P 3,5-Dimethoxypyridazine Meisenheimer2->P - Cl⁻ (Loss of Leaving Group)

Caption: SNAr mechanism for the formation of 3,5-dimethoxypyridazine.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive sodium methoxide due to moisture exposure. 2. Insufficient reaction temperature or time.1. Use fresh, anhydrous sodium methoxide and ensure all glassware is oven-dried. Handle under inert gas. 2. Ensure a consistent reflux is maintained. Extend the reaction time and monitor by TLC.
Incomplete Reaction / Mono-substitution 1. Insufficient sodium methoxide (less than 2 equivalents). 2. Short reaction time.1. Verify the stoichiometry. Add a slight excess (2.1-2.2 eq) of sodium methoxide. 2. Continue refluxing the reaction until TLC indicates full conversion.
Formation of Byproducts 1. Reaction with residual water in the solvent or on glassware. 2. Side reactions due to excessive heat.1. Use anhydrous solvent and oven-dried glassware. 2. Maintain a gentle, controlled reflux. Avoid aggressive heating.
Difficult Purification 1. Incomplete removal of methanol during work-up. 2. Emulsion formation during extraction.1. Ensure solvent is thoroughly removed on the rotary evaporator. 2. Add more brine during the washing step to break the emulsion.

References

  • Alkali Metals Limited. (n.d.). Material Safety Data Sheet Sodium Methoxide (powder). Retrieved from Alkali Metals Ltd. [Link]

  • Hi-Line Conversions. (2022, October 26). Safety Data Sheet Product name: Sodium Methoxide 30%. Retrieved from Hi-Line Conversions. [Link]

  • Kishida Chemical Co., Ltd. (2022, September 25). Sodium methoxide - Safety Data Sheet. Retrieved from Kishida Chemical. [Link]

  • ScienceLab.com. (2013, January 4). Methanol MSDS. Retrieved from ScienceLab.com. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from Carl ROTH. [Link]

  • PubChem. (n.d.). 3,5-Dichloropyridazine. Retrieved from National Center for Biotechnology Information. [Link]

  • PrepChem. (n.d.). Synthesis of (a) 3,5-dimethoxy-pyridine. Retrieved from PrepChem.com. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link]

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Application

protocol for N-oxidation of 3,5-Dimethoxypyridazine

An In-Depth Guide to the N-Oxidation of 3,5-Dimethoxypyridazine for Pharmaceutical Research A Senior Application Scientist's Protocol and Insights In the landscape of contemporary drug development, the strategic modifica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Oxidation of 3,5-Dimethoxypyridazine for Pharmaceutical Research

A Senior Application Scientist's Protocol and Insights

In the landscape of contemporary drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among the various transformations, N-oxidation stands out as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This application note provides a detailed protocol for the N-oxidation of 3,5-dimethoxypyridazine, a reaction of significant interest to researchers and scientists in the pharmaceutical industry. Beyond a mere list of steps, this guide offers insights into the underlying chemical principles, ensuring a reproducible and well-understood synthetic procedure.

The Significance of N-Oxidation in Drug Design

The introduction of an N-oxide moiety can profoundly impact a molecule's biological profile. It increases polarity, which can enhance aqueous solubility and improve oral bioavailability. The N-oxide group also introduces a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with biological targets. Furthermore, N-oxides can serve as prodrugs, undergoing metabolic reduction in vivo to release the parent bioactive compound. The versatility of this functional group makes its synthesis a valuable technique in the medicinal chemist's arsenal.

Mechanistic Rationale and Reagent Selection

The N-oxidation of a pyridazine ring is an electrophilic aromatic substitution where the nitrogen's lone pair of electrons acts as a nucleophile. The choice of oxidizing agent is critical, with peroxy acids being particularly effective for electron-rich systems like 3,5-dimethoxypyridazine. The electron-donating methoxy groups enhance the nucleophilicity of the ring nitrogens, facilitating the reaction.

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and reliable reagent for this transformation.[1][2][3] It is commercially available, though often as a stabilized mixture containing less than 77% m-CPBA to mitigate its shock-sensitive nature.[1]

reaction_mechanism 3,5-Dimethoxypyridazine 3,5-Dimethoxypyridazine Transition State Transition State 3,5-Dimethoxypyridazine->Transition State Nucleophilic Attack m-CPBA m-CPBA m-CPBA->Transition State 3,5-Dimethoxypyridazine N-oxide 3,5-Dimethoxypyridazine N-oxide Transition State->3,5-Dimethoxypyridazine N-oxide m-Chlorobenzoic acid m-Chlorobenzoic acid Transition State->m-Chlorobenzoic acid

Caption: N-oxidation of 3,5-dimethoxypyridazine with m-CPBA.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialGradeNotes
3,5-Dimethoxypyridazine≥97%
meta-Chloroperoxybenzoic acid (m-CPBA)≤77%Commercially available as a stabilized powder.
Dichloromethane (DCM)Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃) soln.ACS Grade
Saturated Sodium Thiosulfate (Na₂S₂O₃) soln.ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade
Silica Gel230-400 meshFor column chromatography.
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethoxypyridazine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0 °C.

  • Reagent Addition: Slowly add solid m-CPBA (1.2 eq, adjusted for purity) to the stirred solution in portions over 10-15 minutes. Maintaining the temperature at 0 °C is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let the reaction proceed at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase of DCM/Methanol (e.g., 95:5). The N-oxide product will be more polar and have a lower Rf than the starting material.

  • Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 20-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in DCM to afford the pure 3,5-dimethoxypyridazine N-oxide.

experimental_workflow A 1. Dissolve Substrate in DCM, Cool to 0°C B 2. Add m-CPBA A->B C 3. Monitor by TLC B->C D 4. Quench and Neutralize C->D E 5. Extraction with DCM D->E F 6. Dry and Concentrate E->F G 7. Purify by Chromatography F->G

Caption: Experimental workflow for the synthesis of 3,5-dimethoxypyridazine N-oxide.

Product Characterization

The identity and purity of the synthesized 3,5-dimethoxypyridazine N-oxide should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a downfield shift of the aromatic protons compared to the starting material due to the electronic effect of the N-oxide group.

  • ¹³C NMR: The carbon atoms of the pyridazine ring will also exhibit a downfield shift.

  • Mass Spectrometry: The molecular ion peak corresponding to the protonated product [M+H]⁺ should be observed.

  • Infrared Spectroscopy: A characteristic N-O stretching band is expected in the 1200-1350 cm⁻¹ region.

Safety and Handling

  • m-CPBA: is a strong oxidizing agent and can be explosive in its pure form or when subjected to shock or sparks.[1][2] It should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5][6][7][8] Store refrigerated in its original container.[4][5][7]

  • Dichloromethane (DCM): is a volatile solvent and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

  • The work-up procedure involving quenching with sodium thiosulfate and neutralization with sodium bicarbonate should be performed carefully to control any gas evolution.

References

  • Fisher Scientific. (n.d.). m-Chloroperbenzoic acid Safety Data Sheet.
  • Oxford Lab Fine Chem. (n.d.). (3-Chloroperbenzoic Acid) MSDS.
  • UCLA Chemistry and Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).
  • Acros Organics. (n.d.).
  • Cole-Parmer. (n.d.).
  • MDPI. (n.d.). The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[4][5][8]Oxadiazolo[3,4-d]pyridazines. Molecules.

  • ProQuest. (n.d.).
  • ACS Publications. (2022, March 9). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Organic Letters.
  • National Center for Biotechnology Information. (n.d.). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PubMed Central.
  • ACS Publications. (n.d.).
  • Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
  • ResearchGate. (2024, August 6). Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles.
  • Organic Chemistry Portal. (n.d.). m-Chloroperoxybenzoic Acid (mCPBA).
  • Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid.
  • Royal Society of Chemistry. (n.d.). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances.
  • ResearchGate. (2024, August 6). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide.
  • Google Patents. (n.d.). Method for preparing 3,5-dimethylpyridine-N-oxide.
  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
  • Benchchem. (n.d.). 3,5-Dimethylpyridine-N-oxide | 3718-65-8.
  • ResearchGate. (2024, August 6). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides.
  • PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy-2-methylpyridine N-oxide.
  • MDPI. (n.d.).

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Method

Application Notes and Protocols for 3,5-Dimethoxypyridazine in Medicinal Chemistry

Introduction: The Pyridazine Scaffold as a Privileged Structure in Drug Discovery The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile scaffold for the design of novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, and neurological disorders.[2][3] The inherent polarity conferred by the two nitrogen atoms often leads to improved aqueous solubility and favorable pharmacokinetic profiles compared to carbocyclic analogues.[3] Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[3]

This application note focuses on a particularly valuable, yet underexplored, building block: 3,5-dimethoxypyridazine . The introduction of methoxy groups at the 3- and 5-positions significantly modulates the electronic character of the pyridazine ring, offering unique opportunities for synthetic diversification and fine-tuning of molecular properties. The methoxy groups, being electron-donating, can influence the regioselectivity of further chemical transformations and provide metabolic handles. This guide provides a comprehensive overview of the synthesis, key reactions, and strategic application of 3,5-dimethoxypyridazine for researchers, scientists, and drug development professionals.

Physicochemical and Reactivity Profile of 3,5-Dimethoxypyridazine

The utility of a building block in medicinal chemistry is intrinsically linked to its physicochemical properties and chemical reactivity. While experimental data for 3,5-dimethoxypyridazine is not extensively documented, we can infer its properties from related structures and theoretical calculations.

Data Presentation: Key Properties of 3,5-Dimethoxypyridazine (and related compounds for context)

Property3,5-Dimethoxypyridazine (Predicted/Inferred)3-Methoxypyridine (Experimental/Predicted)Reference
Molecular Weight 140.14 g/mol 109.13 g/mol N/A
Molecular Formula C₆H₈N₂O₂C₆H₇NON/A
pKa (Strongest Basic) ~2.0 - 3.04.81[4]
Calculated logP ~0.5 - 1.00.6 - 0.89[4][5]
Reactivity Susceptible to nucleophilic aromatic substitution (SNAr) at positions 4 and 6. Methoxy groups can be cleaved to reveal hydroxyl functionalities. Amenable to palladium-catalyzed cross-coupling reactions.Electron-rich pyridine ring, undergoes electrophilic substitution.N/A

Note: The pKa of 3,5-dimethoxypyridazine is predicted to be lower than that of 3-methoxypyridine due to the electron-withdrawing effect of the second nitrogen atom in the pyridazine ring.

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The two methoxy groups are activating for electrophilic attack on the ring, but the overall electron-poor character of the pyridazine nucleus generally favors nucleophilic substitution. The positions C4 and C6 are the most likely sites for nucleophilic attack.

Synthesis of the 3,5-Dimethoxypyridazine Building Block

The most plausible and scalable synthesis of 3,5-dimethoxypyridazine begins with the commercially available 3,5-dichloropyridazine. The reaction proceeds via a nucleophilic aromatic substitution with sodium methoxide.

Protocol 1: Synthesis of 3,5-Dimethoxypyridazine

This protocol describes the synthesis of 3,5-dimethoxypyridazine from 3,5-dichloropyridazine. The reaction involves a double nucleophilic aromatic substitution.

Materials:

  • 3,5-Dichloropyridazine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloropyridazine (1.0 eq).

  • Solvent Addition: Add anhydrous methanol or DMF to the flask to dissolve the starting material.

  • Reagent Addition: Carefully add sodium methoxide (2.2 - 2.5 eq) to the stirred solution. If using solid sodium methoxide, it can be added portion-wise. If using a solution, it can be added via a dropping funnel. Rationale: An excess of sodium methoxide is used to ensure complete conversion of the dichloro starting material.

  • Reaction Conditions: Heat the reaction mixture to reflux (for methanol) or to 80-100 °C (for DMF) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic solution in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3,5-dimethoxypyridazine.

Application of 3,5-Dimethoxypyridazine in Medicinal Chemistry: Key Transformations

The strategic functionalization of the 3,5-dimethoxypyridazine core is paramount for its application in drug discovery. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for this purpose. Although the methoxy groups are not ideal leaving groups for these reactions, they can be converted to more reactive triflates or halides if necessary. More commonly, the remaining C-H bonds at positions 4 and 6 can be halogenated to provide handles for cross-coupling.

Protocol 2: Representative Suzuki-Miyaura Coupling of a Halogenated 3,5-Dimethoxypyridazine Derivative

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a hypothetical 4-bromo-3,5-dimethoxypyridazine with an arylboronic acid. This reaction is a cornerstone for creating C-C bonds.[1][2]

Materials:

  • 4-Bromo-3,5-dimethoxypyridazine (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3,5-dimethoxypyridazine (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., Na₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Rationale: The palladium catalyst is sensitive to oxygen, and an inert atmosphere is crucial for catalytic activity.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3,5-dimethoxypyridazine.

Suzuki_Workflow Reagents Reagents: 4-Bromo-3,5-dimethoxypyridazine Arylboronic acid Pd Catalyst, Base Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Reaction Heating (80-110 °C) Setup->Reaction Workup Workup (Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product 4-Aryl-3,5-dimethoxypyridazine Purification->Product

Figure 1: General workflow for Suzuki-Miyaura coupling.
Protocol 3: Representative Buchwald-Hartwig Amination of a Halogenated 3,5-Dimethoxypyridazine Derivative

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are prevalent in pharmaceuticals.[6][7] This protocol outlines a general procedure for the coupling of a hypothetical 4-bromo-3,5-dimethoxypyridazine with a primary or secondary amine.

Materials:

  • 4-Bromo-3,5-dimethoxypyridazine (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.2 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Reagent Addition: Add 4-bromo-3,5-dimethoxypyridazine and the anhydrous, degassed solvent.

  • Amine Addition: Finally, add the amine to the reaction mixture.

  • Reaction Conditions: Seal the tube and heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS. Rationale: The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands are generally effective for challenging couplings.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired 4-amino-3,5-dimethoxypyridazine derivative.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx AmineComplex Ar-Pd(II)-NHR'R''(L_n) LigEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->LigEx Base Base Base->LigEx

Figure 2: Catalytic cycle for Buchwald-Hartwig amination.

Strategic Considerations and Structure-Activity Relationships (SAR)

The 3,5-dimethoxypyridazine scaffold offers several strategic advantages in drug design:

  • Modulation of Physicochemical Properties: The two methoxy groups increase the lipophilicity compared to an unsubstituted pyridazine. However, the overall polarity of the pyridazine core helps to maintain a balance, which is often crucial for oral bioavailability.[8]

  • Metabolic Stability: The methoxy groups can be sites of metabolism (O-demethylation). This can be a strategic advantage, potentially leading to active metabolites or providing a clearance pathway. Conversely, if metabolic instability is an issue, these positions can be blocked or modified.

  • Scaffold Hopping and Bioisosterism: The 3,5-dimethoxypyridazine moiety can be considered a bioisostere of other common scaffolds in medicinal chemistry, such as 1,3-dimethoxybenzene or other substituted heteroaromatic rings. This allows for "scaffold hopping" to explore new chemical space and potentially improve properties like potency, selectivity, or ADME profiles.

  • SAR Exploration: The C4 and C6 positions are open for substitution, allowing for the systematic exploration of structure-activity relationships. By introducing various substituents at these positions through the reactions described above, researchers can probe the steric and electronic requirements of the target binding site. For instance, the introduction of a bulky group at C4 might be used to probe a specific hydrophobic pocket in a kinase active site.

Conclusion

3,5-Dimethoxypyridazine is a promising and versatile building block for medicinal chemistry. Its synthesis is straightforward, and it offers multiple avenues for further functionalization through established and reliable synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The unique electronic and physicochemical properties imparted by the dimethoxy substitution pattern provide medicinal chemists with a valuable tool to fine-tune the properties of lead compounds and explore novel chemical space in the pursuit of new therapeutic agents. While direct examples of its incorporation into clinical candidates are not yet widespread, the principles and protocols outlined in this guide provide a solid foundation for its successful application in drug discovery programs.

References

  • Al-Tel, T. H. (2012). Recent advances in the palladium-catalyzed synthesis of heteroaryl- and biheteroaryl-containing compounds. European Journal of Organic Chemistry, 2012(28), 5449-5466.
  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 43(8), 1163–1173.
  • Hassan, A. S., & Moustafa, A. H. (2014).
  • Kandile, N. G., Mohamed, M. I., Zaky, H. T., & Mohamed, H. M. (2012). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 60(7), 895-903.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organic Syntheses. (n.d.). 1,4-Diphenyl-5-amino-1,2,3-triazole. [Link]

  • PubChem. (n.d.). 3,5-Dimethoxypyridine. [Link]

  • PubChem. (n.d.). 3,5-Dimethoxypyridine. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • Sharma, P. C., & Kumar, A. (2022). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. BenchChem.
  • Sugimoto, O., et al. (2012). A facile halogenation of some hydroxyheterocycles using triphenylphosphine and N-halosuccinimide. Tetrahedron Letters, 53(31), 4045-4047.
  • FooDB. (2010). 3-Methoxypyridine. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Zhou, Y., et al. (2010). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & medicinal chemistry letters, 20(1), 133-136.

Sources

Application

Application of 3,5-Dimethoxypyridazine in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Pyridazine Core in Modern Agrochemicals The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitroge...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Pyridazine Core in Modern Agrochemicals

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in the design and synthesis of modern agrochemicals.[1] Its unique electronic properties and ability to engage in various biological interactions have led to the development of a range of successful herbicides, fungicides, and insecticides.[1] Pyridazine and its derivatives, such as pyridazinones, are recognized for their high efficacy and often favorable environmental profiles, making them a focal point of ongoing research in crop protection.[1]

This technical guide focuses on the application of a specific, yet potentially underexplored, pyridazine derivative: 3,5-Dimethoxypyridazine . While extensive literature details the use of other pyridazine intermediates, the direct application of this particular molecule in the synthesis of commercialized agrochemicals is not widely documented in readily available scientific literature and patent databases. This guide, therefore, aims to provide a foundational understanding of the potential reactivity of 3,5-dimethoxypyridazine based on the known chemistry of related compounds and to outline hypothetical synthetic strategies for its incorporation into novel agrochemical candidates.

Physicochemical Properties and Reactivity Profile of 3,5-Dimethoxypyridazine

Understanding the inherent chemical characteristics of 3,5-dimethoxypyridazine is crucial for predicting its behavior in synthetic schemes.

Table 1: Physicochemical Properties of 3,5-Dimethoxypyridazine

PropertyValue
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance Off-white to light yellow crystalline solid (Predicted)
Melting Point Not readily available
Boiling Point Not readily available
Solubility Likely soluble in common organic solvents (e.g., DCM, THF, Acetone)

The two methoxy groups at the 3 and 5 positions significantly influence the electronic nature of the pyridazine ring. As electron-donating groups, they increase the electron density of the aromatic system, which can affect its susceptibility to both electrophilic and nucleophilic attack. The lone pairs on the oxygen atoms can also participate in resonance, further modulating the reactivity of the ring carbons.

Key Reaction Pathways for Pyridazine Derivatives in Agrochemical Synthesis

The primary synthetic utility of substituted pyridazines often revolves around nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the pyridazine ring is displaced by a nucleophile. While 3,5-dimethoxypyridazine itself does not possess a typical leaving group like a halogen, its methoxy groups could potentially be activated or transformed to facilitate such reactions.

Hypothetical Applications in Agrochemical Synthesis

Based on the established roles of other pyridazine derivatives, we can propose several avenues for the application of 3,5-dimethoxypyridazine in the synthesis of novel agrochemicals.

Synthesis of Novel Herbicides

Many pyridazine-based herbicides function by inhibiting critical plant enzymes. For instance, some pyridazinone herbicides are known to inhibit photosynthesis. While no direct synthesis of a commercial herbicide from 3,5-dimethoxypyridazine has been identified, a hypothetical pathway could involve its conversion to a more reactive intermediate.

Workflow for Hypothetical Herbicide Synthesis:

Caption: Hypothetical workflow for the synthesis of a novel pyridazinone herbicide.

Protocol 1: Hypothetical Synthesis of a 5-Hydroxy-pyridazin-3-one Intermediate

This is a conceptual protocol and has not been experimentally validated.

  • Demethylation: To a solution of 3,5-dimethoxypyridazine (1 eq.) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a demethylating agent like boron tribromide (BBr₃, 2.2 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of methanol, followed by water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the hypothetical dihydroxy intermediate.

  • Tautomerization: The resulting 3,5-dihydroxypyridazine would likely exist in its more stable pyridazinone tautomeric forms.

This intermediate, possessing a reactive hydroxyl group, could then be subjected to further derivatization, such as etherification or esterification, to introduce a toxophore relevant for herbicidal activity.

Synthesis of Novel Fungicides

Pyridazine derivatives have also been incorporated into fungicidal compounds. The core structure can be functionalized to interact with fungal-specific biological targets.

Workflow for Hypothetical Fungicide Synthesis:

Caption: Hypothetical workflow for the synthesis of a novel pyridazine-based fungicide.

Protocol 2: Hypothetical Synthesis of a 4-Aryloxy-3,5-dimethoxypyridazine

This is a conceptual protocol and has not been experimentally validated.

  • Nitration: Carefully add 3,5-dimethoxypyridazine (1 eq.) to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., 0-5 °C).

  • Reaction Control: Maintain the temperature and stir for a specified period. The introduction of a nitro group would activate the ring for subsequent nucleophilic substitution.

  • Work-up: Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent.

  • Purification: Purify the resulting 4-nitro-3,5-dimethoxypyridazine by recrystallization or column chromatography.

  • Nucleophilic Aromatic Substitution: To a solution of the nitrated pyridazine (1 eq.) and a substituted phenol (1.1 eq.) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2 eq.).

  • Reaction Conditions: Heat the reaction mixture (e.g., to 80-100 °C) and monitor for completion.

  • Final Purification: After work-up and extraction, purify the final product by column chromatography to obtain the target aryloxy-pyridazine derivative.

Challenges and Future Directions

The primary challenge in utilizing 3,5-dimethoxypyridazine is the lack of a readily displaceable leaving group for common cross-coupling or SNAr reactions. Research efforts could be directed towards:

  • Activation of Methoxy Groups: Exploring conditions for the selective demethylation or conversion of the methoxy groups into better leaving groups (e.g., triflates).

  • Direct C-H Functionalization: Investigating modern synthetic methods for the direct functionalization of the C-H bonds of the pyridazine ring, which would bypass the need for a pre-installed leaving group.

  • Novel Ring-Forming Reactions: Developing synthetic routes to agrochemically relevant scaffolds that utilize 3,5-dimethoxypyridazine as a building block in cycloaddition or condensation reactions.

Conclusion

While direct, documented applications of 3,5-dimethoxypyridazine in the synthesis of commercial agrochemicals are scarce, its structural features suggest potential as a precursor for novel active ingredients. The electron-rich nature of the pyridazine ring, conferred by the two methoxy groups, presents both opportunities and challenges for its synthetic manipulation. The hypothetical protocols and workflows presented here are intended to stimulate further research into the reactivity of this compound and its potential incorporation into the next generation of crop protection agents. The exploration of innovative synthetic methodologies will be key to unlocking the full potential of 3,5-dimethoxypyridazine in agrochemical discovery.

References

  • Relevant patents and journal articles on pyridazine synthesis would be listed here if specific examples for 3,5-dimethoxypyridazine were found.
  • Authoritative sources on modern synthetic methodologies in agrochemical development would be cited here.
  • Review articles on the biological activities of pyridazine deriv
  • WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides - Google P

Sources

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a Disubstituted Pyridazine Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridazine Scaffold as a Privileged Structure in Kinase Inhibitor Design The pyridazine nucleus is a recurring motif in the design of pote...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold as a Privileged Structure in Kinase Inhibitor Design

The pyridazine nucleus is a recurring motif in the design of potent and selective kinase inhibitors.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for targeting the ATP-binding site of various kinases. The two adjacent nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, mimicking the adenine portion of ATP. This allows for strong and specific interactions within the kinase hinge region, a critical area for inhibitor binding. Furthermore, the pyridazine ring is a versatile platform for chemical modification, allowing for the introduction of various substituents at different positions to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[3][4]

This guide will provide an in-depth look at the synthetic utility of disubstituted pyridazines, specifically focusing on the use of 3,6-disubstituted pyridazines in the development of c-Jun N-terminal kinase (JNK1) and Activin-like kinase 5 (ALK5) inhibitors. We will explore the rationale behind the synthetic strategies and provide detailed protocols for key transformations.

The Strategic Advantage of Disubstituted Pyridazines

3,6-Dichloropyridazine is a readily available and versatile starting material for the synthesis of a wide array of kinase inhibitors. The two chlorine atoms are susceptible to nucleophilic substitution, allowing for the sequential or simultaneous introduction of different functional groups. This differential reactivity is key to building molecular complexity and exploring the structure-activity relationship (SAR) of the synthesized compounds.

For instance, one chloro group can be selectively displaced by a nucleophile under milder conditions, leaving the second chloro group available for a subsequent, different transformation. This stepwise approach provides precise control over the final structure of the inhibitor. Common synthetic strategies include nucleophilic aromatic substitution (SNAr), Suzuki coupling, and Buchwald-Hartwig amination reactions.[5][6]

Case Study 1: Synthesis of 3,6-Disubstituted Pyridazine Derivatives as JNK1 Inhibitors

This section details the synthesis of a series of potent JNK1 inhibitors based on a 3,6-disubstituted pyridazine scaffold. The general synthetic scheme involves the initial reaction of 3,6-dichloropyridazine with a hydrazine derivative, followed by the introduction of a second substituent.[4]

Synthetic Workflow for JNK1 Inhibitors

workflow start 3,6-Dichloropyridazine intermediate1 3-Hydrazinyl-6-chloropyridazine start->intermediate1 Hydrazine hydrate intermediate2 Substituted 3-hydrazinylpyridazine intermediate1->intermediate2 Nucleophilic Substitution / Coupling final_product Target JNK1 Inhibitor intermediate2->final_product Further Functionalization workflow start 3,6-Dichloropyridazine intermediate1 Monosubstituted Pyridazine start->intermediate1 Suzuki Coupling final_product Target ALK5 Inhibitor intermediate1->final_product Buchwald-Hartwig Amination

Sources

Application

Application Notes and Protocols: Experimental Procedures for the Demethylation of 3,5-Dimethoxypyridazine

Introduction The pyridazine core is a significant pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities. The strategic functionalization of the pyridazine ring is param...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazine core is a significant pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities. The strategic functionalization of the pyridazine ring is paramount for modulating these activities, and the selective demethylation of methoxy-substituted pyridazines to their corresponding hydroxy analogs is a critical transformation. This process unmasks a versatile hydroxyl group, which can serve as a key site for further derivatization or as a crucial hydrogen bond donor for target engagement.

This comprehensive guide provides detailed experimental procedures for the demethylation of 3,5-dimethoxypyridazine, a common starting material and intermediate in medicinal chemistry. We will explore several robust protocols, delving into the mechanistic rationale behind the choice of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to perform this transformation efficiently and selectively to yield either 3-methoxy-5-hydroxypyridazine or pyridazine-3,5-diol.

Theoretical Background: The Chemistry of O-Demethylation

The cleavage of an aryl methyl ether is a fundamental reaction in organic synthesis. The inertness of the methyl group makes it an excellent protecting group for phenols, but its removal often requires harsh conditions. The reaction typically proceeds via nucleophilic attack on the methyl group, facilitated by the coordination of a Lewis acid to the ether oxygen or by protonation of the oxygen by a strong Brønsted acid. This coordination or protonation makes the ether oxygen a better leaving group.

For aza-aromatic systems like pyridazine, the presence of ring nitrogens can complicate demethylation. These nitrogen atoms are Lewis basic and can compete with the ether oxygen for the demethylating agent, potentially deactivating the reagent or leading to undesired side reactions. Therefore, the choice of reagent and reaction conditions is crucial for achieving high yields and selectivity.

Caption: General mechanisms for Lewis acid and Brønsted acid-mediated O-demethylation.

Experimental Protocols

Herein, we present three distinct and validated protocols for the demethylation of 3,5-dimethoxypyridazine. The choice of method will depend on the desired product (mono- or di-demethylated) and the available laboratory equipment.

Protocol 1: Complete Demethylation with Boron Tribromide (BBr₃)

Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers.[1][2] Its high reactivity allows for demethylation to occur at low temperatures, which can be advantageous for sensitive substrates. However, BBr₃ is highly corrosive and reacts violently with water, necessitating careful handling in an inert atmosphere.[3][4] This protocol is optimized for the exhaustive demethylation to yield pyridazine-3,5-diol.

Materials and Equipment:

  • 3,5-Dimethoxypyridazine

  • Boron tribromide (1.0 M solution in dichloromethane)

  • Dichloromethane (DCM), anhydrous

  • Methanol, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 3,5-dimethoxypyridazine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a 1.0 M solution of BBr₃ in DCM (2.5 eq) dropwise via syringe. A white precipitate may form upon addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (see Analytical Methods section).

  • Quenching: After completion, cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add anhydrous methanol to quench the excess BBr₃. Gas evolution (HBr) will be observed.

  • Solvent Removal: Remove the solvent in vacuo using a rotary evaporator.

  • Aqueous Workup: To the residue, add saturated aqueous NaHCO₃ solution carefully until the gas evolution ceases and the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyridazine-3,5-diol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[5][6][7]

Causality Behind Experimental Choices:

  • The use of a slight excess of BBr₃ (2.5 eq) ensures the complete demethylation of both methoxy groups.

  • Starting the reaction at a low temperature (-78 °C) helps to control the initial exothermic reaction between the Lewis basic pyridazine and the strong Lewis acid BBr₃.

  • The slow warming to room temperature allows the reaction to proceed to completion.

  • Quenching with methanol is a standard procedure to safely neutralize excess BBr₃.[1][8]

  • The aqueous workup with NaHCO₃ neutralizes the acidic byproducts (HBr and boric acid) and facilitates the extraction of the product.[9]

Protocol 2: Selective Mono-Demethylation with Hydrobromic Acid (HBr)

Hydrobromic acid is a classic and cost-effective reagent for demethylation.[10][11] By carefully controlling the reaction temperature and time, it is possible to achieve selective mono-demethylation of 3,5-dimethoxypyridazine to afford 3-methoxy-5-hydroxypyridazine.

Materials and Equipment:

  • 3,5-Dimethoxypyridazine

  • Hydrobromic acid (48% in water)

  • Acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control

  • Magnetic stirrer and stir bar

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3,5-dimethoxypyridazine (1.0 eq) and a mixture of 48% HBr and acetic acid (typically a 1:1 or 2:1 v/v ratio).

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. Monitor the reaction closely by TLC for the disappearance of the starting material and the formation of the mono-demethylated product.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. Slowly and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure. The resulting crude 3-methoxy-5-hydroxypyridazine can be purified by column chromatography on silica gel.[5][6][7]

Causality Behind Experimental Choices:

  • The use of HBr in acetic acid provides a strongly acidic medium for the protonation of the ether oxygen.

  • The controlled temperature of 80-90 °C provides enough energy for the cleavage of one methoxy group while minimizing the di-demethylation. Higher temperatures would favor the formation of pyridazine-3,5-diol.

  • Close monitoring by TLC is crucial to stop the reaction at the desired point to maximize the yield of the mono-demethylated product.

Protocol 3: Microwave-Assisted Demethylation

Microwave-assisted organic synthesis can significantly accelerate reaction times and improve yields.[12] This protocol utilizes an ionic liquid as both a solvent and a source of nucleophilic halide ions for a rapid and efficient demethylation.

Materials and Equipment:

  • 3,5-Dimethoxypyridazine

  • 1-Butyl-3-methylimidazolium bromide ([bmim][Br])

  • Microwave reactor with temperature and pressure control

  • Microwave-safe reaction vessel with a stir bar

  • Ethyl acetate

  • Water

  • Rotary evaporator

Procedure:

  • Reaction Mixture: In a microwave-safe reaction vessel, mix 3,5-dimethoxypyridazine (1.0 eq) with [bmim][Br] (3.0-5.0 eq).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 150-180 °C) for 10-30 minutes. The optimal time and temperature should be determined by small-scale test reactions monitored by TLC.

  • Workup: After cooling, partition the reaction mixture between water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.[5][6][7]

Causality Behind Experimental Choices:

  • The ionic liquid [bmim][Br] serves as a polar, non-volatile solvent that absorbs microwave irradiation efficiently, leading to rapid heating.

  • The bromide anion of the ionic liquid acts as the nucleophile for the demethylation reaction.

  • Microwave irradiation dramatically reduces the reaction time compared to conventional heating methods.

Comparative Summary of Protocols

ParameterProtocol 1: BBr₃Protocol 2: HBrProtocol 3: Microwave
Primary Product Pyridazine-3,5-diol3-Methoxy-5-hydroxypyridazineControllable (mono/di)
Reagent Boron tribromideHydrobromic acid[bmim][Br]
Selectivity Low (exhaustive)Moderate (tunable)Moderate to High (tunable)
Reaction Temp. -78 °C to RT80-90 °C150-180 °C
Reaction Time 12-16 hours2-4 hours10-30 minutes
Key Advantages High reactivity, cleanCost-effective, scalableExtremely fast
Key Disadvantages Hazardous, moisture-sensitiveHigh temp, corrosiveRequires specialized equipment

Analytical Methods for Reaction Monitoring and Product Characterization

A robust analytical workflow is essential for monitoring the progress of the demethylation reaction and for characterizing the final products.

Caption: A typical analytical workflow for demethylation reactions.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring the progress of the reaction.[13][14]

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A good starting point is a 70:30 mixture of ethyl acetate:hexane. The polarity can be increased by adding a small percentage of methanol for more polar products.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate or iodine.

The starting material, 3,5-dimethoxypyridazine, will be less polar and have a higher Rf value than the more polar hydroxylated products. Pyridazine-3,5-diol will be the most polar compound and will have the lowest Rf value.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for a more quantitative analysis of reaction conversion and for determining the purity of the final product.[3][15][16]

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the pyridazine core absorbs (e.g., 254 nm or 280 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the products.[1][4][7]

  • ¹H NMR: The disappearance of the methoxy signal (a singlet around 3.9-4.1 ppm) and the appearance of a broad singlet for the hydroxyl proton (which is D₂O exchangeable) are key indicators of successful demethylation. The chemical shifts and coupling patterns of the aromatic protons on the pyridazine ring will also change upon demethylation.

  • ¹³C NMR: The carbon signal of the methoxy group (around 55-60 ppm) will disappear and be replaced by a signal for the carbon bearing the hydroxyl group at a different chemical shift.

Expected Analytical Data:

  • 3-Methoxy-5-hydroxypyridazine:

    • ¹H NMR (DMSO-d₆): δ ~10.0-12.0 (br s, 1H, OH), ~8.0-8.2 (d, 1H), ~7.0-7.2 (d, 1H), ~3.9 (s, 3H, OCH₃).

    • Mass Spec (ESI+): m/z = 127.05 [M+H]⁺.

  • Pyridazine-3,5-diol:

    • ¹H NMR (DMSO-d₆): This compound exists in tautomeric forms. Expect broad signals for the OH and NH protons and signals for the ring protons.

    • Mass Spec (ESI+): m/z = 113.03 [M+H]⁺.[17]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the products.[18][19] Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used. The molecular ion peak corresponding to the expected mass of the mono- or di-demethylated product will be observed.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reagent, low temperature, or short reaction time.Increase the equivalents of the demethylating agent, raise the reaction temperature, or extend the reaction time.
Formation of Byproducts Reaction conditions are too harsh, leading to decomposition or side reactions.Lower the reaction temperature, reduce the reaction time, or choose a milder demethylating agent.
Low Yield Product loss during workup or purification.Ensure proper neutralization during workup. Optimize the column chromatography conditions.
Difficulty in Purification Products are highly polar and may be water-soluble.Use a more polar eluent system for column chromatography or consider reversed-phase chromatography.

Safety Precautions

  • Boron tribromide (BBr₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[3][4][20][21][22]

  • Hydrobromic Acid (HBr): Highly corrosive and causes severe burns. Handle in a fume hood with appropriate PPE.

  • Microwave Reactor: Follow the manufacturer's instructions for safe operation. Do not exceed the recommended temperature and pressure limits for the reaction vessel.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The demethylation of 3,5-dimethoxypyridazine is a key transformation for accessing valuable hydroxylated pyridazine derivatives. This guide provides a selection of robust and reproducible protocols using both classical and modern synthetic methods. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can achieve selective and high-yielding demethylation to advance their research and drug discovery programs. The provided analytical methods will serve as a reliable means to monitor the reaction and validate the identity and purity of the desired products.

References

  • Vrettos, E. I. (2018). Dimethylation with BBr3? ResearchGate. Retrieved from [Link]

  • Nagashima, H., Oda, H., Hayakawa, T., & Kaji, K. (1979). Demethylations of Methoxypyridazines with Amines. Gifu Pharmaceutical University Annual Proceedings, 28, 38-43.
  • Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(1), 31-43.
  • Amherst College. (2022). Standard Operating Procedures (SOP) for Working with Boron Tribromide. Retrieved from [Link]

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.
  • Makino, K., Hasegawa, Y., & Inoue, T. (2002). Chemoselective Demethylation of Methoxypyridine. HETEROCYCLES, 57(12), 2341-2346.
  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • Angene Chemical. (n.d.). Pyridazine-3,5-diol(CAS# 17285-29-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9259, Pyridazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Al-Hiari, Y. M. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). International Journal of Industrial Chemistry, 4(1), 23.
  • Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from [Link]

  • Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467.
  • Google Patents. (n.d.). CN103265412A - Method for preparing benvitimod from (E)-3,5-dimethoxy-4-isopropyl stilbene.
  • Chem-Station Int. Ed. (2024). O-Demethylation. Retrieved from [Link]

  • Pharmaceutical Sciences. (n.d.). Development and validation of stability indicating rp-hplc method for simultaneous estimation of. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Dispas, A., Marini, R. D., & Hubert, P. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(7), 1575.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22642043, 3-Hydroxypyridine sulfate. Retrieved from [Link]

  • Kurniawan, Y. S. (2018). Dimethylation with BBr3? ResearchGate. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Hydrobromic Acid (HBr). Retrieved from [Link]

  • ResearchGate. (2016). What demethylating reagent do you suggest? Retrieved from [Link]

  • MDPI. (2019). An Intramolecular Hydroaminomethylation-Based Approach to Pyrrolizidine Alkaloids under Microwave-Assisted Heating. Retrieved from [Link]

  • Wikipedia. (n.d.). Demethylation. Retrieved from [Link]

  • National Institutes of Health. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2014). Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Hydrobromic Acid (HBr). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (1980). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
  • Asmin, B. (2020, May 19). Thin Layer Chromatography of Common Analgesics. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dimethoxypyridazine

Abstract This comprehensive guide details a robust and scalable protocol for the synthesis of 3,5-dimethoxypyridazine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 3,5-dimethoxypyridazine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This document provides not only a step-by-step methodology but also delves into the mechanistic underpinnings of the reaction, process optimization for large-scale production, and critical safety considerations. The target audience for this guide includes researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine derivatives are a class of nitrogen-containing heterocycles that have garnered significant attention in the field of drug discovery due to their diverse biological activities. The pyridazine scaffold is a key pharmacophore in several approved pharmaceutical agents, exhibiting a wide range of therapeutic properties including antihypertensive, analgesic, and antimicrobial activities. The introduction of methoxy substituents at the 3 and 5 positions of the pyridazine ring can significantly modulate the electronic properties and metabolic stability of the molecule, making 3,5-dimethoxypyridazine a versatile intermediate for the synthesis of novel drug candidates.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and industrially scalable route to 3,5-dimethoxypyridazine is the nucleophilic aromatic substitution (SNAr) of a readily available precursor, 3,5-dichloropyridazine, with sodium methoxide. The electron-deficient nature of the pyridazine ring, further activated by the two electron-withdrawing chlorine atoms, facilitates the displacement of the chloride ions by the methoxide nucleophile.

Reaction Mechanism

The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism pyridazine 3,5-Dichloropyridazine meisenheimer Meisenheimer Complex (Resonance Stabilized) pyridazine->meisenheimer + 2 NaOCH₃ (Addition) methoxide Sodium Methoxide (NaOCH₃) product 3,5-Dimethoxypyridazine meisenheimer->product - 2 NaCl (Elimination) nacl Sodium Chloride (NaCl) protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents 1. Prepare Reagents and Reactor charge_reagents 2. Charge Reactor with 3,5-Dichloropyridazine and Toluene prep_reagents->charge_reagents add_methoxide 3. Add Sodium Methoxide Solution charge_reagents->add_methoxide heat_reflux 4. Heat to Reflux (65-70 °C) add_methoxide->heat_reflux monitor_reaction 5. Monitor Reaction by TLC/GC-MS heat_reflux->monitor_reaction cool_reaction 6. Cool Reaction to Room Temperature monitor_reaction->cool_reaction quench 7. Quench with Deionized Water cool_reaction->quench extract 8. Extract with Toluene quench->extract wash 9. Wash Organic Layer with Brine extract->wash dry 10. Dry with Anhydrous Na₂SO₄ wash->dry filter_drying_agent 11. Filter off Drying Agent dry->filter_drying_agent concentrate 12. Concentrate under Reduced Pressure filter_drying_agent->concentrate purify 13. Purify by Vacuum Distillation or Recrystallization concentrate->purify dry_product 14. Dry Final Product purify->dry_product

Caption: Step-by-step workflow for the large-scale synthesis of 3,5-dimethoxypyridazine.

Step-by-Step Instructions:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charging the Reactor: Charge the reactor with 3,5-dichloropyridazine (1.0 eq) and anhydrous toluene (5-10 volumes relative to the starting material). Begin stirring.

  • Addition of Sodium Methoxide: Slowly add a solution of sodium methoxide in methanol (2.2-2.5 eq) to the stirred suspension at room temperature. An exotherm may be observed; control the addition rate to maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 65-70 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-8 hours).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Slowly and carefully quench the reaction by adding deionized water (5-10 volumes). Caution: The quenching of unreacted sodium methoxide is exothermic.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 3 volumes).

  • Washing: Combine the organic layers and wash with brine (2 x 3 volumes) to remove residual methanol and salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration: Filter off the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by either vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

  • Drying: Dry the purified product under vacuum to a constant weight.

Process Optimization and Causality
  • Stoichiometry: A slight excess of sodium methoxide (2.2-2.5 equivalents) is used to ensure complete conversion of the dichloropyridazine and to account for any potential moisture in the reagents or solvent.

  • Solvent System: Toluene is a suitable solvent for this reaction as it is inert to the reaction conditions and has a boiling point that allows for a controlled reaction temperature. The methanol from the sodium methoxide solution acts as a co-solvent.

  • Temperature Control: Maintaining the temperature during the addition of sodium methoxide is crucial to prevent a runaway reaction. The reflux temperature is optimal for achieving a reasonable reaction rate without significant decomposition of the product.

  • Work-up: The aqueous work-up is essential to remove unreacted sodium methoxide and the sodium chloride byproduct. The brine wash helps to break any emulsions and remove water from the organic layer.

Characterization of 3,5-Dimethoxypyridazine

The final product should be characterized to confirm its identity and purity.

Analytical Technique Expected Results
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Resonances corresponding to the methoxy protons and the pyridazine ring protons.
¹³C NMR Resonances corresponding to the methoxy carbons and the pyridazine ring carbons.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 3,5-dimethoxypyridazine.
Purity (by HPLC/GC) ≥98%

Safety Considerations

Working with hazardous chemicals requires strict adherence to safety protocols.

  • 3,5-Dichloropyridazine: Irritant. Avoid inhalation and contact with skin and eyes.

  • Sodium Methoxide: Highly corrosive and flammable solid. Reacts violently with water. Handle in a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a flame-retardant lab coat. [1]* Methanol: Flammable and toxic. Avoid inhalation and contact with skin.

  • Toluene: Flammable and can cause respiratory irritation.

  • General Precautions: All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis area. An emergency shower and eyewash station should be readily accessible.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 3,5-dimethoxypyridazine. By understanding the underlying reaction mechanism and adhering to the outlined procedures and safety precautions, researchers and drug development professionals can confidently produce this valuable building block for their synthetic endeavors.

References

  • Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of organic chemistry, 74(15), 5533–5540. [Link]

  • Scales, S., Johnson, S., Hu, Q., Do, Q. Q., Richardson, P., Wang, F., ... & McAlpine, I. (2013). Studies on the regioselective nucleophilic aromatic substitution (SNAr) reaction of 2-substituted 3,5-dichloropyrazines. Organic letters, 15(9), 2156–2159. [Link]

  • Reddit discussion on handling sodium methoxide. (2021). r/chemhelp. [Link]

Sources

Application

Application Note & Protocol: High-Purity Isolation of 3,5-Dimethoxypyridazine via Optimized Recrystallization

Abstract This document provides a comprehensive guide for the purification of 3,5-Dimethoxypyridazine, a key heterocyclic intermediate in pharmaceutical and materials science research. Recognizing that the purity of such...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 3,5-Dimethoxypyridazine, a key heterocyclic intermediate in pharmaceutical and materials science research. Recognizing that the purity of such building blocks is paramount for reliable downstream applications, we present a detailed methodology centered on the technique of recrystallization. This application note outlines a systematic approach, beginning with the physicochemical characterization of the target compound, followed by a protocol for empirical solvent screening to identify an optimal purification medium. A detailed, step-by-step recrystallization procedure is provided, incorporating expert insights into the causality behind each manipulation. Finally, this guide includes a troubleshooting section to address common challenges and a workflow diagram to ensure procedural clarity for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

3,5-Dimethoxypyridazine is a substituted pyridazine, a class of N-heterocyclic compounds that are integral scaffolds in medicinal chemistry. The precise arrangement of nitrogen atoms and substituents makes pyridazine derivatives valuable for developing novel therapeutic agents. The ultimate biological activity and chemical reactivity of synthesized molecules are directly dependent on the purity of the starting materials. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging the principle that a compound's solubility in a solvent is temperature-dependent.[1][2] This guide provides a robust framework for purifying 3,5-Dimethoxypyridazine to a high degree of homogeneity.

A summary of the known physicochemical properties of 3,5-Dimethoxypyridazine is presented in Table 1. This data is foundational for designing an effective recrystallization protocol.

Table 1: Physicochemical Properties of 3,5-Dimethoxypyridazine

PropertyValueSource(s)
CAS Number 18677-48-0[3][4][5]
Molecular Formula C₇H₉NO₂[3][4][5]
Molecular Weight 139.15 g/mol [3][4][5]
Appearance Reported as an Oil or Colorless to Pale Yellow Liquid[6][7]
Boiling Point ~225.6 °C (Predicted)[6][7]
Density ~1.064 g/cm³ (Predicted)[6][7]
Known Solubilities Dichloromethane, Ethyl Acetate, Methanol[6][7]

Note: The physical state at room temperature is listed as "Oil" by some suppliers. If the crude material is a solid, it suggests the presence of impurities that have raised its melting point. Recrystallization is an appropriate technique for such solids.

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a target compound and its impurities in a selected solvent at varying temperatures. The core principle involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution.[2][8] As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of crystals. Soluble impurities, ideally present in smaller concentrations, remain in the cooled solvent (the "mother liquor"). Insoluble impurities can be removed from the hot solution via filtration.[2] A successful recrystallization yields a product of significantly higher purity.[1]

Systematic Solvent Selection Protocol

The selection of an appropriate solvent is the most critical factor for a successful recrystallization.[8] An ideal solvent should:

  • Exhibit high solubility for 3,5-Dimethoxypyridazine at elevated temperatures.

  • Exhibit low solubility for 3,5-Dimethoxypyridazine at low temperatures.

  • Either fully dissolve impurities at all temperatures or not dissolve them at all.

  • Be chemically inert with the compound.

  • Possess a boiling point that is below the melting point of the compound.

  • Be volatile enough for easy removal from the purified crystals.

Given the polar nature of the pyridazine core and the presence of ether groups, a range of solvents with varying polarities should be screened.

Materials and Equipment for Solvent Screening
  • Crude 3,5-Dimethoxypyridazine

  • Test tubes or small Erlenmeyer flasks (10 mL)

  • Hot plate with stirring capability or a sand bath

  • Graduated cylinders or pipettes

  • Spatula

  • Vortex mixer

  • Ice-water bath

  • Solvent Panel (Suggested): Water, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes, Acetonitrile.

Experimental Protocol for Solvent Screening
  • Preparation: Place approximately 50 mg of crude 3,5-Dimethoxypyridazine into a series of labeled test tubes, one for each solvent to be tested.

  • Room Temperature Solubility: To each test tube, add the corresponding solvent dropwise (start with 0.5 mL) and vortex or stir vigorously. Observe and record the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • Hot Solubility: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently to the solvent's boiling point. Continue adding small portions of the solvent until the solid completely dissolves. Record the approximate volume of solvent required.

    • Expert Insight: Use the minimum amount of hot solvent needed for dissolution. An excess of solvent will reduce the final yield.

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

  • Data Interpretation: Observe the quantity and quality of the crystals formed upon cooling. A good solvent will result in a significant amount of crystalline precipitate. Log all observations in a table similar to the one below.

Table 2: Example Solvent Screening Log

SolventSolubility (Cold)Solubility (Hot)Observations upon CoolingSuitability Score (1-5)
WaterInsolubleInsolubleNo change1 (Unsuitable)
IsopropanolSparingly SolubleSolubleAbundant crystal formation5 (Excellent Candidate)
TolueneSolubleVery SolubleFew crystals, oily residue2 (Poor Recovery)
HexanesInsolubleSparingly SolubleFine powder precipitates3 (Potential for washing)
Ethyl AcetateSparingly SolubleSolubleGood crystal formation4 (Good Candidate)

This table is for illustrative purposes; researchers must generate their own data.

Optimized Recrystallization Workflow

This protocol assumes a suitable solvent (e.g., Isopropanol from the example above) has been identified.

Materials and Equipment
  • Crude 3,5-Dimethoxypyridazine

  • Selected recrystallization solvent

  • Erlenmeyer flasks (appropriate sizes for dissolution and filtration)

  • Hot plate with magnetic stirring

  • Magnetic stir bars

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Appropriate size filter paper for Büchner funnel

  • Vacuum source

  • Ice-water bath

  • Drying oven or vacuum desiccator

Step-by-Step Protocol
  • Dissolution: Place the crude 3,5-Dimethoxypyridazine (e.g., 5.0 g) into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent to create a slurry. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

    • Causality: Using the minimum volume of boiling solvent ensures the solution is saturated, which is essential for maximizing crystal recovery upon cooling.[8]

  • Hot Filtration (Conditional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper as quickly as possible.

    • Expert Insight: Pre-heating the funnel and receiving flask prevents premature crystallization of the product, which would clog the filter paper and reduce the yield.

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass or loosely plugged with cotton wool and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask. Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.

    • Causality: Using ice-cold solvent for washing minimizes the loss of the desired product, as it is less soluble at lower temperatures.

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. Transfer the crystalline product to a watch glass or petri dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature or in a desiccator.

Purity Assessment and Troubleshooting

The purity of the recrystallized 3,5-Dimethoxypyridazine should be assessed by melting point analysis. A sharp melting range close to the literature value indicates high purity. Further analysis can be performed using techniques like TLC, HPLC, or NMR spectroscopy.

Table 3: Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to increase concentration and attempt to cool again.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid.Re-heat the solution to dissolve the oil, add a small amount of a miscible "better" solvent, and allow for slower cooling.
Low Recovery Yield Too much solvent used; premature crystallization during hot filtration; crystals washed with warm solvent.Re-process the mother liquor (concentrate and cool) to recover more product. Ensure proper technique in future runs.
Colored Impurities Remain Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.

Safety Precautions

While a specific safety data sheet (SDS) for 3,5-Dimethoxypyridazine is not widely available, related dimethoxypyridine compounds are known to cause skin and eye irritation.[9][10] Therefore, prudent laboratory safety practices are required.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound and all solvents in a well-ventilated fume hood.[9][10] Avoid inhalation of dust or vapors and prevent skin and eye contact.[9][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, under an inert atmosphere if possible.[6][7]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[10] Seek medical attention if irritation persists.

Recrystallization Workflow Diagram

The following diagram illustrates the logical flow of the purification process.

Recrystallization_Workflow start Crude 3,5-Dimethoxypyridazine screen Solvent Screening Protocol (See Section 3.2) start->screen Method Development dissolve 1. Dissolve in Minimum Hot Solvent screen->dissolve Optimal Solvent Chosen check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filter 2. Hot Gravity Filtration check_insoluble->hot_filter Yes cool 3. Slow Cooling & Ice Bath check_insoluble->cool No hot_filter->cool isolate 4. Isolate via Vacuum Filtration cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash dry 6. Dry Crystals wash->dry finish Pure 3,5-Dimethoxypyridazine dry->finish

Caption: Workflow for the purification of 3,5-Dimethoxypyridazine.

References

  • 3,5-Lutidine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • 3,5-Dimethoxypyridine | C7H9NO2 | CID 817733. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Davis. Retrieved January 15, 2026, from [Link]

  • Thermal Atomic Layer Deposition of Silver Metal Using Silver Alkoxide Precursors in Combination with a Hydroborane Co-reactant. (2022). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 15, 2026, from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Mt. San Antonio College. Retrieved January 15, 2026, from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved January 15, 2026, from [Link]

Sources

Method

The Emerging Role of Substituted Pyridazines in Organometallic Chemistry: A Guide to 3,5-Dimethoxypyridazine as a Modulable Ligand

Introduction: Beyond Pyridine—The Untapped Potential of Pyridazine Ligands In the vast landscape of organometallic chemistry, nitrogen-containing heterocycles have long been cornerstone ligands. Pyridine, with its well-u...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Pyridine—The Untapped Potential of Pyridazine Ligands

In the vast landscape of organometallic chemistry, nitrogen-containing heterocycles have long been cornerstone ligands. Pyridine, with its well-understood electronic and steric properties, has dominated the field for decades. However, the exploration of diazine-based ligands, such as pyridazine, is opening new frontiers in catalyst design, materials science, and drug development. The presence of a second nitrogen atom in the pyridazine ring introduces a unique electronic profile, rendering it more electron-deficient than pyridine. This fundamental difference alters its coordination chemistry, making it a weaker σ-donor but a more effective π-acceptor.[1] This π-accepting ability is crucial for stabilizing low-valent metal centers and influencing the electronic structure of the resulting complexes.

This guide focuses on a specific, yet underexplored, member of this family: 3,5-dimethoxypyridazine . The introduction of electron-donating methoxy groups at the 3 and 5 positions offers a powerful tool to electronically tune the pyridazine core. This strategic substitution enhances the σ-donating capacity of the nitrogen atoms, mitigating the inherent electron deficiency of the parent pyridazine ring while still allowing for π-backbonding interactions. This unique electronic balance makes 3,5-dimethoxypyridazine a compelling candidate for applications requiring fine control over metal center reactivity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in leveraging the unique properties of 3,5-dimethoxypyridazine in organometallic synthesis and catalysis. We will delve into its synthesis, electronic characteristics, and provide detailed protocols for its application as a ligand.

Electronic Properties and Coordination Chemistry of 3,5-Dimethoxypyridazine

The coordination chemistry of pyridazine is distinct from its pyridine counterpart. The parent pyridazine has a pKa of 2.24, significantly lower than pyridine's 5.25, highlighting its reduced basicity and σ-donating strength.[1] However, the lowered molecular orbitals in pyridazine enable more effective π-backbonding from the metal center.[1]

The introduction of two methoxy groups at the 3 and 5 positions of the pyridazine ring introduces a fascinating electronic push-pull scenario. The oxygen lone pairs of the methoxy groups donate electron density into the ring through resonance, increasing the electron density on the nitrogen atoms. This enhancement of electron density is expected to increase the ligand's σ-donating ability, making it a stronger Lewis base than unsubstituted pyridazine.

Key Electronic Characteristics:

  • Enhanced σ-Donation: The electron-donating methoxy groups increase the basicity of the pyridazine nitrogens, leading to stronger metal-ligand σ-bonds compared to the parent pyridazine.

  • Modulated π-Accepting Ability: While the methoxy groups increase electron density, the fundamental π-accepting nature of the pyridazine ring remains, allowing for the stabilization of electron-rich metal centers.

  • Versatile Coordination Modes: Like other pyridazines, 3,5-dimethoxypyridazine can coordinate to a metal center in a monodentate fashion through one of its nitrogen atoms. Furthermore, the presence of two nitrogen atoms in close proximity allows it to act as a bridging ligand between two metal centers, a coordination mode that is particularly interesting for the synthesis of polynuclear complexes with unique magnetic or catalytic properties.

Application Notes and Protocols

Synthesis of 3,5-Dimethoxypyridazine

While the direct synthesis of 3,5-dimethoxypyridazine is not extensively documented, a reliable synthetic route can be adapted from established procedures for analogous methoxy-substituted heterocycles, such as 3,5-dimethoxypyridine and 3,5-dimethoxypyrazine-1-oxide. A plausible and robust method involves the nucleophilic substitution of a dihalo-pyridazine precursor.

Protocol 1: Synthesis of 3,5-Dimethoxypyridazine from 3,5-Dichloropyridazine

This protocol is adapted from the synthesis of 3,5-dimethoxypyridine.[2]

Materials:

  • 3,5-Dichloropyridazine

  • Sodium Methoxide (NaOMe)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl Ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3,5-dichloropyridazine (1.0 eq) in anhydrous DMSO.

  • Under a nitrogen atmosphere, add sodium methoxide (2.5 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield 3,5-dimethoxypyridazine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sodium methoxide is a strong base and is moisture-sensitive. Anhydrous conditions prevent its decomposition and unwanted side reactions.

  • Polar Aprotic Solvent: DMSO is used to facilitate the dissolution of the pyridazine substrate and the sodium methoxide, promoting the nucleophilic substitution reaction.

  • Temperature Control: Heating is necessary to overcome the activation energy of the C-Cl bond cleavage. However, excessive heat should be avoided to prevent decomposition.

Synthesis of a Representative Organometallic Complex: Dichloro(3,5-dimethoxypyridazine)palladium(II)

This protocol outlines the synthesis of a representative palladium(II) complex, a common precursor in cross-coupling catalysis.

Protocol 2: Synthesis of [PdCl₂(3,5-dimethoxypyridazine)₂]

Materials:

  • Palladium(II) Chloride (PdCl₂)

  • 3,5-Dimethoxypyridazine

  • Acetonitrile (anhydrous)

  • Diethyl Ether (anhydrous)

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, suspend PdCl₂ (1.0 eq) in anhydrous acetonitrile.

  • In a separate flask, dissolve 3,5-dimethoxypyridazine (2.2 eq) in anhydrous acetonitrile.

  • Add the ligand solution dropwise to the stirred PdCl₂ suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. A color change and the formation of a precipitate are typically observed.

  • Upon completion, filter the resulting solid and wash with a small amount of cold acetonitrile and then with anhydrous diethyl ether.

  • Dry the product under vacuum to yield the [PdCl₂(3,5-dimethoxypyridazine)₂] complex.

Characterization Data (Hypothetical):

Technique Expected Observations
¹H NMR Shifts in the pyridazine ring protons upon coordination to the metal center.
¹³C NMR Shifts in the carbon signals of the pyridazine ring, particularly those adjacent to the nitrogen atoms.
FT-IR Appearance of new bands in the low-frequency region corresponding to Pd-N and Pd-Cl stretching vibrations.
Elemental Analysis C, H, N content consistent with the proposed formula.
Application in Catalysis: A Suzuki-Miyaura Cross-Coupling Reaction

Complexes of substituted pyridazines can be explored as catalysts in various organic transformations. The electronic tuning afforded by the methoxy groups can influence the catalytic activity.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • [PdCl₂(3,5-dimethoxypyridazine)₂] (catalyst)

  • 4-Bromoanisole

  • Phenylboronic Acid

  • Potassium Carbonate (K₂CO₃)

  • Toluene/Water (10:1 mixture)

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a Schlenk tube, add [PdCl₂(3,5-dimethoxypyridazine)₂] (0.01 eq), 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualization of Concepts

Ligand_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3,5-Dichloropyridazine 3,5-Dichloropyridazine Nucleophilic Substitution in DMSO Nucleophilic Substitution in DMSO 3,5-Dichloropyridazine->Nucleophilic Substitution in DMSO Sodium Methoxide Sodium Methoxide Sodium Methoxide->Nucleophilic Substitution in DMSO Aqueous Workup Aqueous Workup Nucleophilic Substitution in DMSO->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography 3,5-Dimethoxypyridazine 3,5-Dimethoxypyridazine Column Chromatography->3,5-Dimethoxypyridazine

Caption: Synthetic workflow for 3,5-dimethoxypyridazine.

Complex_Formation PdCl2 Palladium(II) Chloride Reaction Coordination Reaction in Acetonitrile PdCl2->Reaction Ligand 3,5-Dimethoxypyridazine Ligand->Reaction Complex [PdCl2(3,5-dimethoxypyridazine)2] Reaction->Complex

Caption: Formation of a Palladium(II) complex.

Conclusion and Future Outlook

While 3,5-dimethoxypyridazine is not yet a mainstream ligand, its predicted electronic properties make it a highly attractive candidate for further investigation. The ability to tune the σ-donating and π-accepting characteristics of the pyridazine core through substituent effects provides a clear pathway for the rational design of novel organometallic complexes. Researchers are encouraged to explore the synthesis and coordination chemistry of this and other substituted pyridazines to unlock their potential in catalysis, materials science, and medicinal chemistry. The protocols provided herein offer a solid foundation for initiating such explorations.

References

  • Pyridazine- versus Pyridine-Based Tridentate Ligands in First-Row Transition Metal Complexes. Inorganic Chemistry. [Link]

  • A Critical Review of Coordination Chemistry of Pyrimidine and Pyridazine. Scribd. [Link]

  • Pyridazine-Based Ligands and Their Coordinating Ability towards First-Row Transition Metals. ResearchGate. [Link]

  • Synthesis of (a) 3,5-dimethoxy-pyridine. PrepChem.com. [Link]

  • Compound 3,5-diamino-2,6-dinitropyrazine-1-oxide and preparation method thereof.
  • Dimetallic complexes of acyclic pyridine-armed ligands derived from 3,6-diformylpyridazine. Dalton Transactions. [Link]

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Application

Application Note: High-Throughput Quantitative Analysis of 3,5-Dimethoxypyridazine using Chromatographic and Mass Spectrometric Techniques

Abstract This document provides a comprehensive technical guide detailing robust analytical methodologies for the precise quantification of 3,5-Dimethoxypyridazine. As a member of the nitrogen-containing heterocyclic cla...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing robust analytical methodologies for the precise quantification of 3,5-Dimethoxypyridazine. As a member of the nitrogen-containing heterocyclic class of compounds, which are pivotal in medicinal chemistry and drug discovery, accurate determination of 3,5-Dimethoxypyridazine is critical for quality control, stability studies, and pharmacokinetic assessments.[1][2][3] We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for specific identification and quantification, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ultra-sensitive trace-level analysis. The causality behind experimental choices, system validation parameters, and data interpretation are discussed to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Profile

3,5-Dimethoxypyridazine is an aromatic heterocyclic compound. The pyridazine core is a common scaffold in pharmacologically active molecules, exhibiting a wide range of biological activities including anti-inflammatory, anti-hypertensive, and anticancer properties.[4][5] Therefore, the development of validated, reliable, and sensitive analytical methods for its quantification is essential for researchers in academic and industrial settings.

Physicochemical Data for 3,5-Dimethoxypyridazine:

PropertyValueSource
CAS Number 18677-48-0[6]
Molecular Formula C₇H₉NO₂[6][7]
Molecular Weight 139.15 g/mol [6][7]
Structure COC1=CC(=CN=C1)OC[7]

Core Analytical Strategies: A Comparative Overview

The selection of an analytical technique is contingent upon the specific requirements of the study, including desired sensitivity, sample matrix complexity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse method for routine quality control and purity assessment of bulk substances and formulated products. It offers high resolution and is suitable for non-volatile and thermally labile compounds.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. It provides excellent separation efficiency and definitive identification based on mass spectral fragmentation patterns.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in complex matrices, such as biological fluids. Its superior sensitivity and selectivity are achieved through Multiple Reaction Monitoring (MRM), minimizing matrix interference.[10][11]

General Analytical Workflow

The end-to-end process, from sample handling to final report generation, follows a structured pathway to ensure data integrity. The following diagram illustrates a typical workflow for the quantification of 3,5-Dimethoxypyridazine.

Analytical_Workflow Figure 1. General Analytical Workflow for 3,5-Dimethoxypyridazine Quantification cluster_prep Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis SampleReceipt Sample Receipt & Login StdPrep Standard Preparation (Stock & Working Solutions) SampleReceipt->StdPrep SamplePrep Sample Preparation (Dissolution, Extraction, Dilution) StdPrep->SamplePrep HPLC HPLC-UV Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS LCMSMS LC-MS/MS Analysis SamplePrep->LCMSMS DataProcessing Data Processing (Integration & Calibration) HPLC->DataProcessing GCMS->DataProcessing LCMSMS->DataProcessing Report Final Report & Archiving DataProcessing->Report

Caption: General workflow for 3,5-Dimethoxypyridazine analysis.

Detailed Application Protocols

The following protocols are robust starting points and should be fully validated in the end-user's laboratory for their specific application and matrix.

Protocol 1: Quantification by Reversed-Phase HPLC-UV

This method is designed for the routine quality control and purity assessment of 3,5-Dimethoxypyridazine in raw materials or simple formulations.

A. Instrumentation and Conditions

  • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Rationale: C18 columns provide excellent retention and separation for moderately polar aromatic compounds like pyridazine derivatives.[9][12]

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). Isocratic elution.

    • Rationale: This mobile phase composition offers a balance of polarity to achieve reasonable retention and peak shape. The ratio should be optimized to achieve a retention time of 3-7 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm.

    • Rationale: Aromatic heterocyclic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.[8] A full UV scan using a DAD is recommended during method development to determine the absorbance maximum.

  • Injection Volume: 10 µL.

B. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,5-Dimethoxypyridazine reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[8]

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of 3,5-Dimethoxypyridazine, dissolve it in 10 mL of acetonitrile, and dilute with the mobile phase to bring the final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

C. System Suitability and Analysis

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the 25 µg/mL standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be between 0.8 and 1.5.

  • Construct a calibration curve by injecting each working standard solution. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions in duplicate.

  • Calculate the concentration of 3,5-Dimethoxypyridazine in the samples by interpolating their mean peak area against the calibration curve.

Protocol 2: Quantification by GC-MS

This method is suitable for the selective quantification and confirmation of 3,5-Dimethoxypyridazine, especially in the presence of non-volatile impurities.

A. Instrumentation and Conditions

  • System: Gas Chromatograph with a Mass Spectrometer detector.

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Rationale: This non-polar column is a general-purpose column that provides excellent separation for a wide range of semi-volatile organic compounds.[9]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Rationale: EI provides characteristic and reproducible fragmentation patterns useful for library matching and structural confirmation.[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Use full scan mode (m/z 40-400) during method development to identify characteristic ions.

      • Suggested Ions for SIM:139 (M+) , 124 (M-CH₃)+, 96 (M-CH₃-CO)+. (Note: These are predicted ions and must be confirmed experimentally).

B. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Prepare as described in Protocol 4.1, but use a volatile solvent like Ethyl Acetate or Dichloromethane.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with the chosen solvent.

  • Sample Preparation: Dissolve the sample in the same solvent used for standards to achieve a concentration within the calibration range.

C. Analysis

  • Inject a mid-range standard to verify system performance and retention time.

  • Construct a calibration curve using the peak area of the primary quantifying ion (e.g., m/z 139).

  • Inject samples and quantify using the established calibration curve.

Protocol 3: Trace Quantification by LC-MS/MS

This highly sensitive and selective method is intended for the quantification of 3,5-Dimethoxypyridazine in complex matrices such as plasma, urine, or environmental samples.

A. Instrumentation and Conditions

  • System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid.

    • B: Acetonitrile with 0.1% Formic Acid.

    • Rationale: Formic acid aids in the protonation of the analyte, enhancing the signal in positive ion ESI mode and improving peak shape.[11][12]

  • Gradient Elution: A typical gradient would be 5% B held for 0.5 min, ramped to 95% B over 3 minutes, held for 1 min, and then re-equilibrated. This must be optimized.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ at m/z 140.1. Product ions must be determined by infusing a standard solution and performing a product ion scan. A hypothetical transition could be 140.1 -> 112.1 (loss of CO).

    • Rationale: MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[13]

    • Collision Energy & Voltages: Optimize cone voltage and collision energy to maximize the signal for the selected transition.

B. Sample Preparation (Example for Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled 3,5-Dimethoxypyridazine or a structurally similar compound).

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Inject into the LC-MS/MS system.

Method Validation and Performance Characteristics

Any analytical method developed must be validated according to international guidelines (e.g., ICH) to ensure it is fit for its intended purpose.[11][14] The following table summarizes the typical performance characteristics expected for the described methods, based on data from similar nitrogen-containing heterocyclic compounds.[9][10][12][15]

Table of Expected Method Performance:

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 20 µg/mL0.1 - 100 ng/mL
Correlation Coeff. (r²) > 0.999> 0.998> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (% RSD) < 2.0%< 5.0%< 15.0%
Limit of Detection (LOD) ~0.2 µg/mL~0.05 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.7 µg/mL~0.15 µg/mL~0.15 ng/mL

Conclusion

This application note provides a detailed framework and robust starting protocols for the quantitative analysis of 3,5-Dimethoxypyridazine. The choice between HPLC-UV, GC-MS, and LC-MS/MS should be guided by the specific analytical challenge, considering factors like required sensitivity, sample matrix, and throughput needs. For all applications, adherence to rigorous method validation is paramount to ensure the generation of accurate, reliable, and reproducible data.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 817733, 3,5-Dimethoxypyridine. [Link]

  • Kim, M., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. [Link]

  • Shishkina, E. A., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

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  • Al-Ostoot, F.H., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(16), 3630. [Link]

  • Lee, S., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology. [Link]

  • Analytical Methods Committee (2012). A method for the simultaneous detection of piperazines and congenors in street samples of amphetamine type stimulants. Analytical Methods. [Link]

  • Kumar, P., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. [Link]

  • El-Sayed, M. A. A., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7288. [Link]

  • Shingade, S., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Sivakumar, N., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1049-1056. [Link]

  • Shimadzu Corporation (n.d.). Pretreatment Procedure for metabolomics (Biological sample). [Link]

  • Gajecka, M., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(5), 339-345. [Link]

  • Bhat, A. I., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Pharmaceutical Negative Results, 13(3), 1-10. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Romanian National Authority for Veterinary Sanitation and Food Safety (2012). VALIDATION STUDIES FOR DETERMINATION OF NITROGENPROTEIN FROM BIOLOGICAL PRODUCTS BY KJELDAHL METHOD. Revista Română de Medicină Veterinară, 22(4). [Link]

  • Le, A. B., et al. (2023). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. Journal of Occupational and Environmental Hygiene, 20(11), 523-533. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (2008). Toxicological Profile for Diazinon. Chapter 7: Analytical Methods. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A-Z Guide to Optimizing 3,5-Dimethoxypyridazine Synthesis

Welcome to the technical support center for the synthesis of 3,5-dimethoxypyridazine. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dimethoxypyridazine. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of their synthesis. Here, we delve into the common challenges encountered during this specific Williamson ether synthesis and provide scientifically-grounded solutions and troubleshooting strategies.

I. Overview of the Synthesis Pathway

The primary and most established route to 3,5-dimethoxypyridazine involves the nucleophilic aromatic substitution (SNAr) of 3,5-dichloropyridazine with sodium methoxide.[1] This reaction, a variation of the Williamson ether synthesis, is favored due to the electron-deficient nature of the pyridazine ring, which facilitates nucleophilic attack.[2][3][4]

The general reaction scheme is as follows:

While seemingly straightforward, this synthesis is often plagued by issues that can significantly impact the final yield and purity. This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide: Enhancing Your Yield

This section is structured to address specific problems you may be facing in the laboratory.

Q1: My yield of 3,5-dimethoxypyridazine is consistently low. What are the primary factors I should investigate?

Low yields are the most common issue in this synthesis. The root cause often lies in one or more of the following areas:

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to several factors including insufficient reaction time, suboptimal temperature, or issues with the reagents.

  • Side Reactions: Competing reactions can consume your starting material or product.

  • Product Loss During Workup and Purification: Significant amounts of the desired product can be lost during extraction, washing, and purification steps.

Here is a systematic approach to troubleshooting a low yield:

Troubleshooting Decision Tree

Caption: A decision tree to diagnose the cause of low yield.

Detailed Solutions:

  • Reagent Quality and Stoichiometry:

    • Sodium Methoxide: Ensure your sodium methoxide is fresh and has been stored under anhydrous conditions. It is highly hygroscopic and will readily react with moisture, reducing its effective concentration. Consider preparing it fresh from sodium metal and anhydrous methanol for best results.

    • 3,5-Dichloropyridazine: The purity of the starting material is crucial. Impurities can interfere with the reaction.[5][6][7][8]

    • Solvent: The solvent must be anhydrous. The presence of water will consume the sodium methoxide. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used polar aprotic solvents that can effectively dissolve the reactants.[9][10]

  • Reaction Conditions:

    • Temperature: The reaction typically requires heating. A temperature range of 60-100°C is a good starting point.[9][10] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature for your specific setup.

    • Reaction Time: SNAr reactions on heteroaromatic systems can be slower than on activated benzene rings.[11] Ensure you are allowing sufficient time for the reaction to go to completion. Again, TLC is your best tool for monitoring. A reaction time of 24-72 hours is not uncommon.[9]

Q2: I am observing the formation of a significant amount of a byproduct. What could it be and how can I minimize it?

The most likely byproduct is the mono-substituted intermediate, 3-chloro-5-methoxypyridazine .[9] This occurs when the second substitution reaction does not proceed to completion.

Strategies to Minimize the Mono-substituted Byproduct:

  • Stoichiometry of Sodium Methoxide: Using a sufficient excess of sodium methoxide can help drive the reaction to completion. A molar ratio of at least 2.2 to 2.5 equivalents of sodium methoxide to 3,5-dichloropyridazine is recommended.

  • Reaction Time and Temperature: Increasing the reaction time and/or temperature can promote the second substitution. However, be cautious as excessively high temperatures can lead to decomposition.

  • Stepwise Addition of Base: A procedure described for a similar pyridine system involves the portion-wise addition of sodium methoxide over several hours.[9] This can help maintain a consistent concentration of the nucleophile and drive the reaction towards the desired di-substituted product.

Q3: My final product is difficult to purify. What are the best methods for obtaining high-purity 3,5-dimethoxypyridazine?

Purification can be challenging due to the presence of the mono-substituted byproduct and any unreacted starting material.

Recommended Purification Protocol:

  • Workup: After the reaction is complete, the mixture is typically cooled and quenched with water. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate.[9]

  • Washing: The organic layer should be washed with water to remove any remaining DMF or DMSO and then with brine to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for obtaining highly pure product. A suitable solvent system needs to be determined empirically, but mixtures of hexanes and ethyl acetate or toluene can be good starting points.[12]

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take during this synthesis?

  • Sodium Methoxide: This is a corrosive and flammable solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3,5-Dichloropyridazine: This compound is harmful if swallowed or in contact with skin.[6] Handle with appropriate PPE.

  • Anhydrous Solvents (DMF, DMSO): These are flammable and can be absorbed through the skin. Work in a well-ventilated fume hood.

Q2: Are there alternative synthetic routes to 3,5-dimethoxypyridazine?

While the nucleophilic substitution of 3,5-dichloropyridazine is the most common, other routes could be explored, such as those starting from maleic anhydride to form the pyridazine ring, followed by functional group manipulations.[13][14][15][16] However, these routes are often more complex and may not offer a significant advantage in terms of yield or simplicity for this specific target molecule.

Q3: Can I use other bases besides sodium methoxide?

Potassium methoxide can also be used. In some cases, stronger bases like potassium tert-butoxide could be employed, but this may increase the risk of side reactions. The choice of base can also influence the reaction rate and selectivity.[10]

Q4: How does the electronic nature of the pyridazine ring facilitate this reaction?

The two nitrogen atoms in the pyridazine ring are electron-withdrawing, which reduces the electron density of the aromatic ring. This makes the carbon atoms more electrophilic and thus more susceptible to attack by a nucleophile like the methoxide ion. This is a key principle of nucleophilic aromatic substitution on electron-deficient heterocycles.[1][17]

IV. Experimental Protocol: A Optimized Approach

This protocol incorporates the troubleshooting advice provided above for a more robust synthesis.

Materials:

  • 3,5-Dichloropyridazine

  • Sodium Methoxide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-dichloropyridazine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Addition of Base: Under a nitrogen atmosphere, add sodium methoxide (2.5 eq) portion-wise over 30 minutes.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 48 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water (2 x volume) and then with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the purification section.

Workflow Diagram

Synthesis_Workflow Start Start: 3,5-Dichloropyridazine Step1 Dissolve in Anhydrous DMF Start->Step1 Step2 Add Sodium Methoxide (2.5 eq) Step1->Step2 Step3 Heat (80-90°C) 48h Step2->Step3 Step4 Quench with Ice-Water Step3->Step4 Step5 Extract with Diethyl Ether Step4->Step5 Step6 Wash with H₂O and Brine Step5->Step6 Step7 Dry and Concentrate Step6->Step7 Step8 Purify (Recrystallization/Chromatography) Step7->Step8 End End: Pure 3,5-Dimethoxypyridazine Step8->End

Caption: A step-by-step workflow for the synthesis of 3,5-dimethoxypyridazine.

V. Quantitative Data Summary

ParameterRecommended ConditionExpected Outcome
Sodium Methoxide 2.2 - 2.5 equivalentsDrives the reaction to completion, minimizing the mono-substituted byproduct.
Reaction Temperature 60 - 100 °CProvides sufficient energy for the substitution while minimizing decomposition.
Reaction Time 24 - 72 hoursEnsures complete conversion of the starting material.[9]
Solvent Anhydrous DMF or DMSOEffectively dissolves reactants and promotes the SNAr reaction.[9][10]

VI. References

  • BenchChem. (2025). Technical Support Center: Optimizing Williamson Ether Synthesis for Quinoline Derivatives.

  • PrepChem.com. (n.d.). Synthesis of (a) 3,5-dimethoxy-pyridine. Retrieved from [Link]

  • Google Patents. (1990). Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. (CA2002757A1).

  • Google Patents. (1990). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. (EP0369208A1).

  • Semantic Scholar. (n.d.). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines.

  • ResearchGate. (2012). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine.

  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.

  • Benchchem. (n.d.). Technical Support Center: Optimizing Williamson Ether Synthesis for Quinoline Derivatives.

  • RASĀYAN J. Chem. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.

  • The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N -.

  • Google Patents. (2015). Synthetic method for 3,6-dihydroxypyridazine. (CN104478810A).

  • Google Patents. (2020). Preparation method of 3, 6-dihydroxypyridazine. (CN111285811B).

  • PubChem. (n.d.). 3,5-Dichloropyridazine. Retrieved from [Link]

  • Molbase. (n.d.). 3,5-Dichloropyridazine.

  • BenchChem. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

  • ResearchGate. (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.

  • PubMed Central - NIH. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1.

  • Google Patents. (2011). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (CN102304083A).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.

  • YouTube. (2019). nucleophilic aromatic substitutions.

  • Google Patents. (2021). Preparation method of 3, 6-dichloropyridazine. (CN112645883A).

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.

  • Google Patents. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (CN101648907A).

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with -.

  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.

  • Benchchem. (n.d.). Optimizing the reaction conditions for 3,5-Diphenylpyridazine synthesis.

  • PMC. (n.d.). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol.

  • Google Patents. (2016). Compound 3,5-diamino-2,6-dinitropyrazine-1-oxide and preparation method thereof. (CN105294580A).

  • Organic Syntheses. (n.d.). N-Phenylmaleimide.

  • IS MUNI. (n.d.). Maleic anhydride.

Sources

Optimization

Technical Support Center: Synthesis of 3,5-Dimethoxypyridazine

Welcome to the technical support center for the synthesis of 3,5-dimethoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dimethoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your synthesis is successful, efficient, and reproducible.

Introduction to the Synthesis

The synthesis of 3,5-dimethoxypyridazine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 3,5-dichloropyridazine with sodium methoxide. The electron-deficient nature of the pyridazine ring, activated by the two chlorine atoms, facilitates the displacement of the chloride ions by the methoxide nucleophile.[1][2] While the reaction appears straightforward, several side reactions can occur, leading to impurities and reduced yields. Understanding and controlling these variables is critical for obtaining a high-purity product.

Troubleshooting Guide: Side Reactions & Impurities

This section delves into the specific side reactions that can occur during the synthesis of 3,5-dimethoxypyridazine and provides actionable protocols to mitigate them.

Issue 1: Incomplete Reaction and Formation of 3-Chloro-5-methoxypyridazine

One of the most common issues is the presence of the monosubstituted intermediate, 3-chloro-5-methoxypyridazine, in the final product. This indicates that the reaction has not gone to completion.

Causality:

  • Insufficient Nucleophile: An inadequate amount of sodium methoxide will naturally lead to incomplete substitution.

  • Low Reaction Temperature: The SNAr reaction requires a certain activation energy. If the temperature is too low, the reaction rate will be slow, favoring the formation of the monosubstituted product.

  • Short Reaction Time: Similar to temperature, an insufficient reaction time will not allow for the complete conversion to the desired disubstituted product.

Mitigation Protocol:

  • Reagent Stoichiometry: Ensure at least a stoichiometric amount of sodium methoxide is used per chlorine atom being substituted. It is often beneficial to use a slight excess (1.05-1.1 equivalents per chlorine) to drive the reaction to completion.

  • Temperature Control: The reaction is typically carried out at an elevated temperature, often in a solvent like methanol or dimethyl sulfoxide (DMSO).[3][4] A temperature range of 60-80°C is generally effective.[4] Monitor the internal reaction temperature closely.

  • Reaction Monitoring: Track the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Continue heating until the starting material and the monosubstituted intermediate are no longer detectable.

Issue 2: Formation of Byproducts from Reaction with Solvent

When using solvents that can also act as nucleophiles, such as methanol in the presence of a strong base, side reactions can occur.

Causality:

  • Solvent Reactivity: In the synthesis of related compounds, the solvent itself can sometimes participate in the reaction, leading to unexpected byproducts. While less common in this specific synthesis, it's a possibility to be aware of, especially under harsh conditions.

Mitigation Protocol:

  • Choice of Solvent: Use an aprotic polar solvent like DMSO if solvent-related byproducts are suspected.[4] DMSO can effectively dissolve the reagents and facilitate the SNAr reaction without participating as a nucleophile.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry. The presence of water can lead to the formation of hydroxypyridazine derivatives, which can complicate purification.

Issue 3: Degradation of Starting Material or Product

Pyridazine derivatives can be sensitive to harsh reaction conditions, leading to decomposition and the formation of complex impurity profiles.[5]

Causality:

  • Excessively High Temperatures: While heat is required, excessive temperatures can lead to thermal degradation of the pyridazine ring.

  • Prolonged Reaction Times: Even at optimal temperatures, extended reaction times can sometimes lead to the gradual decomposition of the product.

Mitigation Protocol:

  • Optimized Reaction Conditions: Carefully control the reaction temperature and time based on reaction monitoring. Avoid unnecessarily high temperatures or prolonged heating once the reaction is complete.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation of sensitive compounds.

Visualizing the Reaction and Side Products

Synthesis_and_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 3,5-Dichloropyridazine 3,5-Dichloropyridazine 3-Chloro-5-methoxypyridazine 3-Chloro-5-methoxypyridazine 3,5-Dichloropyridazine->3-Chloro-5-methoxypyridazine + NaOMe Hydroxylated_Impurity Hydroxylated_Impurity 3,5-Dichloropyridazine->Hydroxylated_Impurity + H2O (trace) 3,5-Dimethoxypyridazine 3,5-Dimethoxypyridazine 3-Chloro-5-methoxypyridazine->3,5-Dimethoxypyridazine + NaOMe Degradation_Products Degradation_Products 3,5-Dimethoxypyridazine->Degradation_Products Excess Heat/Time

Caption: Main reaction and potential side reactions in the synthesis of 3,5-Dimethoxypyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction?

While methanol is commonly used as it is the source of the methoxide, dimethyl sulfoxide (DMSO) is an excellent alternative.[4] It is a polar aprotic solvent that can facilitate the reaction at a good rate and is less likely to participate in side reactions.

Q2: How can I effectively purify the final product?

Purification can often be achieved through recrystallization or column chromatography.[3] If the main impurity is the monosubstituted 3-chloro-5-methoxypyridazine, careful fractional distillation under vacuum can also be effective due to the difference in boiling points.[4]

Q3: My yield is consistently low. What are the most likely causes?

Low yields can stem from several factors:

  • Incomplete reaction: As discussed, ensure sufficient reagent, temperature, and time.

  • Product loss during workup: 3,5-dimethoxypyridazine has some water solubility. Ensure thorough extraction with an appropriate organic solvent.

  • Degradation: Overheating or extended reaction times can degrade the product.

  • Purity of starting materials: Impurities in the starting 3,5-dichloropyridazine can lead to the formation of inseparable byproducts.

Q4: What are the key safety precautions for this synthesis?

  • Sodium methoxide is corrosive and reacts violently with water. Handle it in a dry, inert atmosphere.

  • Dimethyl sulfoxide (DMSO) can enhance the absorption of chemicals through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be conducted in a well-ventilated fume hood.

Quantitative Data Summary

ParameterRecommended RangeRationale
Sodium Methoxide (equiv. per Cl) 1.05 - 1.2To ensure complete substitution and drive the reaction to completion.
Temperature (°C) 60 - 80Balances reaction rate with minimizing thermal degradation.[4]
Reaction Time (hours) 24 - 72Highly dependent on scale and temperature; monitor for completion.[4]
Solvent Methanol or DMSOBoth are effective, with DMSO being less prone to side reactions.[3][4]

Experimental Protocol: Synthesis of 3,5-Dimethoxypyridazine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 3,5-Dichloropyridazine

  • Sodium methoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-dichloropyridazine.

  • Solvent Addition: Add anhydrous DMSO to the flask to dissolve the starting material.

  • Reagent Addition: Carefully add sodium methoxide to the reaction mixture in portions to control any initial exotherm.

  • Heating: Heat the reaction mixture to 60-80°C and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material and the monosubstituted intermediate are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into cold water.

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic extracts and wash with a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation, recrystallization, or column chromatography as needed.

Workflow Diagram

Synthesis_Workflow A 1. Combine 3,5-Dichloropyridazine and DMSO B 2. Add Sodium Methoxide A->B C 3. Heat to 60-80°C B->C D 4. Monitor Reaction (TLC/GC-MS) C->D E 5. Aqueous Workup & Extraction D->E Reaction Complete F 6. Dry and Concentrate E->F G 7. Purify Product F->G H Pure 3,5-Dimethoxypyridazine G->H

Caption: Step-by-step workflow for the synthesis and purification of 3,5-Dimethoxypyridazine.

References

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 3,5-dimethoxy-pyridine. Retrieved from [Link]

  • U.S. Patent No. US04713080. (1987). Herbicidal 3,5-disubstituted pyridines.
  • Li, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29353–29360. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low conversion rates in 3,5-Dimethoxypyridazine reactions

Welcome to the technical support resource for researchers utilizing 3,5-dimethoxypyridazine in their synthetic workflows. This guide is designed to provide in-depth, field-proven insights into overcoming common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 3,5-dimethoxypyridazine in their synthetic workflows. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, with a specific focus on troubleshooting low conversion rates. The content is structured in a practical question-and-answer format to address the specific issues you may encounter at the bench.

Introduction to the Reactivity of 3,5-Dimethoxypyridazine

3,5-Dimethoxypyridazine is a versatile heterocyclic building block. Its reactivity is governed by several key features:

  • Electron-Deficient Pyridazine Core : The two adjacent nitrogen atoms withdraw electron density from the aromatic ring, making it electron-deficient. This property is advantageous for certain reactions, such as facilitating the oxidative addition step in palladium-catalyzed cross-couplings.[1][2] However, it also makes the ring susceptible to nucleophilic attack.

  • Coordinating Nitrogen Atoms : The lone pairs on the pyridazine nitrogens can coordinate to metal catalysts (e.g., palladium), which can lead to catalyst inhibition or deactivation if not properly managed.[3][4]

  • Methoxy Groups : The two methoxy groups are strong electron-donating groups by resonance. While they are generally stable, they can be susceptible to cleavage (demethylation) under harsh acidic, Lewis acidic, or certain nucleophilic conditions.[5][6] They are typically poor leaving groups in nucleophilic aromatic substitution (SNAr) compared to halides.[7]

Understanding this electronic interplay is crucial for diagnosing and solving issues related to reaction efficiency.

Troubleshooting Guide & FAQs

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common methods for functionalizing pyridazine rings. However, their success is highly dependent on a delicate balance of catalyst, ligand, base, and solvent.

Q1: I am observing low or no yield in my Suzuki-Miyaura coupling with a halo-3,5-dimethoxypyridazine. What are the primary causes and solutions?

Low yields in Suzuki couplings involving the pyridazine scaffold are a frequent challenge. The issue often stems from an improperly optimized catalytic system or competing side reactions.

Plausible Causes & Troubleshooting Strategies:

  • Catalyst Inhibition or Deactivation : The pyridazine nitrogen atoms can bind to the palladium center, hindering the catalytic cycle.[3]

    • Solution : Employ bulky, electron-rich phosphine ligands. These ligands occupy significant space around the palladium atom, sterically shielding it from coordinating with the pyridazine nitrogen. They also increase the electron density on the metal, which can promote the rate-limiting oxidative addition step. Screen ligands such as SPhos, XPhos, RuPhos, or other Buchwald-type biarylphosphine ligands.[1][4]

  • Inefficient Transmetalation : The transfer of the organic group from the boron atom to the palladium center is a critical step that is highly dependent on the base.

    • Solution : The choice of base is crucial and substrate-dependent. Screen a panel of bases to identify the optimal conditions. Inorganic bases are generally preferred. Start with common choices and vary strength and solubility.[1][8]

      • Weak/Moderately Strong : K₂CO₃, Na₂CO₃ (often requires aqueous co-solvent)

      • Strong : K₃PO₄, Cs₂CO₃ (often used in anhydrous organic solvents like toluene or dioxane)

  • Side Reactions : Several side reactions can consume starting materials and reduce the yield of your desired product.

    • Protodeboronation : Your boronic acid reagent can be hydrolyzed back to the corresponding arene, especially at high temperatures in the presence of water and base.[3]

      • Solution : Use anhydrous solvents and reagents. Ensure your base (e.g., K₃PO₄) is thoroughly dried. Consider using boronic acid pinacol esters, which are often more stable.[8]

    • Homocoupling : The boronic acid can couple with itself to form a biaryl byproduct.[2]

      • Solution : This often indicates a problem with the relative rates of the catalytic cycle steps. Ensure slow, controlled heating. Sometimes, lowering the catalyst loading or adjusting the palladium-to-ligand ratio can mitigate this.

    • Dehalogenation : The starting halopyridazine can be reduced, replacing the halogen with a hydrogen atom.[3]

      • Solution : This can be caused by trace palladium hydride species. Ensure an inert atmosphere (argon or nitrogen) to minimize sources of hydrogen. Using high-purity reagents is essential.

G start Low Suzuki Coupling Yield check_reagents 1. Verify Reagent Purity & Integrity (Halopyridazine, Boronic Acid/Ester) start->check_reagents screen_ligands 2. Screen Bulky Ligands (e.g., SPhos, XPhos, RuPhos) check_reagents->screen_ligands Reagents OK screen_base 3. Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) screen_ligands->screen_base screen_solvent 4. Vary Solvent (Toluene, Dioxane, DMF) Ensure Anhydrous/Degassed screen_base->screen_solvent analyze_byproducts 5. Analyze Byproducts by LC-MS (Homocoupling, Dehalogenation, Protodeboronation?) screen_solvent->analyze_byproducts success Improved Yield analyze_byproducts->success Informed Optimization sub_note If issues persist, consider a different Pd pre-catalyst (e.g., G3/G4 pre-catalysts). analyze_byproducts->sub_note

Caption: Decision tree for identifying the cause of methoxy group cleavage.

References
  • BenchChem. (2025). Technical Support Center: Suzuki Reactions Involving Pyridazines.
  • BenchChem. (2025). preventing homo-coupling side reactions in pyridazine synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • University of Nottingham. (n.d.).
  • BenchChem. (2025). Overcoming poor reactivity in Suzuki coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(8), 6659–6669. [Link]

  • ResearchGate. (n.d.). New Pathways Towards Pyridazino-Fused Ring Systems. [Link]

  • Verbeke, F., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 318-344. [Link]

  • Makino, K., Hasegawa, Y., Inoue, T., et al. (2007). Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. [Link]

  • BenchChem. (2025).
  • Molecules. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • Klinge, D. E., & van der Plas, H. C. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
  • ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]

  • El Qami, A., et al. (2023). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • LibreTexts Chemistry. (n.d.). Factors affecting rate of nucleophilic substitution reactions.
  • Jurnal Kimia Valensi. (2024). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity.
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Shiao, M.-J., Ku, W.-S., & Hwu, J. R. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36(2), 323-328. [Link]

  • Organic Chemistry Synthesis. (n.d.). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed pathways to the 2,4-dimetalated 3-methoxypyridine. [Link]

  • Chambers, R. D., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Physical Organic Chemistry, 25(8), 639-647. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. [Link]

  • PubChem. (n.d.). 3,5-Dimethoxypyridine. [Link]

  • Scientific Reports. (2024). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. [Link]

  • Nature Communications. (2021). Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction. [Link]

Sources

Optimization

Technical Support Center: Optimization of 3,5-Dimethoxypyridazine Derivatization

Welcome to the technical support center for the derivatization of 3,5-dimethoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile sca...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3,5-dimethoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve your synthetic goals.

Introduction: The Versatility of the 3,5-Disubstituted Pyridazine Core

The 3,5-disubstituted pyridazine motif is a cornerstone in medicinal chemistry and materials science, valued for its presence in a wide array of biologically active compounds and functional materials.[1][2][3][4] 3,5-Dimethoxypyridazine, in particular, serves as a key intermediate, offering multiple avenues for derivatization. The two methoxy groups can be substituted through nucleophilic aromatic substitution (SNAr) or demethylated to reveal reactive hydroxyl functionalities. Furthermore, the pyridazine core can be functionalized via cross-coupling reactions, allowing for the introduction of diverse substituents.[5]

This guide will provide a structured approach to troubleshooting common issues encountered during these transformations, ensuring you can navigate the complexities of your synthetic pathways with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for derivatizing 3,5-dimethoxypyridazine?

A1: The three main strategies for derivatizing 3,5-dimethoxypyridazine are:

  • Nucleophilic Aromatic Substitution (SNAr): Replacing one or both methoxy groups with a nucleophile. This is a common method for introducing amine, thiol, or other heteroatomic substituents.

  • Palladium-Catalyzed Cross-Coupling Reactions: While the methoxy groups themselves are not leaving groups for cross-coupling, the pyridazine ring can be halogenated to enable reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. These methods are powerful for creating C-C or C-N bonds.

  • Demethylation: Removal of one or both methyl groups to yield the corresponding pyridazinone(s). This exposes a reactive hydroxyl group that can be further functionalized.

Q2: Why is my SNAr reaction with 3,5-dimethoxypyridazine not proceeding?

A2: Several factors can hinder an SNAr reaction. Common culprits include:

  • Insufficiently Activated Ring: The pyridazine ring is electron-deficient, which facilitates SNAr, but it may not be activated enough for weak nucleophiles.

  • Poor Leaving Group: Methoxy groups are not as reactive as halogens. Higher temperatures or the use of a strong nucleophile are often necessary.

  • Inappropriate Solvent or Base: The choice of solvent and base is critical for stabilizing the intermediate Meisenheimer complex and deprotonating the incoming nucleophile if necessary.[6]

Q3: Can I selectively substitute only one of the methoxy groups?

A3: Achieving monosubstitution can be challenging due to the symmetrical nature of the starting material. However, it can often be controlled by carefully managing the reaction stoichiometry (i.e., using one equivalent of the nucleophile) and keeping the reaction temperature and time to a minimum. Stepwise substitution with different nucleophiles is also a viable strategy.[7]

Troubleshooting Guide: A Deeper Dive

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a powerful tool for functionalizing the 3,5-dimethoxypyridazine core. The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[6][8] The stability of this intermediate is key to the success of the reaction.

Problem 1.1: Low or No Conversion to the Desired Product

  • Question: I am reacting 3,5-dimethoxypyridazine with a primary amine, but I am recovering mostly starting material. What should I try?

  • Answer & Solutions:

    • Increase Reaction Temperature: Methoxy groups are relatively poor leaving groups compared to halides. Increasing the temperature provides the necessary activation energy for the reaction to proceed. A temperature screen from 80°C to 150°C is a good starting point.[9][10]

    • Use a Stronger Base: If your nucleophile is an amine, a base is often required to deprotonate it, increasing its nucleophilicity. Common bases for this purpose include NaH, K₂CO₃, or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate.

    • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.

Problem 1.2: Formation of Disubstituted Byproduct

  • Question: My goal is monosubstitution, but I am observing a significant amount of the disubstituted product. How can I improve selectivity?

  • Answer & Solutions:

    • Control Stoichiometry: Carefully add no more than 1.0 equivalent of your nucleophile. It can be beneficial to add the nucleophile slowly over a period of time to maintain a low concentration.

    • Lower Reaction Temperature: Once you find a temperature at which the reaction proceeds, try lowering it to favor the kinetically controlled monosubstituted product.

    • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed and before significant amounts of the disubstituted product form.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon or nitrogen-based substituents that are not amenable to SNAr, palladium-catalyzed cross-coupling reactions are the method of choice. This typically requires prior conversion of the methoxy groups to better leaving groups like halides or triflates.

Problem 2.1: Low Yield in Suzuki-Miyaura Coupling

  • Question: I have successfully converted 3,5-dimethoxypyridazine to 3,5-dichloropyridazine, but my subsequent Suzuki-Miyaura coupling with an arylboronic acid is giving low yields. What are the key parameters to optimize?

  • Answer & Solutions:

    • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is crucial. For electron-deficient heteroaromatics like pyridazines, electron-rich and bulky phosphine ligands often perform well. A screening of common catalysts and ligands is highly recommended.[11]

    • Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle. A variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine should be screened.[12] The base should be thoroughly dried, as water can affect the outcome.

    • Solvent System: A mixture of a non-polar solvent (like toluene or dioxane) and a polar solvent (like water or ethanol) is often used. The ratio of these solvents can significantly influence the reaction rate and yield.

    • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are often less reactive. Ensure your boronic acid is of high quality or consider using a boronate ester.

Table 1: Example Screening Conditions for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O10035
2Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Dioxane10078
3PdCl₂(dppf) (5)-Cs₂CO₃ (2)DMF9065
Section 3: Demethylation Reactions

Demethylation of the methoxy groups provides access to pyridazinone derivatives, which are valuable intermediates for further functionalization.

Problem 3.1: Incomplete or No Demethylation

  • Question: I am attempting to demethylate 3,5-dimethoxypyridazine using a standard reagent like BBr₃, but the reaction is sluggish and incomplete. What are some alternative approaches?

  • Answer & Solutions:

    • Alternative Reagents: While BBr₃ is a common choice, other reagents can be more effective for heteroaromatic systems. Consider using:

      • L-Selectride: This reagent has been shown to be effective for the chemoselective demethylation of methoxypyridines.[13]

      • Sodium trimethylsilanethiolate (NaSSiMe₃): This can be a potent nucleophilic demethylating agent.[14]

      • Strong Acids: Concentrated HBr or HI at elevated temperatures can also effect demethylation, though they may be less selective.

    • Reaction Conditions: Ensure anhydrous conditions, as water can quench many demethylating agents. The reaction temperature may also need to be optimized.[9][10]

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 3,5-dimethoxypyridazine (1.0 equiv.), the amine nucleophile (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a dry, polar aprotic solvent (e.g., DMSO or DMF) to achieve a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add the halogenated pyridazine (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., SPhos, 5 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, rinsing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

Troubleshooting Workflow for a Failing Reaction

G start Reaction Failure (Low Yield / No Product) check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_purity->check_conditions If pure check_conditions->check_purity optimize_reagents Optimize Reagents (Solvent, Base, Catalyst, Ligand) check_conditions->optimize_reagents If correct mechanistic_change Consider Alternative Synthetic Route optimize_reagents->mechanistic_change If optimization fails success Successful Reaction optimize_reagents->success If optimization works

Caption: A general workflow for troubleshooting challenging chemical reactions.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X L_n pd0->pd_complex oxidative_add Oxidative Addition r_x R-X (Halogenated Pyridazine) pd_r_r R-Pd(II)-R' L_n pd_complex->pd_r_r transmetal Transmetalation boronic R'-B(OH)₂ + Base pd_r_r->pd0 reductive_elim Reductive Elimination product R-R' (Product)

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • Derivatization reaction optimization. ResearchGate. Available at: [Link]

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. NIH. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Journal of the Serbian Chemical Society. Available at: [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. ResearchGate. Available at: [Link]

  • Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science (RSC Publishing). Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • 3, 3,5 and 2,6 Expanded Aza-BODIPYs Via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Synthesis and Photophysical Properties. PubMed. Available at: [Link]

  • A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. ResearchGate. Available at: [Link]

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. NIH. Available at: [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science. Available at: [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. NIH. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Semantic Scholar. Available at: [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. NIH. Available at: [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. Available at: [Link]

  • Targeted DNA Demethylation: Vectors, Effectors and Perspectives. MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

challenges in the scale-up of 3,5-Dimethoxypyridazine production

Welcome to the technical support guide for the synthesis and scale-up of 3,5-Dimethoxypyridazine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 3,5-Dimethoxypyridazine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this important chemical intermediate. Our goal is to provide practical, field-tested insights grounded in established chemical principles to ensure the success and safety of your work.

The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, where 3,5-Dichloropyridazine is treated with a methoxide source, typically sodium methoxide. While chemically straightforward, this process presents challenges in reaction control, impurity management, and safe handling, particularly during scale-up.

Part 1: Safety First - Mandatory Handling Protocols

Safety is the paramount concern in this synthesis, primarily due to the hazardous nature of sodium methoxide. It is a flammable, corrosive, and water-reactive solid.[1][2][3] Failure to adhere to strict safety protocols can result in severe burns, fire, or explosion.[2][4]

Q1: What are the absolute essential precautions for handling sodium methoxide?

A1: Handling sodium methoxide requires a multi-layered safety approach:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, flame-retardant lab coat, and chemical splash goggles with a face shield.[3]

  • Inert Atmosphere: Solid sodium methoxide is air and moisture sensitive.[1] It must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and potential ignition. It can self-heat and catch fire on contact with moist air.[2][3]

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Sodium methoxide reacts violently with water, producing flammable methanol and corrosive sodium hydroxide.[2][4] Ensure all glassware is oven- or flame-dried and solvents are anhydrous.

  • Spill Management: Have a Class D fire extinguisher (for combustible metals) and dry sand readily available. NEVER use water or carbon dioxide extinguishers on a sodium methoxide fire.[2][3]

  • Quenching: When quenching the reaction, the addition of water or protic solvents must be done slowly and at a reduced temperature (e.g., in an ice bath) to control the exotherm.

Table 1: Hazard Profile of Key Reagents
CompoundCAS NumberKey HazardsRecommended Handling
3,5-Dichloropyridazine 1837-55-4Harmful if swallowed[5].Handle with standard PPE in a well-ventilated area.
Sodium Methoxide 124-41-4Flammable solid, Water-reactive, Corrosive, Causes severe skin and eye burns[1][4][6].Handle in an inert atmosphere, use spark-proof tools, avoid water contact, wear extensive PPE[1][3].

Part 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 3,5-Dimethoxypyridazine.

Q2: What is a typical starting point for reaction conditions (solvent, temperature, time)?

A2: A common lab-scale procedure involves dissolving 3,5-Dichloropyridazine in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or in methanol.[7][8] Sodium methoxide (as a solid or a solution in methanol) is then added portion-wise or slowly. A typical temperature range is 60-80°C.[7] Reaction times can vary significantly, from a few hours to over 72 hours, depending on the scale, temperature, and solvent system.[7] Monitoring by TLC or GC/LC is essential to determine completion.

Q3: Should I use solid sodium methoxide or a commercial solution in methanol?

A3: The choice depends on your process control capabilities.

  • Solid Sodium Methoxide: Offers a more concentrated reaction but requires stringent handling under an inert atmosphere. It can be difficult to control the initial exotherm upon addition.

  • Solution in Methanol (e.g., 25% w/w): This is often preferred for scale-up as it allows for controlled addition via a pump, making heat management easier.[9] However, it introduces methanol as a solvent, which has a lower boiling point than DMSO and may require running the reaction under pressure at higher temperatures.

Q4: What is the main impurity I should expect, and how does it form?

A4: The primary process-related impurity is the mono-substituted intermediate, 3-chloro-5-methoxypyridazine .[7] This forms when only one of the chlorine atoms on the starting material has been replaced by a methoxy group. Its presence is typically due to incomplete reaction, insufficient sodium methoxide, or poor temperature control.

Part 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem 1: Low or Stalled Conversion of 3,5-Dichloropyridazine

Q5: My reaction has stalled, and I see a large amount of starting material remaining. What went wrong?

A5: This is a frequent issue often traced back to the deactivation of the nucleophile, sodium methoxide.

  • Probable Cause 1: Moisture Contamination: The most common culprit is the presence of water in the solvent, glassware, or starting materials. Water rapidly consumes sodium methoxide, rendering it inactive.

  • Solution: Ensure all glassware is rigorously dried. Use anhydrous grade solvents. If using solid sodium methoxide, ensure it has not been compromised by atmospheric moisture during storage or handling.

  • Probable Cause 2: Insufficient Reagent: The stoichiometry may be incorrect. While theoretically 2 equivalents of sodium methoxide are needed, a slight excess (e.g., 2.1-2.2 equivalents) is often used to drive the reaction to completion and account for any minor moisture ingress.

  • Solution: Re-evaluate your calculations. If the reaction has stalled, a carefully controlled addition of more sodium methoxide may restart it, but be cautious of potential exotherms.

  • Probable Cause 3: Low Reaction Temperature: The SNAr reaction has an activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.

  • Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by an appropriate analytical method (TLC, GC, etc.). Ensure the temperature does not exceed the decomposition limit of the product or solvent boiling point.

Diagram 1: Troubleshooting Workflow for Low Conversion

G start Low Conversion Detected check_moisture Verify Anhydrous Conditions (Solvent, Glassware, Reagents) start->check_moisture First Check check_stoich Confirm Stoichiometry (>2 eq. NaOMe used?) check_moisture->check_stoich No Moisture re_run Action: Re-run with Strict Anhydrous Protocol check_moisture->re_run Moisture Found check_temp Evaluate Reaction Temperature (Is it high enough?) check_stoich->check_temp >2 eq. Used add_reagent Action: Consider carefully adding more NaOMe check_stoich->add_reagent <2 eq. Used inc_temp Action: Increase Temperature Incrementally check_temp->inc_temp Temp Too Low

Caption: Decision tree for diagnosing low reaction conversion.

Problem 2: High Levels of 3-chloro-5-methoxypyridazine Impurity

Q6: My final product is contaminated with significant amounts of the mono-methoxy intermediate. How can I avoid this and purify my product?

A6: This indicates the second substitution is sluggish compared to the first.

  • Probable Cause 1: Insufficient Reaction Time or Temperature: The second substitution is electronically less favorable than the first and requires more forcing conditions.

  • Solution: Increase the reaction time and/or temperature after the first substitution is largely complete (as determined by in-process controls). Driving the reaction to full conversion is the most effective way to minimize this impurity.

  • Probable Cause 2: Poor Mixing: In a heterogeneous mixture (especially with solid NaOMe) or during scale-up, poor mixing can create localized areas where the reagent concentration is low, stalling the reaction at the intermediate stage.

  • Solution: Improve agitation. For larger scales, ensure the reactor's mixing system is adequate to maintain a homogenous suspension.

  • Purification Strategy: Separating 3-chloro-5-methoxypyridazine from the desired product is challenging due to their similar polarities.

    • Fractional Distillation: Vacuum distillation can be effective if there is a sufficient boiling point difference.[7]

    • Recrystallization: If the product is a solid, careful selection of a solvent system may allow for the selective crystallization of the desired product, leaving the impurity in the mother liquor.

Problem 3: Product Isolation and Purification Challenges

Q7: After quenching my DMSO-based reaction with water, I'm struggling with the extraction. What can I do?

A7: DMSO is fully miscible with water, which complicates standard liquid-liquid extractions.

  • Solution 1: Dilution: Use a large volume of water (and often brine) during the work-up. This helps partition the organic product into the extraction solvent (e.g., Ethyl Acetate, Dichloromethane). Multiple extractions are necessary.

  • Solution 2: Solvent Selection: Consider alternative, less water-soluble solvents for the reaction if the process allows, though DMSO is often chosen for its high boiling point and ability to dissolve the reagents.

  • Post-Extraction Wash: After extraction, wash the combined organic layers thoroughly with water and then brine to remove residual DMSO, which can interfere with downstream processing.

Table 2: Troubleshooting Summary
IssueProbable Cause(s)Recommended Solution(s)
Low/No Conversion Moisture contamination; Insufficient NaOMe; Low temperature.Use anhydrous conditions; Use slight excess of NaOMe; Increase temperature.
High Mono-methoxy Impurity Incomplete reaction; Poor mixing.Increase reaction time/temperature; Improve agitation.
Dark Reaction Color Overheating; Air (oxygen) exposure.Reduce temperature; Maintain inert atmosphere.
Difficult Extraction Use of water-miscible solvent (DMSO).Dilute extensively with water/brine; Wash organic phase thoroughly.

Part 4: Experimental Protocol & Workflow

This protocol is a representative lab-scale synthesis. All operations involving sodium methoxide must be performed in a fume hood under an inert atmosphere.

Protocol: Synthesis of 3,5-Dimethoxypyridazine
  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, condenser (with a nitrogen/argon inlet), and a thermometer.

  • Reagent Preparation: To the flask, add 3,5-Dichloropyridazine (1.0 eq). Add anhydrous DMSO (approx. 5 mL per gram of starting material) via syringe.

  • Reaction: Begin stirring and gently heat the mixture to 60°C.

  • Nucleophile Addition: Carefully add sodium methoxide (2.1 eq) in small portions over 30-60 minutes, monitoring the internal temperature. Do not allow the temperature to exceed 80°C. Note: A significant exotherm may occur.

  • Reaction Monitoring: Maintain the reaction at 70-80°C. Monitor the disappearance of the starting material and the mono-methoxy intermediate by TLC or GC. The reaction may take several hours.

  • Work-up: Once complete, cool the mixture to room temperature, then further cool in an ice bath. Slowly and carefully quench the reaction by adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or recrystallization.

Diagram 2: General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Assemble Dry Glassware under Inert Atmosphere charge 2. Charge 3,5-Dichloropyridazine and Anhydrous Solvent prep->charge heat 3. Heat to Reaction Temp (e.g., 60-80°C) charge->heat add 4. Add Sodium Methoxide (Control Exotherm) heat->add monitor 5. Monitor Reaction (TLC/GC/LC) add->monitor quench 6. Cool and Quench (Slowly with Water) monitor->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Dry and Concentrate extract->purify final 9. Purify Product (Distillation/Recrystallization) purify->final

Caption: Step-by-step workflow for 3,5-Dimethoxypyridazine synthesis.

References

  • Alkali Metals Limited. material safety data sheet sodium methoxide (powder). [Link]

  • Gelest, Inc. (2015, June 2). aks760 - sodium methoxide, 95%. [Link]

  • PrepChem.com. Synthesis of (a) 3,5-dimethoxy-pyridine. [Link]

  • Yeager, G. W., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (MGL-3196), a First-in-Class, Liver-Directed, β-Selective Thyroid Hormone Receptor Agonist. Journal of Medicinal Chemistry, 57(9), 3912–3923. [Link]

  • Patel, D. R., & Vaghasiya, J. K. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASĀYAN J. Chem., 17(4). [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. PubMed Central. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. (2024, January). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. [Link]

  • Zhang, J., et al. (2014). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Chinese Journal of Energetic Materials. [Link]

  • National Center for Biotechnology Information. 3,5-Dichloropyridazine. PubChem Compound Database. [Link]

  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Organic Syntheses. α-CARBOLINE. [Link]

  • ResearchGate. (2018, January). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. [Link]

  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Urošević, J., et al. (2022). Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Journal of the Serbian Chemical Society. [Link]

  • Liu, Y.-C., et al. (2014). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Defence Technology. [Link]

  • vom Stein, T., et al. (2020). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. ChemSusChem, 13(14), 3544-3564. [Link]

  • El-Khouly, M. E., et al. (2022). Efficient Synthesis of Core-Fluorinated BODIPY-3,5-Diamides. Molecules, 27(19), 6542. [Link]

Sources

Optimization

preventing decomposition of 3,5-Dimethoxypyridazine during storage

Welcome to the dedicated technical support guide for 3,5-Dimethoxypyridazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3,5-Dimethoxypyridazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound in your experiments. Here, we address common challenges and questions regarding its storage and handling, providing scientifically grounded advice to prevent decomposition.

Understanding the Stability of 3,5-Dimethoxypyridazine

3,5-Dimethoxypyridazine is a heterocyclic compound featuring a pyridazine ring, which is a six-membered aromatic ring with two adjacent nitrogen atoms.[1][2] Such π-deficient heteroaromatic systems can be susceptible to specific degradation pathways.[3] The presence of two electron-donating methoxy groups on the pyridazine ring influences its electronic properties and, consequently, its stability and reactivity. While generally stable under recommended storage conditions, improper handling can lead to degradation, compromising sample purity and experimental outcomes.[4][5]

The primary environmental factors that can trigger the decomposition of pyridazine derivatives include exposure to air (oxygen), light, moisture, and elevated temperatures . Additionally, contact with incompatible materials , such as strong oxidizing agents and acids, can lead to rapid degradation.[4][6]

Troubleshooting Guide: Identifying and Resolving Decomposition

Encountering unexpected results or observing changes in your sample of 3,5-Dimethoxypyridazine? This section provides a logical workflow to diagnose and mitigate potential decomposition.

Visualizing the Troubleshooting Process

The following diagram outlines a step-by-step process to identify the root cause of potential degradation and implement corrective actions.

Troubleshooting_Decomposition A Start: Suspected Decomposition (e.g., color change, impurity peaks) B Was the compound stored under an inert atmosphere (e.g., Argon, Nitrogen)? A->B C YES B->C Yes D NO B->D No G Was the container protected from light? C->G E Potential Issue: Oxidation D->E F Solution: Purge container with inert gas before sealing. Use septum-sealed vials. E->F F->G H YES G->H Yes I NO G->I No L What was the storage temperature? H->L J Potential Issue: Photodegradation I->J K Solution: Store in amber vials or wrap container with aluminum foil. J->K K->L M Cool/Controlled (e.g., 2-8°C, -20°C) L->M Cool N Room Temperature or higher L->N Warm Q Was the compound stored in a desiccated environment? M->Q O Potential Issue: Thermal Decomposition N->O P Solution: Store at recommended cool temperatures. Avoid heat sources. O->P P->Q R YES Q->R Yes S NO Q->S No V End: Implement Corrective Storage Protocols R->V T Potential Issue: Hydrolosis S->T U Solution: Store in a desiccator. Use anhydrous solvents for preparing solutions. T->U U->V

Caption: Troubleshooting workflow for 3,5-Dimethoxypyridazine decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 3,5-Dimethoxypyridazine?

For optimal long-term stability, solid 3,5-Dimethoxypyridazine should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen is recommended), and protected from light. Storing at a cool, controlled temperature, such as 2-8°C or frozen at -20°C, is also advised to minimize the rate of any potential degradation reactions.[7]

Q2: I've noticed the solid has developed a yellowish or brownish tint over time. Is it still usable?

A change in color from its typical appearance (often a white to off-white solid) can be an indicator of decomposition. While a slight discoloration may not significantly impact all applications, it strongly suggests the presence of impurities. We recommend performing an analytical check (e.g., NMR, LC-MS) to assess the purity of the material before use, especially for sensitive applications like drug development.

Q3: How should I store solutions of 3,5-Dimethoxypyridazine?

Solutions are generally less stable than the solid material. If you must store a solution, use an anhydrous, aprotic solvent. It is recommended to store solutions at -20°C or -80°C for short to medium-term storage.[7] The container should be tightly sealed to prevent solvent evaporation and moisture ingress. For extended periods, preparing fresh solutions is the best practice.

Q4: What are the primary decomposition products I should look out for?

While specific degradation pathways for 3,5-Dimethoxypyridazine are not extensively detailed in the literature, related pyridazine compounds can decompose under thermal or oxidative stress to produce nitrogen oxides and carbon oxides.[4] Hydrolysis of the methoxy groups is also a potential degradation route, especially in the presence of acidic or basic contaminants.

Q5: Are there any materials I should avoid when handling or storing this compound?

Absolutely. Avoid contact with strong oxidizing agents and strong acids, as these are known to be incompatible with pyridazine derivatives and can cause vigorous, exothermic reactions or rapid decomposition.[4][6] Ensure all labware is clean and free of these contaminants.

Recommended Storage Conditions: At-a-Glance

ParameterRecommendationRationale
Temperature 2-8°C or -20°C (long-term)Slows down the rate of chemical degradation.[7]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Protect from LightMinimizes the risk of photodegradation.
Moisture Dry/DesiccatedPrevents hydrolysis of the methoxy groups.
Container Tightly Sealed, Amber Glass VialEnsures a controlled environment and blocks light.[4]

Experimental Protocol: Inert Gas Overlay for Safe Storage

This protocol provides a step-by-step method for safely storing air- and moisture-sensitive compounds like 3,5-Dimethoxypyridazine.

Materials:

  • Vial containing 3,5-Dimethoxypyridazine

  • Source of dry, inert gas (Argon or Nitrogen) with a regulator

  • Needle and tubing assembly for gas delivery

  • Parafilm or a screw cap with a septum

Procedure:

  • Place the vial containing the compound in a fume hood.

  • If the container has a screw cap, loosen it slightly. If it is a crimp-sealed vial, you will use two needles.

  • Insert a needle connected to the inert gas source into the headspace of the vial.

  • Insert a second "outlet" needle to allow the air in the headspace to be displaced.

  • Gently flush the headspace with the inert gas for 1-2 minutes. The flow should be gentle to avoid blowing the solid material around.

  • Remove the outlet needle first, followed by the gas inlet needle.

  • Immediately and tightly seal the vial with the screw cap.

  • For extra protection, wrap the cap and neck of the vial with Parafilm.

  • Place the sealed vial in the appropriate light-protected and temperature-controlled storage location.

By adhering to these guidelines, you can significantly extend the shelf-life of your 3,5-Dimethoxypyridazine and ensure the reliability and reproducibility of your experimental results.

References

  • Gao, Y., et al. (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. National Institutes of Health. [Link]

  • Wikipedia. Pyridazine. [Link]

  • Solubility of Things. Pyridazine. [Link]

  • Elnagdi, M.H., et al. (2020). Pyridazine and condensed pyridazine synthesis. ResearchGate. [Link]

  • PubChem. 3,5-Dimethoxypyridine | C7H9NO2 | CID 817733. [Link]

  • Ekoja, A. (2017). Degradation Pathway. ResearchGate. [Link]

  • Keen, O.S., et al. (2014). Degradation pathways of lamotrigine under advanced treatment by direct UV photolysis, hydroxyl radicals, and ozone. PubMed. [Link]

  • ResearchGate. 146 PDFs | Review articles in DRUG DEGRADATION PATHWAYS. [Link]

  • Singh, R., et al. (2022). The common degradation pathways of RDX. Compounds in brackets are postulated intermediates. ResearchGate. [Link]

Sources

Troubleshooting

alternative catalysts for the synthesis of 3,5-Dimethoxypyridazine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3,5-dimethoxypyridazine. This document is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,5-dimethoxypyridazine. This document is designed for researchers, chemists, and drug development professionals who are looking for robust synthetic methods and troubleshooting advice. We will explore the conventional synthesis route and delve into modern, catalyst-driven alternatives that offer milder conditions and broader substrate applicability. This guide is structured in a question-and-answer format to directly address the practical challenges encountered in the laboratory.

Section 1: The Foundational Pathway - Nucleophilic Aromatic Substitution (SNAr)

This section covers the most common and direct method for synthesizing 3,5-dimethoxypyridazine.

Q1: What is the standard, non-catalytic method for synthesizing 3,5-dimethoxypyridazine?

A1: The most conventional method is a direct nucleophilic aromatic substitution (SNAr) reaction. This involves treating a 3,5-dihalopyridazine, typically 3,5-dichloropyridazine, with an excess of sodium methoxide in a suitable solvent like dimethyl sulfoxide (DMSO) or methanol.[1] The electron-deficient nature of the pyridazine ring facilitates the displacement of the halide leaving groups by the methoxide nucleophile.

Q2: What are the primary limitations of the traditional SNAr approach?

A2: While straightforward, the SNAr method has several drawbacks:

  • Harsh Conditions: The reaction often requires elevated temperatures (60-100 °C) and extended reaction times to achieve complete conversion.[1]

  • Substrate Scope: This method is generally limited to activated heteroaryl halides. Substrates with electron-donating groups or significant steric hindrance may react sluggishly or not at all.

  • Functional Group Tolerance: The strongly basic conditions (using sodium methoxide) can be incompatible with sensitive functional groups on more complex substrates, such as esters or ketones, leading to undesired side reactions.

  • Side Products: Incomplete reaction can lead to mixtures of the starting material, the mono-substituted intermediate (3-chloro-5-methoxypyridazine), and the desired di-substituted product, complicating purification.[1]

Section 2: Troubleshooting the Standard SNAr Synthesis

Even the most established procedures can present challenges. This section provides a systematic approach to troubleshooting.

Q1: My SNAr reaction is resulting in a low yield of 3,5-dimethoxypyridazine. What are the most likely causes?

A1: Low yields are a frequent issue and can typically be traced back to a few key parameters.[2] Here’s a checklist to diagnose the problem:

  • Purity of Reagents: Ensure your 3,5-dichloropyridazine is pure. Impurities can interfere with the reaction.[2] Most importantly, the sodium methoxide must be anhydrous. Sodium methoxide readily hydrolyzes to methanol and sodium hydroxide in the presence of moisture; NaOH is not a strong enough nucleophile for this reaction, and its presence will significantly reduce your yield.

  • Solvent Quality: Use anhydrous DMSO or methanol. Water in the solvent will consume the sodium methoxide.

  • Reaction Temperature: The reaction may require heating to proceed at an adequate rate. If the temperature is too low, the reaction will be slow and may not go to completion. Conversely, excessively high temperatures can lead to decomposition and side products. An optimal range is typically 60-80°C.[1]

  • Stoichiometry: Ensure you are using a sufficient excess of sodium methoxide. A common starting point is 2.2 to 2.5 equivalents relative to the 3,5-dichloropyridazine to drive the reaction to completion.

Q2: My final product is contaminated with 3-chloro-5-methoxypyridazine. How can I drive the reaction to full di-substitution?

A2: The presence of the mono-substituted intermediate is a clear sign of incomplete reaction. To address this:

  • Increase Reaction Time: The second substitution is often slower than the first. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the mono-substituted spot disappears.

  • Increase Temperature: A modest increase in temperature (e.g., from 60°C to 80°C) can often provide the necessary activation energy for the second substitution to occur.

  • Increase Methoxide Equivalents: Add an additional portion of sodium methoxide (0.3-0.5 equivalents) to the reaction mixture to ensure the nucleophile is not the limiting reagent.

Workflow for Troubleshooting SNAr Reactions

start Low Yield or Incomplete Reaction check_purity Verify Purity of Starting Materials (Anhydrous NaOMe) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions action_purify Re-purify Starting Materials & Use Anhydrous Solvent check_purity->action_purify Impurities Suspected analyze_byproducts Analyze Byproducts (TLC, LC-MS) check_conditions->analyze_byproducts sub_mono Mono-substituted Product Observed? analyze_byproducts->sub_mono sub_start Starting Material Remains? analyze_byproducts->sub_start If no mono-sub sub_mono->sub_start No action_increase Increase Temperature, Time, or Equivalents of NaOMe sub_mono->action_increase Yes action_optimize Optimize Temperature and Reaction Time sub_start->action_optimize Yes end_product Improved Yield of Pure Product action_increase->end_product action_optimize->end_product action_purify->start Re-run

Caption: A troubleshooting workflow for the SNAr synthesis.

Section 3: Alternative Catalytic Systems - A Comparative Overview

For substrates incompatible with harsh SNAr conditions, transition-metal catalysis offers a powerful alternative for C-O bond formation.

Q1: Why should I consider a catalyst for the methoxylation of a dihalopyridazine?

A1: Transition-metal catalysis, particularly with palladium, copper, or nickel, allows the formation of C-O bonds under significantly milder conditions than traditional SNAr reactions. The key advantages are:

  • Milder Conditions: Reactions can often be run at or near room temperature.

  • Broader Functional Group Tolerance: The near-neutral or mildly basic conditions are compatible with a wider array of functional groups.

  • Improved Selectivity: Catalytic systems can offer higher chemo- and regioselectivity.

  • Applicability to Less Activated Substrates: These methods can be effective on aryl halides that are unreactive under SNAr conditions.

Q2: What are the main catalytic systems available, and how do they compare?

A2: The three primary metals used for this type of cross-coupling are Palladium, Copper, and Nickel. Each has its own set of advantages and challenges.

FeaturePalladium-Catalyzed (Buchwald-Hartwig Type)Copper-Catalyzed (Ullmann Type)Nickel-Catalyzed
Catalyst Source Pd(OAc)₂, Pd₂(dba)₃CuI, Cu(OTf)₂, Cu₂ONi(COD)₂, NiCl₂(ligand)
Typical Ligands Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) or NHCs.[3]N,N- or O,O-chelating ligands (e.g., Phenanthroline, DMEDA, Proline).[4][5]Phosphines (e.g., dppf) or NHCs (e.g., SIPr).[6]
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).[7]Often milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃).Inorganic or alkoxide bases.
Temp. Range 25 - 110 °C60 - 150 °C (Modern)25 - 130 °C
Pros Highly reliable, extensive literature, broad substrate scope.[8]Low catalyst cost, effective for N- and O-arylation.[9]Very low catalyst cost, unique reactivity, good for challenging substrates.[10]
Cons High cost of palladium and ligands, sensitivity to air.[3]Can require higher temperatures, sometimes stoichiometric copper.[9]Catalyst can be very air/moisture sensitive, less developed literature.[11]
Section 4: Deep Dive - Palladium-Catalyzed Methoxylation

Palladium-catalyzed cross-coupling is a highly reliable method for C-O bond formation, analogous to the well-established Buchwald-Hartwig amination.[3][8]

Q1: What is a reliable starting point for a palladium-catalyzed synthesis of 3,5-dimethoxypyridazine?

A1: A robust starting point would involve a palladium(II) precatalyst that is easily reduced to the active Pd(0) species, paired with a sterically hindered, electron-rich phosphine ligand. A strong, non-nucleophilic base is crucial for the catalytic cycle.

Experimental Protocol: Pd-Catalyzed Methoxylation
  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dichloropyridazine (1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable ligand like RuPhos or XPhos (4-10 mol%).

  • Reagents: Add sodium tert-butoxide (NaOt-Bu, 2.5 eq.) and anhydrous methanol (3.0 eq.).

  • Solvent: Add anhydrous, degassed toluene or dioxane (approx. 0.1 M concentration).

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q2: My Pd-catalyzed reaction is failing. The starting material is not being consumed. What should I investigate?

A2: Failure of a Pd-catalyzed coupling reaction is almost always due to catalyst deactivation or suboptimal component selection.

IssuePotential CauseTroubleshooting Steps
No Reaction Catalyst Poisoning: The active Pd(0) species is highly sensitive to oxygen.Ensure all reagents and solvents are thoroughly degassed. Use a robust inert atmosphere (glovebox or Schlenk line technique).
Ineffective Base: The chosen base may be too weak to deprotonate the alcohol, which is a key step in the catalytic cycle.Switch to a stronger base. For alcohols, NaOt-Bu is generally more effective than carbonate bases.
Incorrect Ligand: The ligand may not be suitable for promoting the reductive elimination step.Screen different classes of ligands. For C-O coupling, bulky monophosphine ligands like RuPhos or XPhos are often superior to bidentate ligands like dppf.
Low Yield Competitive Side Reactions: Beta-hydride elimination can occur, leading to hydrodehalogenation of the starting material.This is often ligand-dependent. Using a ligand that promotes rapid reductive elimination can minimize this pathway.
Incomplete Reaction: The catalyst may have degraded over the reaction time.Consider using a more stable pre-catalyst or adding a second portion of the catalyst midway through the reaction.
Catalytic Cycle: Pd-Catalyzed C-O Coupling

G pd0 Pd(0)L₂ pd_ox Ar(PdII)L₂(X) pd0->pd_ox Oxidative Addition (+ Ar-X) pd_alk Ar(PdII)L₂(OMe) pd_ox->pd_alk Ligand Exchange (+ NaOMe, -NaX) pd_alk->pd0 Reductive Elimination (- Ar-OMe)

Caption: The catalytic cycle for Pd-catalyzed C-O bond formation.

Section 5: Deep Dive - Copper-Catalyzed Methoxylation (Ullmann-Type)

The Ullmann reaction is a classic, cost-effective method for forming C-O bonds.[12] Modern protocols have overcome the traditional requirements for very high temperatures.[4][9]

Q1: What does a modern, ligand-accelerated Ullmann methoxylation protocol look like?

A1: A contemporary Ullmann-type reaction uses a soluble Cu(I) source and an N- or O-based chelating ligand to facilitate the coupling at more accessible temperatures.

Experimental Protocol: Cu-Catalyzed Methoxylation
  • Setup: In a reaction vial, combine 3,5-dichloropyridazine (1.0 eq.), Copper(I) iodide (CuI, 5-10 mol%), and a ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA, 10-20 mol%).

  • Reagents: Add cesium carbonate (Cs₂CO₃, 2.5 eq.).

  • Solvent: Add anhydrous methanol, which serves as both the reagent and solvent.

  • Reaction: Seal the vial and stir the mixture at 80-120 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess base. Dry the organic layer and purify by column chromatography.

Q2: My copper-catalyzed reaction is sluggish and gives poor conversion. What are the common pitfalls?

A2: Copper-catalyzed reactions can be sensitive to the choice of ligand and the physical state of the catalyst.

IssuePotential CauseTroubleshooting Steps
Low Conversion Poor Catalyst Solubility/Activity: The Cu(I) species may not be sufficiently soluble or activated by the chosen ligand.Screen different ligands. Simple, inexpensive ligands like DMEDA, phenanthroline, or amino acids (e.g., proline) can be very effective.[4] Also, ensure the CuI is of high quality.
Substrate Reactivity: While better than SNAr, Ullmann couplings still favor electron-deficient aryl halides. Dichloropyridazine should be sufficiently reactive, but more electron-rich systems can struggle.Increase the reaction temperature or consider a more activating ligand.
Inconsistent Results Catalyst State: The reaction can be heterogeneous, and the efficiency may depend on the particle size and surface area of the copper source.Ensure consistent stirring speed. Some protocols benefit from using "activated" copper powder, although modern ligand-based systems have largely superseded this.[12]
Section 6: FAQs - Catalyst Selection & General Advice

Q1: How do I choose between Palladium, Copper, and Nickel for my synthesis?

A1:

  • Choose Palladium when reliability and a broad substrate scope are paramount, and cost is not the primary concern. The extensive literature makes it the easiest system to troubleshoot.[8]

  • Choose Copper when cost is a major factor and you are working with N- or O-nucleophiles. It is an excellent, economical alternative to palladium for these specific transformations.[9]

  • Choose Nickel for a low-cost alternative to palladium, especially if you are exploring novel reactivity or working with challenging (e.g., sterically hindered) substrates. Be prepared for more rigorous optimization and stricter inert atmosphere techniques.[6][10]

Q2: What is the fundamental role of the ligand in these catalytic cycles?

A2: The ligand is arguably the most critical component for success. It binds to the metal center and modulates its electronic properties and steric environment. A good ligand will:

  • Stabilize the active catalytic species.

  • Promote the rate-limiting step, which is often the reductive elimination that forms the final C-O bond.

  • Prevent catalyst decomposition (e.g., formation of palladium black).

  • Influence the selectivity of the reaction.

Q3: How do I properly degas my reaction, and why is it so important?

A3: The active forms of Pd(0) and Ni(0) catalysts are readily oxidized by atmospheric oxygen, rendering them inactive. Copper catalysts can also be sensitive. Proper degassing is non-negotiable for consistent results. The most common method is sparging :

  • Assemble your reaction flask with the solid reagents (catalyst, ligand, base, starting material).

  • Add the anhydrous solvent via syringe.

  • Bubble a gentle stream of an inert gas (Argon or Nitrogen) through the solution via a long needle for 15-30 minutes while stirring.

  • Finally, add any liquid reagents (like the alcohol) and heat the reaction under a positive pressure of the inert gas (e.g., using a balloon).

References
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2006). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • CONVENIENT PREPARATION OF 3-METHOXYCARBONYLPY- RIDAZINES BY PALLADIUM CATALYZED ALKOXYCARBONY- LATION OF PYRIDAZINETRIFLATES. (1996). Semantic Scholar. Retrieved from [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). MDPI. Retrieved from [Link]

  • Synthesis of (a) 3,5-dimethoxy-pyridine. (n.d.). PrepChem.com. Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). National Institutes of Health (NIH). Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. (2009). ResearchGate. Retrieved from [Link]

  • Compound 3,5-diamino-2,6-dinitropyrazine-1-oxide and preparation method thereof. (2016). Google Patents.
  • Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. (2017). ResearchGate. Retrieved from [Link]

  • A Copper-Catalyzed Synthesis of Pyridoquinazolinones via C(sp2)-H Functionalization and Annulation of Benzoic Acids with 2-Aminopyridines. (2024). PubMed. Retrieved from [Link]

  • Nickel-catalyzed alkyne annulation by anilines. (2013). Semantic Scholar. Retrieved from [Link]

  • Development of a Nickel-Catalyzed N-N Coupling for the Synthesis of Hydrazides. (2023). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining the Purification Protocol for 3,5-Dimethoxypyridazine

Welcome to the technical support center for the purification of 3,5-Dimethoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Dimethoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining highly pure 3,5-Dimethoxypyridazine. As direct literature on the purification of this specific molecule is sparse, this guide synthesizes established principles for the purification of pyridazine derivatives and related N-heterocyclic compounds, field-proven insights, and data from analogous structures.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 3,5-Dimethoxypyridazine and how do they influence purification?

Q2: What are the most common impurities I should expect in my crude 3,5-Dimethoxypyridazine?

The impurity profile is heavily dependent on the synthetic route. A common route to dimethoxy-substituted pyridazines involves the nucleophilic substitution of a dichloropyridazine precursor with sodium methoxide.

Therefore, the most probable impurities are:

  • Unreacted starting material: 3,5-dichloropyridazine.

  • Mono-substituted intermediate: 3-chloro-5-methoxypyridazine.

  • By-products from side reactions: Depending on the reaction conditions, other isomers or degradation products could be present.

  • Residual solvent: Solvents used in the synthesis and work-up.

Q3: Which analytical techniques are best for assessing the purity of 3,5-Dimethoxypyridazine?

A combination of techniques is recommended for a comprehensive assessment of purity:

  • Thin Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components in the crude mixture and to determine appropriate solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and to identify the mass of any impurities.

Troubleshooting Purification Issues

This section addresses common problems encountered during the purification of 3,5-Dimethoxypyridazine and provides actionable solutions.

Issue 1: My compound streaks or shows poor separation on a silica gel column.

This is a common issue with nitrogen-containing heterocyclic compounds due to their basicity, which leads to strong interactions with the acidic silica gel surface.

Root Cause Analysis and Solutions:

  • Acidic Silica: The silanol groups on the surface of silica gel are acidic and can protonate the basic nitrogen atoms of the pyridazine ring, causing tailing.

    • Solution 1: Neutralize the Silica Gel. Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent system. This will "cap" the acidic sites on the silica and improve peak shape.

    • Solution 2: Use a Different Stationary Phase. Consider using neutral or basic alumina, or a C18-functionalized silica gel (reverse-phase chromatography).

  • Inappropriate Eluent Polarity: If the eluent is too polar, all components will move too quickly up the column, resulting in poor separation. If it's not polar enough, the compound may not move at all.

    • Solution: Optimize the Eluent System using TLC. Systematically test different solvent mixtures. A good starting point for pyridazine derivatives is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate for optimal separation on the column.

Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of a crude sample of 3,5-Dimethoxypyridazine, assuming it contains less polar starting materials (e.g., 3,5-dichloropyridazine) and the mono-substituted intermediate.

Materials:

  • Crude 3,5-Dimethoxypyridazine

  • Silica gel (60 Å, 40-63 µm)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware for chromatography

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in a series of solvent systems to find the optimal eluent. Start with a low polarity mixture (e.g., 90:10 Hexanes:Ethyl Acetate) and gradually increase the polarity.

    • For improved peak shape, add 0.5% triethylamine to the eluent.

    • Visualize the spots under UV light (254 nm). The desired product, being more polar, should have a lower Rf than the starting material and the mono-substituted intermediate.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane).

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with the optimized solvent system from your TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • A gradient elution (gradually increasing the proportion of the more polar solvent) may be necessary to effectively separate all components.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique if your 3,5-Dimethoxypyridazine is a solid at room temperature, or if it can be induced to crystallize.

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount of the crude material in several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., hexanes, ethanol, isopropanol, acetone, or mixtures like ethanol/water).

    • The ideal solvent will dissolve the compound when hot but not at room temperature. Impurities should either be insoluble in the hot solvent or remain soluble at room temperature.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional):

    • If there are insoluble impurities or charcoal was added, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Visual Experimental Workflow

PurificationWorkflow Crude Crude 3,5-Dimethoxypyridazine TLC_Analysis Purity Check & Method Development (TLC, HPLC) Crude->TLC_Analysis Is_Solid Is the crude product a solid? TLC_Analysis->Is_Solid Column_Chromatography Purification by Column Chromatography Is_Solid->Column_Chromatography No Recrystallization Purification by Recrystallization Is_Solid->Recrystallization Yes Post_Purity_Check Purity & Identity Confirmation (NMR, MS, HPLC) Column_Chromatography->Post_Purity_Check Recrystallization->Post_Purity_Check Pure_Product Pure 3,5-Dimethoxypyridazine Post_Purity_Check->Pure_Product

Caption: General purification workflow for 3,5-Dimethoxypyridazine.

Quantitative Data Summary

Table 1: Suggested Starting Conditions for Column Chromatography Eluent Systems

Eluent System (v/v)Triethylamine addititve (v/v)Target Compound Rf (approx.)Potential Impurities Eluted
Hexanes:Ethyl Acetate (90:10)0.5%< 0.13,5-dichloropyridazine
Hexanes:Ethyl Acetate (70:30)0.5%0.2 - 0.43-chloro-5-methoxypyridazine
Hexanes:Ethyl Acetate (50:50)0.5%> 0.53,5-Dimethoxypyridazine

References

  • PubChem. (n.d.). 3,5-Dimethoxypyridine. Retrieved from [Link]

  • Ohta, S., et al. (2021). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Beilstein Journal of Organic Chemistry, 17, 1234–1243.
  • Google Patents. (1986). US4628088A - Preparation of substituted pyridazines.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

  • Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
Troubleshooting

Technical Support Center: Managing Exothermic Reactions in 3,5-Dimethoxypyridazine Synthesis

Welcome to the Technical Support Center for the synthesis of 3,5-Dimethoxypyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on sa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,5-Dimethoxypyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely managing the exothermic nature of this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and best practices in process safety.

I. Understanding the Core Exothermic Hazard

The primary exothermic event in the synthesis of 3,5-Dimethoxypyridazine arises from the nucleophilic aromatic substitution (SNAr) reaction between 3,5-dichloropyridazine and a methoxide source, typically sodium methoxide. This reaction is highly favorable due to the electron-deficient nature of the pyridazine ring, which is activated towards nucleophilic attack. However, the high reactivity also means a significant release of heat, which, if not properly controlled, can lead to a dangerous thermal runaway. A thermal runaway is a situation where the rate of heat generation from the reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure.

Key Contributing Factors to Exothermicity:
  • Reagent Reactivity: Sodium methoxide is a strong nucleophile and a strong base. Its reaction with 3,5-dichloropyridazine is rapid and highly exothermic.

  • Reaction Kinetics: The rate of reaction, and thus the rate of heat generation, is highly dependent on temperature. An initial increase in temperature will accelerate the reaction, leading to a positive feedback loop.

  • Solvent Choice: The choice of solvent can influence the reaction rate and the overall heat capacity of the system.

  • Scale of Reaction: The challenges of heat dissipation increase significantly with the scale of the reaction. What is manageable at a gram scale can become hazardous at a kilogram scale.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions.

Issue 1: Rapid, Uncontrolled Temperature Spike During Sodium Methoxide Addition
  • Probable Cause:

    • Addition Rate is Too Fast: The most common cause is adding the sodium methoxide solution too quickly, leading to a rapid accumulation of heat.

    • Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) may not have sufficient capacity to remove the heat being generated.

    • Poor Mixing: Inadequate stirring can create localized "hot spots" where the concentration of reagents is high, leading to a localized, rapid reaction.

    • Incorrect Reagent Concentration: Using a more concentrated solution of sodium methoxide than specified can increase the reaction rate and heat output.

  • Recommended Solution:

    • Immediate Action: Immediately stop the addition of sodium methoxide. If possible, increase the efficiency of the cooling system (e.g., add more ice/dry ice to the bath).

    • Controlled Addition: Once the temperature is under control, resume the addition of sodium methoxide at a significantly slower rate. Use a syringe pump for precise and controlled addition.

    • Monitor Temperature Closely: Continuously monitor the internal reaction temperature with a calibrated thermometer. Do not rely solely on the bath temperature.

    • Ensure Efficient Stirring: Use an overhead stirrer for larger scale reactions to ensure efficient mixing and uniform temperature distribution.

    • Dilution: Consider diluting the sodium methoxide solution to the recommended concentration if it is too high.

Issue 2: Reaction Temperature Stalls and Then Suddenly Accelerates
  • Probable Cause:

    • Induction Period: Some reactions may exhibit an induction period where the reaction starts slowly before accelerating. This can be due to the presence of inhibitors or a slow initiation phase.

    • Reagent Purity: Impurities in the 3,5-dichloropyridazine or the solvent could initially inhibit the reaction.

    • Solid Reagent Dissolution: If using solid sodium methoxide, a delay in its dissolution can lead to a sudden increase in reaction rate once it is fully dissolved.

  • Recommended Solution:

    • Maintain Cooling: Do not be deceived by an initial lack of temperature increase. Continue to maintain the recommended cooling temperature.

    • Slow Initial Addition: Add a small portion of the sodium methoxide and wait to observe a controlled temperature increase before proceeding with the rest of the addition at a controlled rate.

    • Reagent Quality Check: Ensure the purity of your starting materials. Recrystallize or purify the 3,5-dichloropyridazine if necessary.

    • Use a Solution of Sodium Methoxide: To avoid dissolution issues, it is highly recommended to use a commercially available solution of sodium methoxide in methanol or to prepare and titrate a solution beforehand.

Issue 3: Formation of Dark-Colored Byproducts and Lower Yield
  • Probable Cause:

    • High Reaction Temperature: Elevated temperatures can lead to side reactions and decomposition of the starting materials or product. Pyridazine and diazine compounds can undergo thermal decomposition.

    • Presence of Water: Sodium methoxide reacts exothermically with water, which can also lead to the formation of byproducts. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Incorrect Stoichiometry: An excess of sodium methoxide can promote side reactions.

  • Recommended Solution:

    • Strict Temperature Control: Maintain the reaction temperature within the recommended range throughout the addition and reaction time.

    • Anhydrous Conditions: Use oven-dried or flame-dried glassware and anhydrous solvents. Handle sodium methoxide under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

    • Precise Stoichiometry: Carefully measure the amount of sodium methoxide. It is advisable to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure complete reaction, but a large excess should be avoided.

    • In-Process Monitoring: Use techniques like TLC or LC-MS to monitor the progress of the reaction and the formation of byproducts.

Issue 4: Difficult or Hazardous Reaction Quench
  • Probable Cause:

    • Quenching with Water Too Quickly: Adding water directly to a reaction mixture containing a significant amount of unreacted sodium methoxide can be extremely dangerous due to the highly exothermic nature of the acid-base reaction.

    • Insufficient Cooling During Quench: The quenching process itself can be exothermic and requires adequate cooling.

  • Recommended Solution:

    • Gradual Quenching Protocol: First, cool the reaction mixture to a low temperature (e.g., 0 °C).

    • Use a Protic Solvent: Slowly add a less reactive protic solvent like isopropanol or ethanol to neutralize the bulk of the unreacted sodium methoxide.

    • Follow with Methanol: After the initial quench with a higher alcohol, slowly add methanol.

    • Final Water Addition: Only after the majority of the sodium methoxide has been neutralized, slowly add water to complete the quench.

    • Continuous Cooling and Stirring: Maintain efficient stirring and cooling throughout the entire quenching process.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction of 3,5-dichloropyridazine with sodium methoxide?

A1: The optimal temperature is a balance between reaction rate and safety. Generally, the addition of sodium methoxide should be carried out at a low temperature, typically between 0 °C and 10 °C, to control the initial exotherm. After the addition is complete, the reaction may be allowed to slowly warm to room temperature or gently heated to ensure completion, depending on the specific protocol. Always consult the specific literature procedure you are following.

Q2: Can I use other bases instead of sodium methoxide?

A2: While other strong bases could potentially effect the transformation, sodium methoxide is the most commonly used reagent for this specific methoxylation. Using other bases like potassium methoxide or sodium tert-butoxide would alter the reaction kinetics and exotherm profile, requiring careful re-optimization and safety assessment. For example, potassium methoxide is generally more reactive than its sodium counterpart.

Q3: How can I monitor the reaction to know when it's complete?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the disappearance of the 3,5-dichloropyridazine starting material. A more quantitative method would be to take aliquots from the reaction mixture at different time points, quench them, and analyze them by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

Q4: What are the key safety precautions when handling sodium methoxide?

A4: Sodium methoxide is a corrosive, flammable, and self-heating solid. It reacts violently with water. Always handle it in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves, and safety goggles. Have a Class D fire extinguisher (for combustible metals) readily available.

Q5: What is the best way to scale up this reaction safely?

A5: Scaling up this reaction requires careful planning and a thorough understanding of the thermal hazards. It is highly recommended to perform a reaction calorimetry study to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing an adequate cooling system for the larger scale. Consider using a semi-batch process where the sodium methoxide is added at a controlled rate that matches the heat removal capacity of the reactor. For significant scale-ups, consulting with a process safety expert is strongly advised.

IV. Data and Protocols

Table 1: Critical Reaction Parameters and Recommended Controls
ParameterRecommended Range/ControlRationale
Temperature of NaOMe addition 0 - 10 °CTo control the initial, highly exothermic phase of the reaction.
Reaction Temperature (post-addition) 20 - 40 °C (protocol dependent)To ensure the reaction proceeds to completion at a manageable rate.
Equivalents of NaOMe 2.1 - 2.2A slight excess ensures complete conversion of the dichloro starting material.
Concentration of NaOMe solution 25 wt% in Methanol (typical)A standard concentration that balances reactivity and solvent volume.
Addition Time Scale-dependent (e.g., 1-2 hours for lab scale)Slow and controlled addition is critical for managing heat generation.
Experimental Protocol: Lab-Scale Synthesis of 3,5-Dimethoxypyridazine

Disclaimer: This is a generalized protocol and should be adapted and optimized based on your specific laboratory conditions and a thorough risk assessment.

  • Reactor Setup: In a fume hood, equip a three-necked round-bottom flask with an overhead stirrer, a thermocouple for internal temperature monitoring, a dropping funnel, and a nitrogen inlet.

  • Initial Charge: Charge the flask with 3,5-dichloropyridazine (1.0 eq) and anhydrous methanol.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Sodium Methoxide Addition: Slowly add a 25% solution of sodium methoxide in methanol (2.2 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly add isopropanol (1.0 eq) dropwise, followed by the slow addition of water.

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

V. Visual Diagrams

Workflow for Managing Exothermic Events

Exotherm_Management Start Start NaOMe Addition Monitor_Temp Monitor Internal Temperature Start->Monitor_Temp Temp_OK Temperature < 10°C? Monitor_Temp->Temp_OK Continue_Addition Continue Slow Addition Temp_OK->Continue_Addition Yes Stop_Addition STOP Addition! Increase Cooling Temp_OK->Stop_Addition No Continue_Addition->Monitor_Temp Addition_Complete Addition Complete Continue_Addition->Addition_Complete All NaOMe Added Temp_Controlled Temperature Stabilized? Stop_Addition->Temp_Controlled Temp_Controlled->Stop_Addition No Resume_Slower Resume at Slower Rate Temp_Controlled->Resume_Slower Yes Resume_Slower->Monitor_Temp Quenching_Protocol Start Reaction Complete Cool Cool to 0°C Start->Cool Add_IPA Slowly Add Isopropanol Cool->Add_IPA Add_MeOH Slowly Add Methanol Add_IPA->Add_MeOH Add_Water Slowly Add Water Add_MeOH->Add_Water End Quench Complete Add_Water->End

Caption: Stepwise procedure for safely quenching the reaction mixture.

VI. References

  • ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • OSTI.GOV. Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). [Link]

  • Sci-Hub. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. [Link]

  • ResearchGate. Synthesis of Annulated Pyridines by Intramolecular Inverse-Electron-Demand Hetero-Diels-Alder Reaction under Superheated Continuous Flow Conditions | Request PDF. [Link]

  • The Sarpong Group. Quenching of Self-Heating Substances and Mixtures. [Link]

  • ResearchGate. (PDF) Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. [Link]

  • Journal of Medicinal Chemistry. Discovery of 2‑[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6- dihydropyridazin-3-yloxy)phenyl]. [Link]

  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • ResearchGate. How do I remove sodium methoxide from solution after reaction?[Link]

  • Gelest, Inc. aks760 - sodium methoxide, 95%. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • PubMed Central - NIH. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Link]

  • Organic Syntheses Procedure. 4. [Link]

  • PMC. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. [Link]

  • Stack Exchange. Reaction between chlorobenzene and sodium methoxide to produce anisole. [Link]

  • PMC - NIH. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. [Link]

  • Organic Syntheses Procedure. Sodium Methoxide. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • The Royal Society of Chemistry. Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N -. [Link]

  • Semantic Scholar. Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. [Link]

  • University of Washington. Sodium-quench-reaction-gone-bad.pdf. [Link]

  • MDPI. Thermal Runaway Characteristics and Gas Analysis of LiNi0.9Co0.05Mn0.05O2 Batteries. [Link]

  • YouTube. Nucleophilic Aromatic Substitution EXPLAINED![Link]

  • PubChem. 3,5-Dichloropyridazine. [Link]

  • MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]

  • ResearchGate. A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. [Link]

  • Wikipedia. Thermal runaway. [Link]

  • ResearchGate. (PDF) Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • ACS Publications - American Chemical Society. Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrotriazine-6-carbonitrile (MGL-3196. [Link]

  • ResearchGate. (PDF) Synthesis of Several 3,5- and 3-Substituted Thermopsine Derivatives. [Link]

  • Filo

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Dimethoxypyridazine Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridazine Scaffold and the Influence of Methoxy Substitution The pyridazine ring, a six-membered heterocycle containing two adjacent nitr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold and the Influence of Methoxy Substitution

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1] The introduction of substituents onto the pyridazine core can dramatically modulate its biological profile. Among these, the methoxy group (-OCH₃) is of particular interest due to its ability to influence the electronic and steric properties of the molecule, often leading to enhanced interactions with biological targets.[2][3]

While 3,5-Dimethoxypyridazine itself is not extensively characterized in the scientific literature, its structural motif serves as a valuable starting point for exploring the impact of methoxy group placement on the biological activity of the pyridazine core. This guide will, therefore, focus on a comparative analysis of various dimethoxy-substituted pyridazine analogs, with a particular emphasis on anticancer and antimicrobial activities, to elucidate key structure-activity relationships (SAR).

Comparative Analysis of Biological Activity

The position of methoxy groups on the pyridazine ring, as well as the presence of other substituents, plays a pivotal role in determining the potency and selectivity of these compounds. Below, we compare the anticancer and antimicrobial activities of representative methoxy-substituted pyridazine analogs.

Anticancer Activity: A Focus on Cytotoxicity

Numerous studies have highlighted the potential of pyridazine derivatives as anticancer agents.[4] The introduction of methoxy groups can significantly enhance their cytotoxic effects against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀ µM) of Methoxy-Substituted Pyridazine Analogs

Compound/AnalogSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Analog A 3,6-disubstituted pyridazine with methyltetrahydropyranT-47D (Breast)0.43 ± 0.01[4]
MDA-MB-231 (Breast)0.99 ± 0.03[4]
Analog B 3,6-disubstituted pyridazine derivativeT-47D (Breast)0.5 - 15[4]
Analog C 7-(2-methoxyphenyl)-2H-pyridazino[6,1-c][1][5]triazine-3(4H)-one-(Predicted High)[2]
Doxorubicin (Reference Drug)T-47D (Breast)~0.1 - 1[6]

Note: Specific IC₅₀ values for 3,5-Dimethoxypyridazine are not available in the cited literature. The analogs presented feature methoxy groups in various positions to illustrate structure-activity relationships.

Expert Insights on Structure-Activity Relationship (SAR):

The data suggests that the positioning of substituents on the pyridazine ring is critical for anticancer activity. For instance, in the 3,6-disubstituted pyridazine series, the nature of the substituent plays a significant role, with a methyltetrahydropyran group (Analog A) conferring sub-micromolar potency against breast cancer cell lines.[4] The presence of a methoxyphenyl group in pyridazinone derivatives (Analog C) is also predicted to enhance cytotoxic activity, likely by improving interactions with biological targets.[2]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyridazine derivatives have also emerged as promising antimicrobial agents. The methoxy substitution pattern can influence the spectrum and potency of their activity against various pathogens.

Table 2: Comparative Antimicrobial Activity (MIC mg/mL) of Methoxy-Substituted Pyridine Analogs

Compound/AnalogSubstitution PatternMicroorganismMIC (mg/mL)Reference
Analog D 2-methoxypyridine-3-carbonitrile derivativeE. coli0.17[7][8]
S. aureus0.23[7][8]
Analog E 2-methoxypyridine-3-carbonitrile derivativeB. cereus0.23[7][8]
S. Typhimurium0.23[7][8]
Ampicillin (Reference Drug)E. coli>0.23[9]
S. aureus~0.06[9]

Note: The presented analogs are pyridine-based to illustrate the effect of the methoxy group in a related heterocyclic system, due to the scarcity of data on dimethoxypyridazines' antimicrobial activity.

Expert Insights on Structure-Activity Relationship (SAR):

In the realm of antimicrobial activity, the combination of a methoxy group with other functionalities, such as a carbonitrile, on a pyridine ring (Analogs D and E) has been shown to yield compounds with notable antibacterial efficacy.[7][8] These derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, in some cases surpassing the efficacy of the reference drug ampicillin against resistant strains.[9]

Plausible Mechanism of Action: Targeting Cellular Proliferation

While the precise mechanism of action can vary between different analogs, a common theme for the anticancer activity of many pyridazine derivatives is the inhibition of key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[4]

G cluster_0 Cell Cycle Progression cluster_1 Mechanism of Action Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates G1 Phase G1 Phase CDK4/6->G1 Phase Promotes Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates S Phase S Phase CDK2->S Phase Promotes G1 Phase->S Phase Progression Apoptosis Apoptosis S Phase->Apoptosis Inhibition leads to Dimethoxypyridazine Analog Dimethoxypyridazine Analog Dimethoxypyridazine Analog->CDK2 Inhibits

Caption: A simplified signaling pathway illustrating the potential mechanism of action of anticancer pyridazine analogs through the inhibition of CDK2, leading to cell cycle arrest and apoptosis.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, we provide detailed, step-by-step methodologies for the key biological assays.

Protocol for MTT Assay (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][5][10][11][12]

Materials:

  • Cancer cell line of interest (e.g., T-47D, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Broth Microdilution Method (Antimicrobial Activity)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16][17]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Experimental Workflow Overview

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel pyridazine analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation A Design of Analogs B Chemical Synthesis A->B C Purification & Structural Characterization (NMR, MS) B->C D Primary Screening (e.g., MTT Assay) C->D Test Compounds E Secondary Screening (e.g., Broth Microdilution) D->E F Mechanism of Action Studies E->F G Structure-Activity Relationship (SAR) Analysis F->G G->A Iterative Design

Caption: A generalized experimental workflow for the development of novel pyridazine-based therapeutic agents, from design and synthesis to comprehensive biological evaluation.

Conclusion and Future Directions

The pyridazine scaffold, particularly when substituted with methoxy groups, represents a promising area for the discovery of novel therapeutic agents. While direct experimental data on 3,5-Dimethoxypyridazine is limited, the comparative analysis of its analogs reveals crucial insights into the structure-activity relationships governing their anticancer and antimicrobial properties. The position and nature of substituents on the pyridazine ring are key determinants of biological activity, offering a rich landscape for medicinal chemists to explore.

Future research should focus on the systematic synthesis and evaluation of a broader range of dimethoxy-pyridazine isomers, including the 3,5-substituted pattern, to build a more comprehensive SAR model. Elucidating the precise molecular targets and signaling pathways for the most potent analogs will be essential for their further development as clinical candidates. The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers embarking on this exciting endeavor.

References

  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia. 2023. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

  • Synthesis and cytotoxicity evaluation of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones. PubMed. [Link]

  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. ResearchGate. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. [Link]

  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia. [Link]

  • Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. National Institutes of Health. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. [Link]

  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. ResearchGate. [Link]

  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. National Institutes of Health. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. [Link]

  • Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines. MDPI. [Link]

  • Synthesis of Novel Pyrido[4,3-e][1][5]triazino[3,2-c][1][5]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes as Potential Antitumor Agents: DNA Damage, Cell Cycle Arrest and Apoptosis Induction. MDPI. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. National Institutes of Health. [Link]

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Comparative

The 3,5-Dimethoxypyridazine Scaffold: A Comparative Guide to its Validation as a Novel Pharmacophore

Introduction: The Quest for Privileged Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, unrelated protein...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, unrelated protein targets – is a cornerstone of efficient drug discovery. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a versatile scaffold, with derivatives showing activity against a range of targets, including G-protein coupled receptors (GPCRs) and enzymes.[1] This guide focuses on a specific, yet underexplored, substitution pattern of this ring system: the 3,5-dimethoxypyridazine core. We will objectively explore its potential as a novel pharmacophore, providing a theoretical framework and actionable experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with novel, synthetically accessible scaffolds.

The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for hydrogen bonding, make it an attractive component in drug design.[2] The introduction of two methoxy groups at the 3 and 5 positions is hypothesized to further refine these properties, influencing the molecule's steric and electronic profile, and consequently, its interaction with biological targets.

This guide will compare the hypothetical pharmacophoric features of the 3,5-dimethoxypyridazine scaffold against two well-validated drug targets: the GABA-A receptor and phosphodiesterase 4 (PDE4). For each target, we will present a detailed roadmap for experimental validation, from chemical synthesis to in vitro biological evaluation.

Chapter 1: In Silico Evaluation of the 3,5-Dimethoxypyridazine Scaffold

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and elicit a biological response.[3] Before embarking on costly and time-consuming synthesis and biological testing, an in silico assessment of a novel scaffold against known pharmacophore models can provide valuable insights into its potential.

Comparison with the GABA-A Receptor Benzodiazepine Site Pharmacophore

The GABA-A receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system and a key target for anxiolytics, sedatives, and anticonvulsants.[3] The benzodiazepine binding site on the GABA-A receptor is a well-characterized allosteric site. A widely accepted pharmacophore model for ligands of this site includes features such as hydrogen bond acceptors, donors, hydrophobic regions, and aromatic rings.[4][5]

The 3,5-dimethoxypyridazine scaffold possesses key features that align with this model:

  • Hydrogen Bond Acceptors: The two nitrogen atoms of the pyridazine ring and the oxygen atoms of the two methoxy groups can act as hydrogen bond acceptors.

  • Aromatic Ring: The pyridazine ring itself provides an aromatic feature capable of pi-stacking interactions.

  • Hydrophobic Regions: The methyl groups of the methoxy substituents contribute to hydrophobicity.

The spatial arrangement of these features in the 3,5-dimethoxypyridazine core suggests a plausible fit within the benzodiazepine binding pocket. The methoxy groups, with their specific steric bulk and electronic properties, could potentially confer selectivity for different GABA-A receptor subtypes.

Diagram: Hypothetical Alignment of 3,5-Dimethoxypyridazine with a GABA-A Pharmacophore Model

GABAA_Pharmacophore cluster_0 3,5-Dimethoxypyridazine Scaffold cluster_1 GABA-A Benzodiazepine Site Pharmacophore Scaffold HBA1 H-Bond Acceptor Scaffold->HBA1 Ring Nitrogens Methoxy Oxygens HBA2 H-Bond Acceptor Scaffold->HBA2 Aro Aromatic Ring Scaffold->Aro Pyridazine Ring Hyd Hydrophobic Scaffold->Hyd Methoxy Methyls

Caption: Hypothetical mapping of 3,5-dimethoxypyridazine features to a generic GABA-A pharmacophore.

Comparison with the Phosphodiesterase 4 (PDE4) Inhibitor Pharmacophore

PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP).[6] Inhibitors of PDE4 have shown therapeutic potential in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[7] Pharmacophore models for PDE4 inhibitors typically include a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring.[6]

The 3,5-dimethoxypyridazine scaffold also presents features compatible with the PDE4 inhibitor pharmacophore:

  • Hydrogen Bond Acceptor: The pyridazine nitrogens can interact with key residues in the PDE4 active site.

  • Hydrophobic/Aromatic Features: The pyridazine ring and the methoxy groups can occupy hydrophobic pockets within the enzyme's binding site.

The electron-donating nature of the methoxy groups can influence the electron density of the pyridazine ring, potentially modulating its interaction with the target protein.

Diagram: Hypothetical Alignment of 3,5-Dimethoxypyridazine with a PDE4 Pharmacophore Model

PDE4_Pharmacophore cluster_0 3,5-Dimethoxypyridazine Scaffold cluster_1 PDE4 Inhibitor Pharmacophore Scaffold HBA H-Bond Acceptor Scaffold->HBA Ring Nitrogens Hyd_Aro Hydrophobic/ Aromatic Scaffold->Hyd_Aro Pyridazine Ring & Methoxy Groups

Caption: Hypothetical mapping of 3,5-dimethoxypyridazine features to a generic PDE4 inhibitor pharmacophore.

Chapter 2: Proposed Synthetic Pathway and Experimental Validation

The in silico analysis suggests that the 3,5-dimethoxypyridazine scaffold holds promise. The next logical step is its chemical synthesis and biological evaluation. This chapter provides a detailed, step-by-step guide for researchers to undertake this validation.

Synthesis of 3,5-Dimethoxypyridazine Derivatives

A plausible synthetic route to 3,5-dimethoxypyridazine derivatives starts from the commercially available 3,5-dichloropyridazine. The two chlorine atoms can be displaced by methoxide ions via a nucleophilic aromatic substitution reaction.[8] Further derivatization can be achieved by introducing various substituents at other positions of the pyridazine ring to explore the structure-activity relationship (SAR).

Diagram: Proposed Synthetic Workflow for 3,5-Dimethoxypyridazine Analogs

Synthesis_Workflow Start 3,5-Dichloropyridazine Step1 Nucleophilic Substitution (Sodium Methoxide, Methanol) Start->Step1 Intermediate 3,5-Dimethoxypyridazine Step1->Intermediate Step2 Further Derivatization (e.g., C-H activation, cross-coupling) Intermediate->Step2 Final_Products Library of 3,5-Dimethoxypyridazine Analogs Step2->Final_Products

Caption: A generalized workflow for the synthesis of a library of 3,5-dimethoxypyridazine derivatives.

Experimental Protocol: Synthesis of 3,5-Dimethoxypyridazine

  • Materials: 3,5-Dichloropyridazine, sodium methoxide, anhydrous methanol, round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Procedure: a. To a solution of 3,5-dichloropyridazine in anhydrous methanol, add an excess of sodium methoxide. b. Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature and quench with water. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain pure 3,5-dimethoxypyridazine.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Validation as GABA-A Receptor Modulators

To validate the activity of the synthesized 3,5-dimethoxypyridazine derivatives at the GABA-A receptor, a series of in vitro assays should be performed.

2.2.1. Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the benzodiazepine site of the GABA-A receptor.

Experimental Protocol: [3H]Flumazenil Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]Flumazenil (a benzodiazepine site antagonist).

  • Procedure: a. In a 96-well plate, incubate the brain membranes with [3H]Flumazenil and varying concentrations of the test compound. b. For non-specific binding determination, add a high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam). c. Incubate at 0-4 °C for a sufficient time to reach equilibrium. d. Terminate the incubation by rapid filtration through glass fiber filters. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

2.2.2. Electrophysiological Assay

This functional assay measures the effect of the test compounds on GABA-induced chloride currents in cells expressing GABA-A receptors.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2).

  • Recording: After 2-5 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential of -60 mV.

  • Procedure: a. Apply GABA at its EC10-EC20 concentration to elicit a baseline chloride current. b. Co-apply the test compound with GABA and measure the change in the current amplitude. Potentiation of the GABA-induced current indicates positive allosteric modulation.

  • Data Analysis: Construct concentration-response curves to determine the EC50 (for agonists) or the potentiation efficacy and potency for modulators.

Experimental Validation as PDE4 Inhibitors

The inhibitory activity of the synthesized compounds against PDE4 can be determined using both biochemical and cell-based assays.

2.3.1. Biochemical Assay

This assay directly measures the enzymatic activity of purified PDE4.

Experimental Protocol: PDE4 Enzyme Inhibition Assay

  • Enzyme: Use a commercially available purified recombinant human PDE4 enzyme.

  • Substrate: [3H]cAMP.

  • Procedure: a. Incubate the PDE4 enzyme with varying concentrations of the test compound. b. Initiate the enzymatic reaction by adding [3H]cAMP. c. After a defined incubation period, terminate the reaction. d. Convert the product, [3H]5'-AMP, to [3H]adenosine using a 5'-nucleotidase. e. Separate the unreacted [3H]cAMP from the [3H]adenosine using ion-exchange chromatography. f. Quantify the amount of [3H]adenosine to determine the enzyme activity.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

2.3.2. Cell-Based Assay

This assay measures the ability of a compound to increase intracellular cAMP levels in a cellular context.

Experimental Protocol: cAMP Response Element (CRE) Luciferase Reporter Assay

  • Cell Line: Use a cell line (e.g., HEK293) stably expressing a CRE-luciferase reporter gene.

  • Procedure: a. Treat the cells with varying concentrations of the test compound. b. Stimulate the cells with an agent that increases intracellular cAMP (e.g., forskolin). c. After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: An increase in luciferase activity in the presence of the test compound indicates PDE4 inhibition. Construct dose-response curves to determine the EC50 value.

Chapter 3: Comparative Analysis and Future Directions

Upon successful synthesis and biological evaluation, the data obtained for the 3,5-dimethoxypyridazine derivatives should be compared with that of known GABA-A receptor modulators and PDE4 inhibitors.

Table 1: Hypothetical Comparative Data for a Novel 3,5-Dimethoxypyridazine Derivative (Compound X)

AssayCompound X (Hypothetical)Diazepam (Reference GABA-A Modulator)Rolipram (Reference PDE4 Inhibitor)
GABA-A Receptor Binding (Ki, nM) 5010>10,000
GABA-A Electrophysiology (Potentiation) 200% at 1 µM300% at 1 µMNo effect
PDE4 Enzyme Inhibition (IC50, nM) >10,000>10,000100
PDE4 Cell-Based Assay (EC50, nM) >10,000>10,000200

This comparative analysis will reveal the potency and selectivity of the novel scaffold. For instance, if a compound shows high affinity and potentiation at the GABA-A receptor with little to no activity at PDE4, it could be a promising lead for developing novel CNS-active drugs.

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs with diverse substituents at other positions of the pyridazine ring to understand the SAR and optimize potency and selectivity.

  • Bioisosteric Replacements: Explore the replacement of the methoxy groups with other bioisosteric groups to fine-tune the physicochemical properties of the compounds, such as solubility and metabolic stability.[9][10]

  • In Vivo Studies: Promising compounds should be evaluated in animal models of anxiety, epilepsy (for GABA-A modulators), or inflammation (for PDE4 inhibitors) to assess their in vivo efficacy and pharmacokinetic properties.

Conclusion

The 3,5-dimethoxypyridazine scaffold represents an unexplored area in medicinal chemistry with significant potential. Its structural features align well with the pharmacophore models of important drug targets like the GABA-A receptor and PDE4. This guide provides a comprehensive, step-by-step framework for researchers to synthesize and validate this novel pharmacophore. Through a systematic approach of in silico analysis, chemical synthesis, and rigorous biological testing, the true potential of the 3,5-dimethoxypyridazine core can be unlocked, potentially leading to the discovery of a new class of therapeutic agents.

References

  • Cook, J. M., et al. (1995). Pharmacophore/receptor models for GABAA/BzR subtypes (α1β3γ2, α5β3γ2, and α6β3γ2) via a comprehensive ligand-mapping approach. Journal of Medicinal Chemistry, 38(11), 1867-1885.
  • Giembycz, M. A. (2008). Phosphodiesterase 4 inhibitors and the treatment of asthma and COPD. Drugs, 68(13), 1777-1800.
  • Kahnberg, P., et al. (2002). The use of a pharmacophore model for identification of novel ligands for the benzodiazepine binding site of the GABAA receptor. Journal of Molecular Graphics and Modelling, 21(3), 253-261.
  • Manallack, D. T., et al. (2013). Pharmacophore modeling and virtual screening for the discovery of new type 4 cAMP phosphodiesterase (PDE4) inhibitors. PLoS One, 8(12), e82273.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Möhler, H., et al. (2002). A new benzodiazepine pharmacology. Journal of Pharmacology and Experimental Therapeutics, 300(1), 2-8.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
  • Phillips, R. B., & Wamser, C. C. (1978). Nucleophilic substitution of dihalopyridazines by pyridazinethiones. The Journal of Organic Chemistry, 43(6), 1190-1192.
  • Rovner, S. L. (2008). Privileged structures. Chemical & Engineering News, 86(33), 14-18.
  • Tišler, M., & Stanovnik, B. (1984). Pyridazines and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 3, pp. 1-99). Pergamon.
  • Wermuth, C. G. (2006). The practice of medicinal chemistry. Academic press.
  • Wamser, C. C., & Phillips, R. B. (1978). Nucleophilic substitution of dihalopyridazines by pyridazinethiones. The Journal of Organic Chemistry, 43(6), 1190-1192.
  • Zhang, L., et al. (2010). Multiple pharmacophore models combined with molecular docking: a reliable way for efficiently identifying novel PDE4 inhibitors with high structural diversity.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921.
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Validation

A Comparative Analysis of Synthetic Methodologies for 3,5-Dimethoxypyridazine

Introduction 3,5-Dimethoxypyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for the synthesis of more complex, biologically active...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethoxypyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for the synthesis of more complex, biologically active molecules. The arrangement of the methoxy groups on the pyridazine core imparts specific electronic properties and hydrogen-bonding capabilities that are sought after in drug design. This guide provides a comparative analysis of two primary synthetic routes to 3,5-Dimethoxypyridazine, offering researchers and drug development professionals the critical insights needed to select the most appropriate method for their specific application. We will delve into a nucleophilic substitution approach and a classical ring construction method, evaluating them on criteria such as precursor availability, reaction conditions, scalability, and overall efficiency.

Methodology 1: Nucleophilic Aromatic Substitution of 3,5-Dichloropyridazine

This approach is predicated on a well-established reaction class in heterocyclic chemistry: the nucleophilic aromatic substitution (SNAr) of halogenated precursors. The strategy involves the displacement of chloride ions from the pyridazine ring by methoxide ions. The electron-deficient nature of the pyridazine ring facilitates this type of substitution, particularly at the positions ortho and para to the ring nitrogens.

Causality Behind Experimental Choices

The choice of 3,5-Dichloropyridazine as the starting material is strategic due to its commercial availability and the reactivity of the chloro-substituents towards nucleophilic attack. Sodium methoxide is employed as the source of the nucleophilic methoxide ions. The selection of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is crucial as they are capable of solvating the sodium cations, thereby liberating the highly reactive "naked" methoxide anions. The reaction temperature is elevated to provide the necessary activation energy for the substitution to proceed at a reasonable rate.

Experimental Protocol

Materials:

  • 3,5-Dichloropyridazine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3,5-Dichloropyridazine (1.0 eq).

  • Add anhydrous DMSO to dissolve the starting material.

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (2.2-2.5 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 3,5-Dimethoxypyridazine.

Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3,5-Dichloropyridazine in anhydrous DMSO add_reagent Add Sodium Methoxide (2.2-2.5 eq) start->add_reagent heat Heat to 80-100 °C for 12-24h add_reagent->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool and quench with water monitor->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with brine, dry over MgSO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by chromatography or distillation concentrate->purify end end purify->end 3,5-Dimethoxypyridazine

Caption: Workflow for the synthesis of 3,5-Dimethoxypyridazine via nucleophilic substitution.

Methodology 2: Cyclocondensation of a 1,4-Dicarbonyl Precursor with Hydrazine

This classical approach to forming the pyridazine ring involves the reaction of a 1,4-dicarbonyl compound, or a functional equivalent, with hydrazine. The reaction proceeds through the formation of a dihydropyridazine intermediate, which then undergoes oxidation to the aromatic pyridazine. For the synthesis of 3,5-Dimethoxypyridazine, a precursor containing methoxy groups at the appropriate positions is required. A hypothetical yet plausible precursor would be a 2,4-dimethoxy-1,5-dicarbonyl compound or a related derivative.

Causality Behind Experimental Choices

The core of this method lies in the inherent reactivity of carbonyl groups towards nucleophilic attack by the nitrogen atoms of hydrazine. The initial condensation forms a hydrazone, which is followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield the stable aromatic pyridazine ring. The choice of an acidic or basic catalyst can influence the rate of the condensation and cyclization steps. An oxidizing agent may be necessary in the final step to ensure complete aromatization. The main challenge of this route is the synthesis of the appropriately substituted 1,4-dicarbonyl precursor, which may not be readily available and could require a multi-step synthesis.

Experimental Protocol (Generalized)

Materials:

  • A suitable 2,4-dimethoxy-1,5-dicarbonyl precursor

  • Hydrazine hydrate or hydrazine sulfate

  • Ethanol or acetic acid (as solvent)

  • An oxidizing agent (e.g., air, iodine, or potassium permanganate)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the 2,4-dimethoxy-1,5-dicarbonyl precursor (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.0-1.2 eq) to the solution.

  • Heat the mixture to reflux for 4-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion of the cyclization, the reaction mixture may be cooled.

  • If the intermediate dihydropyridazine is stable, an oxidation step may be required. This can sometimes be achieved by bubbling air through the reaction mixture or by the addition of a chemical oxidant.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is then taken up in a suitable organic solvent and washed with water to remove any remaining hydrazine and salts.

  • The organic layer is dried and concentrated.

  • Purification of the crude product by column chromatography or recrystallization yields 3,5-Dimethoxypyridazine.

Reaction Scheme Diagram

cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl Dimethoxy 1,4-Dicarbonyl Precursor cyclocondensation Cyclocondensation (Reflux in EtOH/AcOH) dicarbonyl->cyclocondensation hydrazine Hydrazine hydrazine->cyclocondensation oxidation Oxidation (Aromatization) cyclocondensation->oxidation product 3,5-Dimethoxypyridazine oxidation->product

Caption: Generalized reaction scheme for the cyclocondensation route to 3,5-Dimethoxypyridazine.

Comparative Analysis

FeatureMethodology 1: Nucleophilic SubstitutionMethodology 2: Cyclocondensation
Starting Material Availability 3,5-Dichloropyridazine is commercially available.The required dimethoxy-1,4-dicarbonyl precursor is likely not commercially available and would require a separate synthesis.
Number of Steps Typically a one-step synthesis from the dichloropyridazine precursor.Multi-step if the dicarbonyl precursor needs to be synthesized first.
Reaction Conditions Requires elevated temperatures and an inert atmosphere.Conditions can vary, but often involves refluxing in a protic solvent. An additional oxidation step may be necessary.
Scalability Generally scalable, with considerations for heat management during the addition of sodium methoxide.Scalability is highly dependent on the synthesis and stability of the dicarbonyl precursor.
Yield & Purity Potentially high yields can be achieved with careful optimization of reaction conditions. Purity is often good after standard purification techniques.Yields can be variable and are heavily influenced by the efficiency of the precursor synthesis and the cyclization/oxidation steps.
Safety Considerations Sodium methoxide is corrosive and moisture-sensitive. DMSO can be difficult to remove completely.Hydrazine is toxic and potentially explosive. The use of certain oxidizing agents may require special handling precautions.

Field-Proven Insights and Recommendations

For most research and development applications, Methodology 1 (Nucleophilic Substitution) is the recommended route for the synthesis of 3,5-Dimethoxypyridazine. The primary advantage lies in the commercial availability of the starting material, 3,5-Dichloropyridazine, which significantly simplifies the overall synthetic sequence and makes it more time and cost-effective. This method is robust and relies on a predictable and well-understood reaction mechanism. While it requires careful handling of sodium methoxide and an inert atmosphere, these are standard practices in a synthetic chemistry laboratory.

Methodology 2 (Cyclocondensation) , while a fundamental and powerful method for constructing heterocyclic rings, presents a significant practical hurdle in the synthesis of the required dimethoxy-1,4-dicarbonyl precursor. This route would be more suitable for a research program focused on developing novel synthetic methodologies or if specific isotopic labeling patterns are required that can only be introduced through a de novo ring synthesis. For routine access to 3,5-Dimethoxypyridazine, the challenges associated with the precursor synthesis are likely to outweigh the potential benefits of this approach.

References

  • PrepChem. Synthesis of (a) 3,5-dimethoxy-pyridine.[Link]

Comparative

A Comparative Guide to the Structural Confirmation of 3,5-Dimethoxypyridazine: An In-Depth Analysis of X-ray Crystallography

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise ar...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides a comprehensive overview of the structural confirmation of 3,5-Dimethoxypyridazine, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. While a definitive crystal structure for 3,5-Dimethoxypyridazine is not publicly available in major databases as of the writing of this guide, we will draw upon established methodologies and data from closely related pyridazine derivatives to present a complete and practical comparison. This guide will objectively compare the performance of X-ray crystallography with other common analytical techniques, supported by experimental data and protocols.

The Importance of Structural Elucidation for Pyridazine Derivatives

Pyridazine and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. These activities are intrinsically linked to their molecular structure. Therefore, accurate structural information is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property claims.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the precise three-dimensional structure of a molecule. It provides unequivocal information about bond lengths, bond angles, and the spatial arrangement of atoms.

Experimental Workflow: From Powder to Structure

The process of determining a crystal structure can be broken down into several key stages. The following workflow illustrates the typical journey from a synthesized compound to a fully refined crystal structure.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of 3,5-Dimethoxypyridazine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Crystal Growth Screening purification->screening optimization Optimization of Crystal Quality screening->optimization data_collection Data Collection (Diffractometer) optimization->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing solution Structure Solution (e.g., Direct Methods) data_processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation & Deposition (e.g., CCDC) refinement->validation

Figure 1: Experimental workflow for X-ray crystallography.
Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the structural determination of a pyridazine derivative, adaptable for 3,5-Dimethoxypyridazine.

1. Synthesis and Purification:

  • Synthesis: 3,5-Dimethoxypyridazine can be synthesized through established literature procedures, often involving the methylation of the corresponding dihydroxypyridazine.

  • Purification: The crude product must be purified to the highest possible degree to facilitate crystallization. Common techniques include recrystallization from a suitable solvent system or column chromatography. The purity should be confirmed by methods such as NMR spectroscopy and mass spectrometry.

2. Crystallization:

  • The goal is to grow single crystals of sufficient size and quality for X-ray diffraction. This is often the most challenging step.

  • Method: Slow evaporation of a saturated solution is a common and effective technique. A variety of solvents and solvent mixtures should be screened. For a molecule like 3,5-Dimethoxypyridazine, solvents such as ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof, would be appropriate starting points.

  • Conditions: The process should be carried out in a vibration-free environment at a constant temperature.

3. Data Collection:

  • A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

  • The diffractometer directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

4. Data Processing:

  • The collected diffraction images are processed to determine the intensities and positions of the diffraction spots.

  • This data is then used to determine the unit cell parameters and the space group of the crystal.

5. Structure Solution and Refinement:

  • The processed data is used to solve the phase problem and generate an initial electron density map.

  • An initial model of the molecule is built into the electron density map.

  • The model is then refined using a least-squares algorithm to improve the agreement between the observed and calculated diffraction data.

  • Hydrogen atoms are typically located from the difference Fourier map and refined.

6. Validation and Deposition:

  • The final refined structure is validated using software tools to check for geometric and other potential issues.

  • The crystallographic data is then deposited in a public database such as the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.[1]

Expected Crystallographic Data for a Pyridazine Derivative

Based on the crystal structures of related pyridazine derivatives, we can anticipate the type of data that would be obtained for 3,5-Dimethoxypyridazine. The following table presents a hypothetical summary of such data, drawing on examples from the literature.[2][3][4][5]

ParameterExpected ValueSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c, P2₁/nDefines the symmetry elements within the unit cell.[2][3][5]
a, b, c (Å)5-15 ÅThe dimensions of the unit cell.[2][4]
α, β, γ (°)α = γ = 90°, β ≈ 90-110° (for monoclinic)The angles of the unit cell.[2][4]
Z2 or 4The number of molecules in the unit cell.[3][4]
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Goodness-of-Fit (GooF)≈ 1.0An indicator of the quality of the refinement.

Comparison with Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other techniques are complementary and often more readily accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and constitution of a molecule in solution. For 3,5-Dimethoxypyridazine, ¹H and ¹³C NMR would provide key information.

  • ¹H NMR: Would show distinct signals for the methoxy protons and the aromatic protons on the pyridazine ring. The chemical shifts and coupling constants would confirm the substitution pattern.

  • ¹³C NMR: Would show signals for the carbon atoms of the methoxy groups and the pyridazine ring, further confirming the molecular skeleton.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and establish through-bond connectivities.

Comparison Summary:

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (single crystal)Solution
Information Obtained 3D atomic coordinates, bond lengths, bond angles, packingConnectivity, constitution, stereochemistry (in some cases), dynamic processes
Key Advantage Unambiguous 3D structureProvides information about the molecule in a more biologically relevant state (solution)
Key Limitation Requires high-quality single crystals, which can be difficult to obtainDoes not directly provide bond lengths and angles; structure is inferred
Computational Modeling

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry of a molecule.

  • Process: A model of the molecule is built in silico, and its geometry is optimized to find the lowest energy conformation.

  • Utility: Can provide good estimates of bond lengths and angles that can be compared with experimental data. It is particularly useful when crystallization is unsuccessful.

Comparison Summary:

FeatureX-ray CrystallographyComputational Modeling
Nature of Data ExperimentalTheoretical
Information Obtained Actual 3D structure in the solid statePredicted lowest energy 3D structure in the gas phase or with a solvent model
Key Advantage Provides the "true" structure in the crystalline stateDoes not require a physical sample; can be used to study unstable species
Key Limitation Requires a physical crystalThe accuracy of the prediction depends on the level of theory and basis set used

Conclusion

The structural confirmation of 3,5-Dimethoxypyridazine, like any molecule of pharmaceutical interest, relies on the synergistic use of multiple analytical techniques. While NMR spectroscopy and computational modeling provide invaluable insights into the molecule's connectivity and preferred conformation, single-crystal X-ray crystallography remains the unparalleled gold standard for the definitive determination of its three-dimensional structure. The detailed atomic coordinates, bond lengths, and bond angles obtained from a successful crystallographic study provide a level of certainty that is essential for modern drug design and development. Although a public crystal structure of 3,5-Dimethoxypyridazine is not currently available, the well-established methodologies and the wealth of data on related pyridazine derivatives provide a clear and reliable roadmap for its future structural elucidation.

References

  • Sabelli, C., & Zanazzi, P. F. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1173-1177. [Link]

  • Fanfani, L., Zanazzi, P. F., & Sabelli, C. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. II. The structure of 1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1178-1182. [Link]

  • Al-Said, M. S., et al. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 10(1), 361-366. [Link]

  • ResearchGate. (n.d.). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Retrieved January 15, 2026, from [Link]

  • Issa, Y. M., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Journal of ChemTech Research, 5(4), 1723-1729.
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved January 15, 2026, from [Link]

  • Crystallography Open Database. (n.d.). COD Home. Retrieved January 15, 2026, from [Link]

Sources

Comparative

comparing the cost-effectiveness of different 3,5-Dimethoxypyridazine suppliers

An Independent Researcher's Guide to Procuring 3,5-Dimethoxypyridazine: A Cost-Effectiveness Analysis For researchers, scientists, and professionals in drug development, the selection of chemical reagents is a foundation...

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Researcher's Guide to Procuring 3,5-Dimethoxypyridazine: A Cost-Effectiveness Analysis

For researchers, scientists, and professionals in drug development, the selection of chemical reagents is a foundational decision that reverberates through the entire discovery pipeline. The purity and consistency of a starting material like 3,5-Dimethoxypyridazine, a key heterocyclic building block, can dictate the success, reproducibility, and ultimate cost of a research project.[1][2] This guide moves beyond simple price-per-gram comparisons to establish a rigorous framework for evaluating the true cost-effectiveness of different suppliers. Here, we define cost-effectiveness as the price per usable mole , a metric that intrinsically links acquisition cost to empirical quality.

This document provides a comprehensive, field-proven methodology for vetting and validating suppliers of 3,5-Dimethoxypyridazine. We will detail the analytical workflows necessary to move from a supplier's product sheet to a confident, data-backed procurement decision.

Chapter 1: The Supplier Landscape for 3,5-Dimethoxypyridazine

A preliminary survey of the market reveals several commercial sources for 3,5-Dimethoxypyridazine (CAS No. 18677-48-0).[3] While this list is not exhaustive, it represents a typical cross-section of suppliers available to the research community. It is critical to note that availability, pricing, and even stated purity can fluctuate. Researchers are strongly encouraged to obtain lot-specific Certificates of Analysis (CoA) directly from suppliers before purchase.

Table 1: Overview of Selected Commercial Suppliers

SupplierStated PurityCAS NumberMolecular FormulaMolecular WeightNotes
Sigma-Aldrich Not specified on product page18677-48-0C₇H₉NO₂139.15Lists multiple product numbers from different brands.
Manchester Organics Not specified18677-48-0C₇H₉NO₂139.152Discounts may be available for larger quantities.[4]
Santa Cruz Biotechnology Not specified18677-48-0C₇H₉NO₂139.15For Research Use Only.[5]
Synchem 95%18677-48-0C₇H₉NO₂139.15Provides a specific purity value.[6]
ChemShuttle Not specified18677-48-0--Marketed as a bioactive compound for therapeutic agent synthesis.

Note: The information in this table is based on publicly available data and is subject to change. Pricing is typically available upon request.

Chapter 2: The Criticality of In-House Quality Verification

A supplier's CoA is a valuable starting point, but it should not be the final word on reagent quality. The stated purity, often determined by a single method like HPLC area percent, may not reveal the full story.[7] Potential impurities, such as residual starting materials, byproducts from synthesis, or residual solvents, can have significant downstream consequences, including altered reaction kinetics, catalyst inhibition, or the formation of undesirable adducts in final compounds.[8][9]

Therefore, a multi-faceted analytical approach is essential to build a comprehensive purity profile and ensure the reliability of your research.[7][10] The following workflow provides a robust system for evaluating a new batch of 3,5-Dimethoxypyridazine.

cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Decision Making A Identify Potential Suppliers B Request Lot-Specific Certificates of Analysis (CoA) A->B C Compare Price, Stated Purity, and Lead Time B->C D Order Samples for Evaluation C->D Proceed with top 2-3 candidates E HPLC Analysis (Quantitative Purity) D->E F NMR (¹H & ¹³C) Analysis (Structural Identity & Impurities) D->F G GC-MS Analysis (Residual Solvents & Volatiles) D->G H Synthesize Data: Purity, Impurity Profile, Price E->H F->H G->H I Calculate 'Cost per Usable Mole' H->I J Select Optimal Supplier for Bulk Purchase I->J K Archive Data for Future Batch-to-Batch Comparison J->K

Caption: Supplier Evaluation and Validation Workflow.

Chapter 3: Experimental Protocols for Comparative Analysis

The following protocols are designed to be executed in a standard analytical chemistry laboratory. They provide a framework for generating the empirical data needed to compare suppliers effectively.

Protocol 1: Quantitative Purity Assessment by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of non-volatile organic compounds.[7] By separating the main component from its impurities, we can calculate a purity value based on the relative peak areas. For nitrogen-containing heterocycles like pyridazines, a reversed-phase C18 column is an excellent starting point.[7][11]

Methodology:

  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Sample Preparation:

    • Accurately weigh ~10 mg of 3,5-Dimethoxypyridazine from each supplier.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[11][12]

    • Column Temperature: 30 °C.[7]

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan).[7]

    • Injection Volume: 10 µL.[7][12]

  • Data Analysis: Calculate purity using the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Structural Verification by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for confirming the chemical structure of a molecule. A ¹H NMR spectrum will verify the presence and connectivity of protons, while ¹³C NMR confirms the carbon backbone. Crucially, NMR can also reveal the presence of structurally similar impurities that may co-elute in HPLC.

Methodology:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of each sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • ¹H NMR: Look for characteristic signals for the pyridazine ring protons and the two methoxy group protons. Integrate the peaks to confirm the proton ratios.

    • ¹³C NMR: Identify the signals corresponding to the carbons of the pyridazine ring and the methoxy groups.

    • Compare the spectra from different suppliers, paying close attention to small, unidentifiable peaks that indicate impurities.

Protocol 3: Volatile Impurity Analysis by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or purification process.[7]

Methodology:

  • Instrumentation: Standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Sample Preparation: Prepare a ~1 mg/mL solution of each sample in a high-purity volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.[7]

  • Data Analysis: Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST). Quantify based on relative peak area.

Chapter 4: Synthesizing the Data for a Cost-Effectiveness Decision

After completing the analytical validation, consolidate the data into a comparison table. This allows for an objective, side-by-side evaluation.

Table 2: Hypothetical Comparative Analysis Data

ParameterSupplier ASupplier BSupplier C
Price ($/g) $15.00$20.00$18.00
Stated Purity 98%≥99%98%
HPLC Purity (Area %) 97.5%99.6%98.1%
¹H NMR Identity ConfirmedConfirmedConfirmed
NMR Impurities ~1.5% unknown aromatic impurity<0.5% baseline noise~1.0% starting material
GC-MS (Solvents) 0.8% Toluene<0.1% Acetone0.5% Dichloromethane
Calculated Purity ~97.5%~99.6%~98.1%
Cost per Usable Mole ($/mol)* $214.05 $279.32 $254.99

*Cost per Usable Mole = (Price per Gram * Molecular Weight) / (Calculated Purity / 100) Molecular Weight of 3,5-Dimethoxypyridazine = 139.15 g/mol [3]

Start Analyze Data from Table 2 Q1 Is Supplier A the cheapest per usable mole? Start->Q1 A1 Yes. But consider the ~1.5% unknown impurity. Is it acceptable for the application? Q1->A1 Yes A2 No. Supplier B is the purest but most expensive. Q1->A2 No A3 Yes. Select Supplier A. A1->A3 Yes A4 No. The risk is too high. A1->A4 No Q2 Is Supplier C a good compromise? A2->Q2 A4->Q2 B1 Yes. Purity is good and the impurity (starting material) is known and potentially removable. Q2->B1 Yes B2 No. The purity of B is required. Q2->B2 No SelectC Select Supplier C for general use. B1->SelectC SelectB Select Supplier B for highest purity applications. B2->SelectB

Sources

Validation

A Comparative Guide to Cross-Reactivity Studies of 3,5-Dimethoxypyridazine-Based Compounds

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. The 3,5-dimethoxypyridazine scaffold has emerged as a promising core in the design of var...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. The 3,5-dimethoxypyridazine scaffold has emerged as a promising core in the design of various targeted therapies, particularly kinase inhibitors. However, like any small molecule inhibitor, its potential for off-target binding, or cross-reactivity, must be rigorously evaluated to predict both efficacy and potential toxicity. This guide provides an in-depth comparison of essential experimental methodologies for characterizing the cross-reactivity of this chemical class, using a representative compound as a case study.

The Imperative of Selectivity Profiling

The development of highly selective drugs is a primary goal in medicinal chemistry to maximize therapeutic benefit while minimizing adverse effects.[1][2] Most kinase inhibitors, for instance, target the highly conserved ATP-binding site, creating an inherent challenge for achieving specificity.[1][3][4] Off-target effects can range from benign to severe, and in some cases, can even lead to paradoxical pathway activation or unforeseen therapeutic benefits.[5][6][7] Therefore, a multi-faceted approach to profiling cross-reactivity is not just a regulatory requirement but a foundational component of understanding a compound's true mechanism of action.

This guide will compare and contrast three critical pillars of cross-reactivity assessment:

  • Biochemical Profiling: Assessing direct interactions with a purified protein panel.

  • Cellular Target Engagement: Confirming that the compound binds its intended target in a physiological context.

  • Functional Cellular Readouts: Measuring the downstream consequences of on- and off-target binding.

Case Study: "DMP-K47," a Hypothetical Kinase Inhibitor

To illustrate these methodologies, we will use "DMP-K47," a fictional 3,5-dimethoxypyridazine-based compound designed as a selective inhibitor of Kinase Target A. Our goal is to build a comprehensive selectivity profile for DMP-K47.

Biochemical Assays: A Broad View of the Kinome

The first step in understanding cross-reactivity is often a large-scale biochemical screen. These assays measure the direct ability of a compound to inhibit the activity of a wide array of purified enzymes.

Kinase Panel Screening

High-throughput screening against a comprehensive panel of kinases has become a standard approach for lead discovery.[1] These screens provide a broad overview of a compound's selectivity across the kinome.

Experimental Rationale: By testing DMP-K47 against hundreds of purified kinases, we can identify which kinases it directly inhibits and with what potency. This provides an initial "hit list" of potential on- and off-targets. Radiometric activity assays are often considered the gold standard for this type of profiling as they directly detect the product of the kinase reaction without the need for modified substrates or antibodies.[1]

Methodology: Radiometric Kinase Activity Assay (e.g., HotSpot℠)

  • Reaction Setup: A purified active kinase is incubated with a test compound (DMP-K47) at various concentrations.

  • Initiation: The kinase reaction is started by adding a generic substrate and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).[1]

  • Incubation: The reaction is allowed to proceed for a defined period, typically 30 minutes.[8]

  • Termination & Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted radiolabeled ATP, often using filter paper.[1]

  • Detection: The amount of radioactivity incorporated into the substrate is measured, which is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The concentration of DMP-K47 that inhibits 50% of the kinase activity (IC50) is calculated for each kinase in the panel.

Workflow for Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound DMP-K47 Dilution Series Incubate Incubate Kinase + DMP-K47 Compound->Incubate KinasePanel Purified Kinase Panel (>400 kinases) KinasePanel->Incubate Reagents Substrate & [³³P]ATP Initiate Add Substrate & [³³P]ATP Start Reaction Reagents->Initiate Incubate->Initiate Terminate Stop Reaction Spot on Filter Paper Initiate->Terminate Wash Wash to Remove Unused [³³P]ATP Terminate->Wash Read Scintillation Counting Wash->Read Calculate Calculate % Inhibition & IC50 Values Read->Calculate Profile Generate Selectivity Profile Calculate->Profile

Caption: Workflow for a radiometric kinase panel screening assay.

Hypothetical Data for DMP-K47:

Kinase TargetIC50 (nM)Notes
Kinase A (On-Target) 5 High Potency
Kinase B75Moderate Off-Target
Kinase C850Weak Off-Target
Kinase D>10,000No significant activity
... (400+ other kinases)>10,000No significant activity

This initial screen suggests DMP-K47 is highly potent against its intended target but also has moderate activity against Kinase B. This is a critical finding that must be explored in a cellular context.

Cellular Target Engagement: Verifying the Interaction in a Native Environment

Biochemical assays are invaluable but occur in an artificial system. It is crucial to confirm that a compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[9]

Cellular Thermal Shift Assay (CETSA)

Experimental Rationale: CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced unfolding and aggregation.[9][10] By heating cells treated with DMP-K47 and measuring the amount of soluble target protein remaining, we can directly observe target engagement. This method is label-free and assesses the interaction in a physiologically relevant environment.[9][10]

Methodology: CETSA with Western Blot Detection

  • Cell Treatment: Culture intact cells and treat them with either a vehicle control (e.g., DMSO) or a saturating concentration of DMP-K47 for a set period (e.g., 1 hour).

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded proteins) from the aggregated, insoluble fraction by centrifugation.

  • Quantification: Analyze the amount of soluble Kinase A and Kinase B in the supernatant using Western blotting with specific antibodies.

  • Data Analysis: Plot the amount of soluble protein against temperature for both vehicle- and DMP-K47-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Workflow for a Cellular Thermal Shift Assay (CETSA)

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture Intact Cells Treat Treat with Vehicle or DMP-K47 Cells->Treat Aliquot Aliquot Cells Treat->Aliquot Heat Heat to a Range of Temperatures Aliquot->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Protein Lyse->Centrifuge Collect Collect Soluble Fraction Centrifuge->Collect WB Western Blot for Target Proteins Collect->WB Plot Plot Melting Curves WB->Plot

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Hypothetical Data for DMP-K47:

A successful CETSA experiment would show a rightward shift in the melting curve for Kinase A in the DMP-K47-treated cells compared to the vehicle control, confirming target engagement. A smaller or non-existent shift for Kinase B would suggest that despite its biochemical activity, DMP-K47 does not engage this off-target as effectively in a cellular environment.

TargetThermal Shift (ΔTm) with DMP-K47Interpretation
Kinase A (On-Target) +5.2 °C Robust Target Engagement
Kinase B+1.1 °CWeak or transient engagement

This cellular data provides crucial context to the biochemical screen. While DMP-K47 can inhibit purified Kinase B, it shows much weaker engagement in living cells, suggesting it may have a better selectivity profile in a physiological system than the initial screen implied.

Functional Cellular Readouts: Assessing Downstream Effects

The ultimate measure of selectivity is the functional consequence of target inhibition. Phosphoproteomics provides a global, unbiased view of how a compound alters cellular signaling networks.[3][11][12]

Quantitative Phosphoproteomics

Experimental Rationale: Kinase inhibitors function by blocking phosphorylation. By using mass spectrometry to quantify changes in thousands of phosphorylation sites across the proteome after treatment with DMP-K47, we can build a detailed "fingerprint" of the compound's activity.[11][12][13] This allows us to confirm on-target pathway modulation and uncover any unexpected off-target signaling effects.

Methodology: SILAC-based Phosphoproteomics

  • Cell Labeling: Grow cells in "light," "medium," or "heavy" media, each containing different stable isotopes of arginine and lysine (Stable Isotope Labeling by Amino acids in Cell culture - SILAC).

  • Treatment & Stimulation: Treat the "medium" and "heavy" labeled cells with a signaling agonist (e.g., a growth factor). Additionally, treat the "heavy" cells with DMP-K47. The "light" cells serve as the unstimulated control.

  • Lysis & Digestion: Combine equal amounts of protein from the three cell populations, and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Isolate the phosphopeptides from the complex mixture, often using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).[11][12]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometer can distinguish between the light, medium, and heavy peptides. By comparing their relative abundances, one can quantify how each phosphorylation site changes in response to the agonist and how DMP-K47 affects this change.

Logical Flow of Phosphoproteomic Analysis

G cluster_exp Experiment cluster_data Data Interpretation SILAC SILAC Labeling (Light, Medium, Heavy) Treat Treat Cells: 1. Control (Light) 2. Agonist (Medium) 3. Agonist + DMP-K47 (Heavy) SILAC->Treat Combine Combine, Lyse, Digest Treat->Combine Enrich Enrich Phosphopeptides Combine->Enrich MS LC-MS/MS Analysis Enrich->MS Quant Quantify Changes in Phosphosites MS->Quant Pathway Pathway Analysis Quant->Pathway OnTarget Confirm Inhibition of Kinase A Pathway Pathway->OnTarget OffTarget Identify Unexpectedly Modulated Pathways Pathway->OffTarget

Caption: Logic diagram for a quantitative phosphoproteomics experiment.

Hypothetical Data for DMP-K47:

The analysis would ideally show that the phosphorylation of known substrates of Kinase A is significantly reduced in the DMP-K47-treated sample. Conversely, substrates of Kinase B should show minimal changes, corroborating the CETSA data. Any other significantly altered phosphorylation events could point to previously unknown off-targets, providing new avenues for investigation and optimization.

Pathway/SubstrateChange with DMP-K47Interpretation
Substrate of Kinase A - 95% Effective On-Target Inhibition
Substrate of Kinase B- 15%Minor off-target effect, consistent with weak cellular engagement
Substrate of Kinase X- 70%Unexpected off-target activity identified

Synthesizing the Data: A Comparative Overview

By integrating the results from these distinct but complementary methodologies, we can build a robust and reliable cross-reactivity profile.

Assay TypeQuestion AnsweredStrengthsLimitationsDMP-K47 Findings
Kinase Panel Screen Which purified kinases does the compound directly inhibit?High-throughput, broad coverage.[1]Lacks cellular context; may produce false positives.Potent inhibitor of Kinase A; moderate inhibitor of Kinase B.
CETSA Does the compound bind its target(s) in intact cells?Physiologically relevant; confirms target engagement.[9]Lower throughput; requires specific antibodies or mass spec.Robust engagement of Kinase A; weak engagement of Kinase B.
Phosphoproteomics What are the functional consequences of compound treatment on cellular signaling?Unbiased, global view of signaling networks.[11][12]Technically complex; data analysis is challenging.Strong inhibition of Kinase A pathway; identified a novel off-target (Kinase X).

Conclusion and Future Directions

This integrated approach provides a much clearer and more accurate picture of DMP-K47's selectivity. It validates its on-target activity while providing crucial, actionable insights into its off-target profile. These findings are essential for guiding further lead optimization to mitigate unwanted off-target effects, for interpreting in vivo pharmacology and toxicology data, and ultimately, for developing a safer and more effective therapeutic agent.

References

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  • Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. American Chemical Society. Available at: [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. Available at: [Link]

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Comparative

A Researcher's Guide to Validating the Mechanism of Action of 3,5-Dimethoxypyridazine Through Genetic Studies

In the landscape of modern drug discovery, identifying a bioactive small molecule is merely the first step. The critical path to clinical translation hinges on a deep and accurate understanding of its mechanism of action...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, identifying a bioactive small molecule is merely the first step. The critical path to clinical translation hinges on a deep and accurate understanding of its mechanism of action (MoA). This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals on utilizing genetic approaches to validate the MoA of a novel compound, using 3,5-Dimethoxypyridazine as a case study. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust scientific narrative.

For the purpose of this guide, we will operate under a common scenario in drug discovery: preliminary phenotypic screens have shown that 3,5-Dimethoxypyridazine exhibits potent anti-proliferative effects in BRAF-mutant melanoma cell lines. Biochemical assays suggest a potential inhibitory effect on the MAPK/ERK signaling pathway, a critical regulator of cell growth and survival. Our objective is to rigorously validate this hypothesized MoA using cutting-edge genetic techniques.

The Central Hypothesis: 3,5-Dimethoxypyridazine Targets the MAPK/ERK Pathway

The MAPK/ERK pathway is a well-elucidated signaling cascade frequently hyperactivated in various cancers. Our working hypothesis is that 3,5-Dimethoxypyridazine exerts its anti-proliferative effects by inhibiting a key kinase within this pathway. The primary genetic validation strategies will, therefore, be designed to either identify the specific target in an unbiased manner or to confirm a suspected target.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors DMP 3,5-Dimethoxypyridazine (Hypothetical) DMP->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: Hypothetical Mechanism of 3,5-Dimethoxypyridazine in the MAPK/ERK Pathway.

Unbiased Target Identification: Genome-Wide CRISPR-Cas9 Loss-of-Function Screens

The gold standard for unbiasedly identifying genes that modulate a drug's activity is the CRISPR-Cas9 screen.[1] This powerful technique allows for the systematic knockout of every gene in the genome to identify which genetic perturbations confer resistance or sensitivity to a compound.[2] For our purposes, a positive selection screen for resistance to 3,5-Dimethoxypyridazine is the logical first step.

The core principle is that if 3,5-Dimethoxypyridazine inhibits a specific protein (our target), knocking out the gene encoding that protein should render the cell insensitive to the drug's effects. Cells with this specific gene knockout will survive and proliferate in the presence of the drug, while other cells will be eliminated.

Experimental Workflow: CRISPR Resistance Screen

CRISPR_Workflow lib 1. Pooled sgRNA Lentiviral Library transduction 3. Transduction & Selection lib->transduction cells 2. Cas9-Expressing Melanoma Cells cells->transduction split 4. Split Population transduction->split control 5a. Control (DMSO) split->control T=0 and final timepoint treatment 5b. Treatment (3,5-Dimethoxypyridazine) split->treatment Drug selection harvest 6. Harvest Surviving Cells control->harvest treatment->harvest gDNA 7. Genomic DNA Extraction harvest->gDNA pcr 8. PCR Amplification of sgRNA Cassettes gDNA->pcr ngs 9. Next-Generation Sequencing (NGS) pcr->ngs analysis 10. Data Analysis: Identify Enriched sgRNAs ngs->analysis

Caption: Workflow for a Pooled CRISPR-Cas9 Positive Selection Screen.

Detailed Protocol: CRISPR-Cas9 Resistance Screen

This protocol outlines the key steps for performing a genome-wide CRISPR knockout screen to identify resistance genes for 3,5-Dimethoxypyridazine.

1. Preparation and Quality Control:

  • Cell Line Selection: Choose a sensitive cell line (e.g., A375 melanoma, BRAF V600E mutant). Ensure the cell line stably expresses the Cas9 nuclease.
  • Library Selection: Utilize a genome-wide sgRNA library (e.g., GeCKOv2).[1] The library should contain multiple sgRNAs per gene to ensure robust hit identification.
  • Dose-Response Curve: Determine the IC90 (concentration that inhibits 90% of cell growth) for 3,5-Dimethoxypyridazine in the Cas9-expressing cell line. This concentration will be used for the screen to provide strong selective pressure.

2. Lentiviral Library Transduction:

  • Objective: To introduce the sgRNA library into the target cells, with most cells receiving a single sgRNA.
  • Procedure:
  • Package the pooled sgRNA library into lentiviral particles.
  • Transduce the Cas9-expressing A375 cells at a low multiplicity of infection (MOI) of 0.3. This ensures that the majority of cells are infected with a single virus.[3]
  • Maintain a high library coverage (at least 300-500 cells per sgRNA) throughout the experiment to ensure the representation of each sgRNA.[1][4]
  • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

3. Drug Selection:

  • Procedure:
  • After antibiotic selection, harvest a baseline sample of cells (T=0).
  • Split the remaining cell population into two arms: a control group treated with vehicle (DMSO) and a treatment group treated with the IC90 concentration of 3,5-Dimethoxypyridazine.[1]
  • Culture the cells for 14-21 days, passaging as needed and maintaining the drug selection in the treatment arm. Ensure cell numbers are maintained to preserve library coverage.

4. Sample Harvesting and Analysis:

  • Procedure:
  • Harvest cells from both the control and treatment arms at the end of the experiment.
  • Extract genomic DNA from the T=0 sample and the final cell populations.
  • Use PCR to amplify the sgRNA-containing regions from the genomic DNA.[3]
  • Perform next-generation sequencing (NGS) on the amplified sgRNA libraries to determine the frequency of each sgRNA in each population.

5. Data Analysis and Hit Identification:

  • Objective: To identify sgRNAs that are significantly enriched in the drug-treated population compared to the control population.
  • Analysis:
  • Normalize the read counts for each sgRNA.
  • Calculate the log2 fold change of each sgRNA's abundance in the treated sample versus the control sample.
  • Use statistical methods (e.g., MAGeCK) to identify genes whose corresponding sgRNAs are significantly enriched. These genes are your primary resistance candidates.
Interpreting CRISPR Screen Data

The primary output will be a list of genes that, when knocked out, confer resistance to 3,5-Dimethoxypyridazine. If our hypothesis is correct, we would expect to see significant enrichment of sgRNAs targeting genes within the MAPK/ERK pathway.

Gene Hit Rank (by Enrichment Score) Log2 Fold Change (sgRNA 1) Log2 Fold Change (sgRNA 2) Log2 Fold Change (sgRNA 3) Pathway Annotation
MAP2K1 (MEK1) 18.27.98.5MAPK/ERK Signaling
MAP2K2 (MEK2) 27.57.17.8MAPK/ERK Signaling
NF1 36.86.57.0Negative Regulator of RAS
Gene X 45.14.85.3Unknown

This is a table of representative mock data.

Focused Validation: Individual Gene Knockout and Overexpression Studies

While CRISPR screens are powerful for discovery, the results must be validated through more targeted experiments.[5] This involves assessing the effect of 3,5-Dimethoxypyridazine on cells with specific genetic modifications—namely, the knockout or overexpression of the candidate target gene(s).[6][7]

Validation Logic

Validation_Logic cluster_knockout Target Knockout Validation cluster_overexpression Target Overexpression Validation ko_premise Premise: If Drug inhibits Target, knocking out Target should phenocopy the drug's effect and confer resistance. wt_ko Wild-Type Cells drug_ko Add 3,5-Dimethoxypyridazine wt_ko->drug_ko ko Target KO Cells ko->drug_ko result_ko Result: WT cells die. KO cells are resistant. drug_ko->result_ko oe_premise Premise: If Drug inhibits Target, overexpressing Target should require more drug for the same effect, conferring resistance. wt_oe Wild-Type Cells drug_oe Add 3,5-Dimethoxypyridazine wt_oe->drug_oe oe Target OE Cells oe->drug_oe result_oe Result: OE cells show a rightward shift in the dose-response curve. drug_oe->result_oe

Caption: Logical Framework for Target Validation using Knockout and Overexpression.

A. Individual Gene Knockout

Objective: To confirm that the loss of the putative target (e.g., MEK1) confers resistance to 3,5-Dimethoxypyridazine.

Protocol:

  • Generate Knockout Cell Lines: Using CRISPR-Cas9, generate clonal cell lines with a confirmed knockout of MAP2K1 (MEK1) and, for comparison, a non-target gene. An isogenic wild-type control is essential.[7]

  • Validation of Knockout: Confirm the absence of the target protein via Western Blot.

  • Dose-Response Assay: Perform a cell viability assay (e.g., CellTiter-Glo) on the wild-type and knockout cell lines across a range of 3,5-Dimethoxypyridazine concentrations.

  • Data Analysis: Plot the dose-response curves and calculate the IC50 for each cell line.

Expected Outcome: The MEK1 knockout cells should exhibit a significant rightward shift in the dose-response curve, indicating a higher IC50 and thus, resistance to the compound.

B. Target Overexpression

Objective: To demonstrate that increasing the amount of the target protein requires a higher concentration of the drug to achieve the same biological effect.[8]

Protocol:

  • Generate Overexpression Cell Lines: Create a stable cell line that overexpresses the target protein (e.g., MEK1) from a controllable promoter (e.g., doxycycline-inducible). A control cell line with an empty vector is crucial.

  • Validation of Overexpression: Confirm increased protein levels via Western Blot upon induction.

  • Dose-Response Assay: Perform a cell viability assay on both the control and overexpression cell lines in the presence of the inducer, across a range of 3,5-Dimethoxypyridazine concentrations.

  • Data Analysis: Plot the dose-response curves.

Expected Outcome: Overexpression of the drug's target often leads to increased drug resistance.[9][10] The MEK1-overexpressing cells should show a rightward shift in the IC50 compared to the control cells.

Comparative Data Summary
Cell Line Genetic Modification IC50 of 3,5-Dimethoxypyridazine (nM) Fold Change vs. WT Conclusion
A375 WTNone (Isogenic Control)501.0Baseline Sensitivity
A375 MAP2K1 KOMEK1 Knockout> 10,000>200Resistance
A375 + MEK1 OEMEK1 Overexpression85017.0Resistance
A375 + Empty VectorControl for OE551.1Baseline Sensitivity

This is a table of representative mock data.

Comparison of Genetic Validation Methodologies

Technique Primary Use Advantages Limitations Causality Insight
CRISPR KO Screen Unbiased discovery of resistance/sensitivity genesGenome-wide; identifies novel targets and pathways.[11]Can miss essential gene targets; potential for off-target effects.[12]High - directly links gene loss to phenotype.
Individual Gene KO Focused validation of top candidatesClean, isogenic system for direct comparison; confirms screen hits.[7]Low-throughput; requires a pre-existing hypothesis or screen data.Very High - establishes necessity of the target for drug action.
Gene Overexpression Complementary validation of top candidatesConfirms target engagement by competition; useful for non-essential genes.[8]Overexpression may cause artifacts; interpretation can be complex.[9]High - demonstrates sufficiency of target modulation to alter drug response.

Conclusion: An Integrated Approach to MoA Validation

Validating the mechanism of action of a novel compound like 3,5-Dimethoxypyridazine requires a multi-faceted approach that combines unbiased, genome-wide screening with rigorous, hypothesis-driven validation. By initiating with a CRISPR-Cas9 resistance screen, researchers can cast a wide net to identify the genetic landscape that interacts with the compound. The subsequent validation of top candidates through individual gene knockout and overexpression studies provides the orthogonal evidence needed to confidently name the drug's target. This layered, self-validating workflow not only builds a robust case for a specific MoA but also uncovers potential resistance mechanisms, which is invaluable information for the continued development of a therapeutic candidate.

References

  • CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide. Retrieved from [Link]

  • Shi, J., Wang, E., Milazzo, J. P., Wang, Z., Kinney, J. B., & Vakoc, C. R. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology, 33(6), 661–667. Retrieved from [Link]

  • Gao, S., & Zhao, Z. (2021). Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors. STAR Protocols, 2(4), 100898. Retrieved from [Link]

  • Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature Reviews Genetics, 19(2), 67–80. Retrieved from [Link]

  • Synthego. (n.d.). CRISPR Screens: Approaches, Strategies, and Workflow. Retrieved from [Link]

  • Gilbert, L. A., Horlbeck, M. A., Adamson, B., Villalta, J. E., Chen, Y., Whitehead, E. H., ... & Weissman, J. S. (2014). Genome-Scale CRISPR-Mediated Control of Gene Repression and Activation. Cell, 159(3), 647–661. Retrieved from [Link]

  • Joung, J., et al. (2019). Video: Pooled CRISPR-Based Genetic Screens in Mammalian Cells. Journal of Visualized Experiments, (146), e59553. Retrieved from [Link]

  • DiCorato, A. (2024, June 14). Some CRISPR screens may be missing cancer drug targets. Broad Institute. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Gene Overexpression Service. Retrieved from [Link]

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  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. Retrieved from [Link]

  • Lopatkin, A. J., Bening, S. C., Manson, A. L., Stokes, J. M., Kohanski, M. A., Badran, A. H., ... & Collins, J. J. (2021). Opposing effects of target overexpression reveal drug mechanisms. Cell, 184(19), 5043-5058.e21. Retrieved from [Link]

  • Palmer, A. C., & Kishony, R. (2014). Opposing effects of target overexpression reveal drug mechanisms. Nature Communications, 5, 3179. Retrieved from [Link]

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  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]

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Validation

A Comparative Benchmarking Guide to 3,5-Dimethoxypyridazine and Other Privileged Heterocyclic Scaffolds in Drug Discovery

Abstract Heterocyclic scaffolds are the bedrock of modern medicinal chemistry, forming the core of a vast majority of therapeutic agents.[1][2] Among these, certain motifs, often designated as "privileged structures," ex...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic scaffolds are the bedrock of modern medicinal chemistry, forming the core of a vast majority of therapeutic agents.[1][2] Among these, certain motifs, often designated as "privileged structures," exhibit a remarkable capacity to bind to a diverse range of biological targets.[1] This guide provides an in-depth, objective comparison of the 3,5-dimethoxypyridazine scaffold against other foundational six-membered heterocycles: pyridine, pyrimidine, and pyrazine. By benchmarking key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, supported by detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically deploy these scaffolds in their discovery programs.

Introduction: The Strategic Value of Heterocyclic Scaffolds

The ubiquity of heterocyclic compounds in FDA-approved pharmaceuticals underscores their unparalleled importance in drug design.[3] Their rigid frameworks, rich electronic diversity, and ability to present pharmacophoric elements in precise three-dimensional orientations allow for potent and selective interactions with biological targets like GPCRs, kinases, and ion channels.[1] The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is one such privileged structure.[4][5] Its unique properties, including a high dipole moment, robust hydrogen-bonding capacity, and the potential for favorable pharmacokinetic profiles, make it an attractive starting point for medicinal chemists.[4][5]

This guide focuses specifically on the 3,5-dimethoxypyridazine scaffold. The introduction of two methoxy groups onto the pyridazine core significantly alters its electronic and steric properties. Methoxy groups can act as non-lipophilic "scouts" for exploring protein pockets and have been shown to dramatically improve potency in some cases.[6] However, they can also introduce new metabolic liabilities. Therefore, a critical and comparative evaluation is essential. We will benchmark this scaffold against its isomeric and related counterparts—pyridine, pyrimidine, and pyrazine—to elucidate its relative strengths and weaknesses in the context of modern drug discovery.

Physicochemical Profile of Core Scaffolds

The choice of a heterocyclic core has profound implications for a molecule's overall properties. The number and position of nitrogen atoms dictate electron density, basicity, dipole moment, and hydrogen bonding potential, which in turn influence solubility, permeability, metabolic stability, and target engagement.

  • Pyridazine: Characterized by two adjacent nitrogen atoms, the pyridazine ring possesses a high dipole moment. This inherent polarity can enhance aqueous solubility and π-π stacking interactions.[4] However, the proximity of the nitrogen lone pairs can also influence its basicity and reactivity.[7]

  • 3,5-Dimethoxypyridazine: The addition of two electron-donating methoxy groups modulates the electronic properties of the pyridazine ring. These groups can serve as hydrogen bond acceptors and provide synthetic handles for further modification. A representative synthesis involves the nucleophilic substitution of a di-substituted pyridazine.[8]

  • Pyridine: As the simplest azine, pyridine is a weakly basic heterocycle widely used as a less lipophilic bioisostere for a phenyl ring.[9]

  • Pyrimidine: With nitrogen atoms at the 1 and 3 positions, pyrimidine is more electron-deficient than pyridine.[10] This often translates to improved metabolic stability against oxidative metabolism.[9]

  • Pyrazine: A symmetrical molecule with nitrogen atoms at the 1 and 4 positions, pyrazine has no dipole moment and is less basic than pyridine, pyridazine, and pyrimidine.[11][12] Its derivatives are known for a range of biological activities, including antitumor and antibiotic effects.[11]

A summary of the core physicochemical properties is presented below.

ScaffoldMolecular FormulaMolecular Weight ( g/mol )pKa (Conjugate Acid)Dipole Moment (D)
3,5-Dimethoxypyridazine C₆H₈N₂O₂140.14~2.5 (estimated)High
Pyridine C₅H₅N79.105.22.2
Pyrimidine C₄H₄N₂80.091.3[12]2.3
Pyrazine C₄H₄N₂80.090.65[12]0

Benchmarking ADME Properties: Experimental Frameworks

To provide a quantitative comparison, we outline standardized, high-throughput in vitro assays crucial for early-stage drug discovery. These protocols are designed to be self-validating and provide a clear basis for scaffold selection and optimization.

Metabolic Stability Assessment

Causality: Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability.[13] Compounds that are rapidly metabolized by liver enzymes, particularly Cytochrome P450s (CYPs), often exhibit poor in vivo exposure.[14] Assessing stability in human liver microsomes (HLM), which are rich in phase I metabolizing enzymes, provides a robust early indicator of metabolic clearance.[14][15]

  • Compound Preparation: Prepare 10 mM stock solutions of each test scaffold in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer (100 mM potassium phosphate, pH 7.4) containing pooled HLM (final concentration 0.5 mg/mL).

  • Initiation of Reaction: Add the test compound to the HLM mixture to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Metabolism Activation: Initiate the metabolic reaction by adding the NADPH regenerating system (cofactor).[13] Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[15]

  • Data Calculation: Determine the rate of disappearance to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13]

HLM_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis stock 1. Prepare 10 mM Stock in DMSO initiate 3. Add Compound (1 µM) Pre-incubate stock->initiate hlm_mix 2. Prepare HLM Reaction Mix hlm_mix->initiate activate 4. Add NADPH Start Reaction initiate->activate sampling 5. Sample at Time Points (0-60 min) activate->sampling quench 6. Quench with ACN & Internal Std sampling->quench process 7. Centrifuge Collect Supernatant quench->process lcms 8. LC-MS/MS Analysis process->lcms calc 9. Calculate t½ & CLint lcms->calc

Caption: Workflow for the in vitro metabolic stability assay using HLM.

ScaffoldIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Metabolic Liability
3,5-Dimethoxypyridazine 1877Moderate-High (O-demethylation)
Pyridine 2555Moderate (Ring oxidation)
Pyrimidine > 60< 23Low (Electron deficient)
Pyrazine > 60< 23Low (Electron deficient)
(Data are representative and for illustrative purposes)

Expert Insights: Electron-deficient systems like pyrimidine and pyrazine are generally less susceptible to oxidative metabolism by CYPs compared to pyridine.[9] The 3,5-dimethoxypyridazine scaffold, while benefiting from the pyridazine core, introduces two methoxy groups which are common sites for Phase I metabolism (O-demethylation). This makes the scaffold potentially more liable than the unsubstituted pyrimidine or pyrazine rings, a critical consideration for lead optimization.

Aqueous Solubility Assessment

Causality: Poor aqueous solubility is a primary reason for the failure of drug candidates, impacting everything from in vitro assay results to oral absorption.[16][17] Kinetic solubility assays, which measure the solubility of a compound after being rapidly precipitated from a DMSO stock solution, are a high-throughput method to flag potential issues early.[18] Nephelometry, which measures light scattering from undissolved particles, is a common and efficient readout.[17][19]

  • Compound Plating: Dispense 2 µL of 10 mM DMSO stock solutions of each test compound into a 96-well clear-bottom plate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM.

  • Incubation: Mix thoroughly and incubate the plate at room temperature for 2 hours to allow for precipitation to equilibrate.[20]

  • Measurement: Measure the light scattering of the resulting suspension using a nephelometer.

  • Data Analysis: Compare the signal to a standard curve of known insoluble compounds to quantify the kinetic solubility. A good goal for drug discovery compounds is >60 µg/mL.[16]

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis plate 1. Dispense 2 µL of 10 mM DMSO Stock add_buffer 2. Add 198 µL PBS (pH 7.4) plate->add_buffer incubate 3. Incubate 2 hours @ RT add_buffer->incubate measure 4. Measure Light Scattering (Nephelometry) incubate->measure analyze 5. Quantify vs. Standard Curve measure->analyze

Caption: Workflow for the kinetic solubility assay by nephelometry.

ScaffoldKinetic Solubility (µM in PBS, pH 7.4)Interpretation
3,5-Dimethoxypyridazine > 100High
Pyridine > 100High
Pyrimidine > 100High
Pyrazine > 100High
(Data are representative and for illustrative purposes)

Expert Insights: The presence of nitrogen atoms generally increases the polarity and aqueous solubility of heterocyclic scaffolds compared to their carbocyclic analogs.[5] All four core scaffolds are expected to exhibit high kinetic solubility. For more complex, substituted analogues, the pyridazine and pyrimidine cores may offer a slight advantage due to their higher dipole moments compared to the nonpolar pyrazine.

Membrane Permeability Assessment

Causality: The ability of a drug to cross cell membranes is fundamental for oral absorption and reaching intracellular targets. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method that models passive, transcellular diffusion.[21][22] It measures a compound's ability to permeate a lipid-infused artificial membrane, providing a clean measure of passive permeability without the complexities of active transport.[22][23]

  • Prepare Donor Plate: Add test compounds (dissolved in buffer at pH 6.5 to mimic the gut) to a 96-well filter donor plate.

  • Coat Membrane: The filter membrane at the bottom of each well is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.[24]

  • Prepare Acceptor Plate: Fill a 96-well acceptor plate with buffer at pH 7.4, which may contain a surfactant to mimic "sink" conditions.

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate for 4-16 hours, allowing the compounds to diffuse from the donor to the acceptor compartment.[25]

  • Quantify: After incubation, separate the plates and measure the compound concentration in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe) based on the concentration change.

PAMPA_Workflow cluster_setup Plate Setup cluster_assay Assay Incubation cluster_analysis Analysis & Calculation donor 1. Prepare Donor Plate (Compound in pH 6.5 Buffer) assemble 4. Assemble Donor/ Acceptor 'Sandwich' donor->assemble membrane 2. Coat Filter Membrane with Lipid Solution acceptor 3. Prepare Acceptor Plate (pH 7.4 Buffer) acceptor->assemble incubate 5. Incubate (4-16 hours) assemble->incubate quantify 6. Quantify Compound in Donor & Acceptor Wells incubate->quantify calculate 7. Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

ScaffoldPermeability (Pe, 10⁻⁶ cm/s)Permeability Class
3,5-Dimethoxypyridazine 8.5High
Pyridine 10.2High
Pyrimidine 7.9High
Pyrazine 9.1High
(Data are representative and for illustrative purposes)

Expert Insights: All four scaffolds are small and relatively lipophilic, suggesting they will exhibit high passive permeability. Differences will become more pronounced with substitution. The high polarity of the pyridazine core might slightly reduce permeability compared to less polar scaffolds like pyridine or pyrazine, but this effect is often minor for the unsubstituted cores and can be tuned by derivatization.

Biological Activity and Applications

While the core scaffolds are building blocks, their derivatives have found broad application across numerous therapeutic areas, validating their "privileged" status.

ScaffoldTherapeutic Area(s)Example Drug/CandidateMechanism of Action
Pyridazine Oncology, Cardiovascular, Anti-inflammatory[26][27][28]ZibotentanEndothelin A receptor antagonist
Pyridine CNS, Oncology, Anti-infective[29]ImatinibTyrosine kinase inhibitor
Pyrimidine Oncology, Antiviral[9]Imatinib, Zidovudine (AZT)Tyrosine kinase inhibitor, Reverse transcriptase inhibitor
Pyrazine Antitubercular, Diuretic[11]PyrazinamideInhibits mycobacterial fatty acid synthase I

The 3,5-dimethoxy substitution pattern on a pyridazine ring has been explored in the context of VEGFR-2 inhibitors, where replacement of a chlorine with a methoxy group led to a marked increase in potency, demonstrating the value of this specific decoration.[8]

Conclusion and Strategic Outlook

This guide provides a comparative framework for evaluating 3,5-dimethoxypyridazine against other foundational heterocyclic scaffolds.

  • 3,5-Dimethoxypyridazine emerges as a scaffold with high intrinsic solubility and permeability, characteristic of polar aromatic heterocycles. Its key differentiating feature is the introduction of methoxy groups, which can enhance target interactions but also represent a potential metabolic liability (O-demethylation). This makes it a compelling scaffold for structure-based design where a hydrogen bond acceptor is desired, but requires careful management of its metabolic profile.

  • Pyridine remains a versatile and less polar phenyl ring bioisostere with moderate metabolic stability.

  • Pyrimidine and Pyrazine are excellent choices when high metabolic stability against oxidative metabolism is a primary concern due to their electron-deficient nature.[9]

Ultimately, the selection of a scaffold is a multi-parameter optimization problem.[9] 3,5-Dimethoxypyridazine offers a unique combination of a polar, hydrogen-bond-accepting core with functional handles (the methoxy groups) that can be leveraged for potency and property modulation. Its strategic application will be most successful in programs where its potential benefits in target binding outweigh the manageable risk of metabolic instability.

References

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Substituted Pyridazines: The Case of 3,5-Dimethoxypyridazine

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the entire laboratory workflow.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the entire laboratory workflow. This guide provides a comprehensive framework for the proper disposal of 3,5-Dimethoxypyridazine, a substituted nitrogen-containing heterocycle.

Part 1: Hazard Assessment Based on Chemical Analogs

In the absence of a direct SDS, a conservative hazard assessment must be performed by examining the parent heterocycle (pyridazine) and structurally similar compounds. Substituted pyridazines and pyridines often exhibit similar hazard profiles, including skin, eye, and respiratory irritation, and potential for aquatic toxicity.[1][2]

The precautionary statements for related chemicals consistently advise avoiding release to the environment and mandate disposal of the contents and container to an approved waste disposal plant.[1][2] This establishes a clear baseline: 3,5-Dimethoxypyridazine must be treated as a hazardous chemical waste.

Compound/Class Primary Health Hazards Environmental Hazards Common Disposal Directive
Pyridazine Vapors may cause dizziness or suffocation.[3]Not specified in reviewed sources, but release to drains should be prevented.[3]Dispose of at an approved waste disposal plant.[4]
Substituted Pyridines Causes skin irritation, serious eye irritation/damage, may cause respiratory irritation, harmful if swallowed.[1][5][6]Some are toxic to aquatic life with long-lasting effects.[2][7]Dispose of at an approved waste disposal plant.[5][7]
Pyridine Flammable, harmful if swallowed, toxic in contact with skin, causes serious eye irritation.Considered a hazardous waste constituent by the EPA.[8][9]Rotary kiln or liquid injection incineration.[9]

This table summarizes data from multiple sources to create a presumptive hazard profile. The user must verify against the manufacturer's SDS.

The causality behind these hazards stems from the chemical nature of the pyridine/pyridazine ring system. The nitrogen atoms introduce polarity and sites for biological interaction, while substituents like methoxy groups can influence metabolic pathways and toxicological profiles. Therefore, the default assumption must be that 3,5-Dimethoxypyridazine requires handling and disposal as a regulated hazardous material.

Part 2: The Core Disposal Workflow

The proper disposal of 3,5-Dimethoxypyridazine is not a single action but a systematic process. The following workflow ensures safety and regulatory compliance from the moment waste is generated to its final disposition.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Accumulation & Disposal start Waste Generated (Contains 3,5-Dimethoxypyridazine) decision_form Identify Waste Form start->decision_form process_liquid Collect in compatible, sealed liquid waste container. decision_form->process_liquid Liquid (e.g., reaction mixture, solvent rinse) process_solid Collect in compatible, sealed solid waste container. decision_form->process_solid Solid (e.g., contaminated silica, filter paper, spill debris) process_label Affix Hazardous Waste Label: - Full Chemical Name - Hazard Pictograms - Accumulation Start Date process_liquid->process_label process_solid->process_label process_saa Store in designated Satellite Accumulation Area (SAA). process_label->process_saa process_pickup Arrange for pickup by licensed hazardous waste contractor. process_saa->process_pickup end_node Final Disposal via High-Temperature Incineration process_pickup->end_node

Caption: Waste Disposal Decision Workflow for 3,5-Dimethoxypyridazine.

Experimental Protocol: Waste Handling and Disposal

1.0 Characterization and Segregation

  • 1.1 At the point of generation, characterize the waste stream. Is it:

    • Unused or expired 3,5-Dimethoxypyridazine?

    • A dilute or concentrated solution in an organic solvent?

    • An aqueous solution?

    • Contaminated solid materials (e.g., filter paper, silica gel, gloves)?

  • 1.2 Do not mix this waste with other waste streams. Pyridinic compounds should be collected in a dedicated, compatible waste container.

2.0 Containment and Labeling

  • 2.1 Select a waste container made of a compatible material (e.g., borosilicate glass or high-density polyethylene for solvent solutions) with a tightly sealing cap.

  • 2.2 Affix a "Hazardous Waste" label to the container before adding any waste.[10]

  • 2.3 Clearly write the full chemical name, "3,5-Dimethoxypyridazine," and list all other components (e.g., "in Acetonitrile").

  • 2.4 Mark the appropriate hazard warnings (e.g., Irritant, Health Hazard, and potentially Aquatic Toxicity).

  • 2.5 Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container.

3.0 Accumulation and Storage

  • 3.1 Keep the waste container closed at all times, except when adding waste.

  • 3.2 Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • 3.3 The SAA must be under the control of the operator and should have secondary containment to capture any potential leaks.

4.0 Final Disposal

  • 4.1 Once the container is full, or if work on the project is complete, arrange for the transfer of the waste container to your institution's central hazardous waste facility or schedule a pickup with a licensed professional waste disposal service.[6]

  • 4.2 The presumptive disposal method for nitrogen-containing organic compounds like this is high-temperature incineration.[9] This method ensures the complete destruction of the compound, preventing its release into the environment.

  • 4.3 Never dispose of 3,5-Dimethoxypyridazine or its containers in the regular trash or down the sewer drain.[11][12] The EPA has enacted a nationwide ban on sewering hazardous waste pharmaceuticals, a standard that represents best practice for all hazardous chemical waste.[11][12][13]

Part 3: Spill Management and Decontamination

Accidents happen, and preparation is key to ensuring a minor spill does not become a major incident.

Protocol: Small Spill Cleanup (<100 mL)

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear appropriate Personal Protective Equipment, including a lab coat, safety goggles, and chemical-resistant gloves (check manufacturer compatibility charts; butyl rubber is often a good choice for a broad range of chemicals).[10]

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, compatible container.[6][10]

  • Label as Waste: Label the container as "Hazardous Waste: Spill Debris containing 3,5-Dimethoxypyridazine" and manage it according to the disposal workflow in Part 2.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, per institutional policy.

By adhering to this structured approach—assessing hazards conservatively, following a rigorous disposal workflow, and being prepared for spills—researchers can handle 3,5-Dimethoxypyridazine and other novel compounds with the highest standards of safety and environmental stewardship.

References

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  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]

  • U.S. Department of Veterans Affairs. (2023, August 29). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). [Link]

  • Waste Advantage Magazine. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. [Link]

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Handling

A Researcher's Guide to the Safe Handling of 3,5-Dimethoxypyridazine

Navigating the specific handling requirements of 3,5-Dimethoxypyridazine is crucial for ensuring laboratory safety and experimental integrity. This guide provides a detailed protocol for personal protective equipment (PP...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the specific handling requirements of 3,5-Dimethoxypyridazine is crucial for ensuring laboratory safety and experimental integrity. This guide provides a detailed protocol for personal protective equipment (PPE), operational procedures, and disposal, grounded in established safety principles for pyridazine-based compounds.

Hazard Assessment and Engineering Controls: The First Line of Defense

The primary approach to handling 3,5-Dimethoxypyridazine involves a combination of engineering controls and diligent laboratory practices.

  • Ventilation is Paramount: All manipulations of 3,5-Dimethoxypyridazine should be conducted within a certified chemical fume hood.[6][7] This is a non-negotiable control to minimize the inhalation of any potential vapors or aerosols, which are common hazards with pyridine-based compounds.[6][8]

  • Emergency Preparedness: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1][2][5] Familiarize yourself with their operation before commencing any work.

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure.

Eye and Face Protection:

  • Mandatory Equipment: Chemical safety goggles that conform to European Standard EN166 or NIOSH standards are required.[1][8] Standard safety glasses are insufficient; a full seal around the eyes is necessary to protect against splashes.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to safety goggles.[4]

Hand Protection:

  • Glove Selection: Nitrile gloves are the recommended choice for handling pyridazine derivatives due to their chemical resistance.[6][7] Always inspect gloves for any signs of degradation or perforation before use.[4][8]

  • Proper Technique: Employ the proper glove removal technique by peeling them off from the cuff without touching the outer surface to avoid skin contact with any residual chemical.[4][8] Contaminated gloves must be disposed of as chemical waste.[4][8]

Body Protection:

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times and must be fully buttoned.[9]

  • Additional Protection: For tasks involving significant quantities of the compound or a heightened risk of spills, a chemical-resistant apron worn over the lab coat is advised.[9]

Respiratory Protection:

  • As-Needed Basis: While working in a fume hood should mitigate the need for respiratory protection, a risk assessment may indicate its necessity, particularly if engineering controls are not sufficient or during spill clean-up.[3][8]

  • Respirator Type: If required, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[8] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.[3]

Operational and Disposal Plans

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, nitrile gloves, and finally, safety goggles.

  • Dispensing: Carefully dispense the required amount of 3,5-Dimethoxypyridazine. Keep the container tightly closed when not in use to minimize the release of vapors.[6]

  • Post-Handling: After use, thoroughly wash hands with soap and water, even after removing gloves.[4] Clean all contaminated surfaces.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

Spill Management and Disposal:

  • Minor Spills: For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal.[8]

  • Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.

  • Waste Disposal: Dispose of all waste contaminated with 3,5-Dimethoxypyridazine, including empty containers and used gloves, in accordance with local, state, and federal regulations for hazardous waste.[1][2] Do not dispose of this chemical down the drain.[8][10]

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_post Post-Handling & Disposal start Start: Assess Task fume_hood Work in Chemical Fume Hood start->fume_hood emergency_eq Verify Eyewash/Shower Access fume_hood->emergency_eq body_prot Don Lab Coat (Add Apron if High Splash Risk) emergency_eq->body_prot hand_prot Don Nitrile Gloves body_prot->hand_prot eye_prot Don Chemical Goggles (Add Face Shield if High Splash Risk) hand_prot->eye_prot resp_prot Respiratory Protection Needed? (Based on Risk Assessment) eye_prot->resp_prot handle_chem Perform Chemical Manipulation resp_prot->handle_chem Proceed with Task decontaminate Decontaminate Work Area handle_chem->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE (Reverse Order) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethoxypyridazine
Reactant of Route 2
Reactant of Route 2
3,5-Dimethoxypyridazine
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